molecular formula C15H24 B031545 Isocaryophyllene CAS No. 118-65-0

Isocaryophyllene

Cat. No.: B031545
CAS No.: 118-65-0
M. Wt: 204.35 g/mol
InChI Key: NPNUFJAVOOONJE-FLFDDASRSA-N
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Description

Isocaryophyllene is a natural bicyclic sesquiterpene found abundantly in various essential oils, such as clove and cannabis, recognized for its significant pharmacological research potential. Its primary research value lies in its selective agonism of the cannabinoid receptor type 2 (CB2), a key player in the peripheral endocannabinoid system. This selective action, with minimal affinity for the psychoactive CB1 receptor, makes this compound an invaluable non-psychoactive tool compound for investigating the modulation of inflammatory pathways and immune responses. Researchers utilize it to explore mechanisms underlying neuroinflammation, peripheral pain signaling, and oxidative stress. Furthermore, its potential neuroprotective properties and interactions with other signaling pathways, including TRP channels, are active areas of investigation in preclinical models. This high-purity compound is essential for advancing studies in immunology, neuroscience, and drug discovery, providing critical insights into the therapeutic potential of targeting the CB2 receptor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene
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InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6-/t13-,14-/m1/s1
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InChI Key

NPNUFJAVOOONJE-FLFDDASRSA-N
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Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C
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Isomeric SMILES

C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C
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Molecular Formula

C15H24
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DSSTOX Substance ID

DTXSID10881246
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Molecular Weight

204.35 g/mol
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Physical Description

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma
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Boiling Point

264 to 266 °F at 14 mmHg (NTP, 1992)
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Flash Point

214 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol)
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Density

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908
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CAS No.

87-44-5, 118-65-0
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Foundational & Exploratory

An In-depth Technical Guide to Isocaryophyllene: Natural Sources, Prevalence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a naturally occurring bicyclic sesquiterpene, is an isomer of the more abundant β-caryophyllene. While often found in lower concentrations, this compound is present in the essential oils of numerous plant species and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources and prevalence of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known biological interactions, including its role as a selective agonist for the cannabinoid receptor type 2 (CB2).

Natural Sources and Prevalence of this compound

This compound is a volatile organic compound found in a wide variety of plants, often co-occurring with its isomers, β-caryophyllene and α-humulene. Its presence is particularly noted in the essential oils of aromatic plants and spices. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Data on this compound Prevalence

The following table summarizes the quantitative data on the prevalence of this compound in the essential oils of various plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Plant SpeciesFamilyPlant PartThis compound Content (%)Reference
Cannabis sativa L.CannabaceaeInflorescencesVaries by cultivar[1][2][3][4]
Syzygium aromaticum (Clove)MyrtaceaeBudsVaries, often found with high concentrations of β-caryophyllene[5][6][7][8]
Polygonum minus Huds.PolygonaceaeLeaves0.031 (mg/mL)
Leucas virgata Balf.f.LamiaceaeAerial partsPresent, with caryophyllene (B1175711) oxide also detected[9]
Jatropha gossypifoliaEuphorbiaceae-Contains isosativene, a related sesquiterpene[10]

Note: Much of the available literature focuses on the more abundant isomer, β-caryophyllene. The data for this compound is often less explicitly quantified.

Biosynthesis of this compound

This compound, like other sesquiterpenes, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). A specific terpene synthase, caryophyllene synthase, catalyzes the cyclization of FPP to form the characteristic bicyclic structure of the caryophyllane skeleton. The final isomeric form, whether it be this compound, β-caryophyllene, or α-humulene, is determined by the specific folding of the FPP molecule within the enzyme's active site and the subsequent carbocation rearrangements.

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Essential Oils Containing this compound

A common method for the extraction of essential oils from plant material is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) to reduce moisture content. Grind the dried material to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.

  • Extraction:

    • Place a known quantity of the powdered plant material into a round-bottom flask.

    • Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water.

    • Heat the flask to boiling. The steam and volatile oils will rise and be condensed in the condenser.

    • The condensed mixture of water and essential oil is collected in the graduated burette of the Clevenger apparatus.

    • Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

  • Oil Collection and Drying:

    • After cooling, collect the essential oil from the burette.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oil samples.

Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Isolation of this compound

The isolation of pure this compound from an essential oil mixture containing its isomers requires preparative chromatographic techniques.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

  • Mobile Phase Selection: Select a non-polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) that provides good separation of the caryophyllene isomers on a thin-layer chromatography (TLC) plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the selected solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated this compound.

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity and more precise separation, preparative HPLC can be employed.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for the separation of sesquiterpenes.

  • Method Development: Develop an isocratic or gradient elution method on an analytical HPLC system to achieve baseline separation of this compound from its isomers.

  • Scale-up: Scale up the analytical method to a preparative HPLC system with a larger column.

  • Injection and Fraction Collection: Inject the essential oil and collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Remove the mobile phase from the collected fraction, often by lyophilization or evaporation, to yield pure this compound.

Experimental_Workflow Plant_Material Plant Material Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Crude Essential Oil Extraction->Essential_Oil Analysis GC-MS Analysis Essential_Oil->Analysis Isolation Preparative Chromatography (Flash or HPLC) Essential_Oil->Isolation Quantification Quantification of this compound Analysis->Quantification Pure_this compound Pure this compound Isolation->Pure_this compound

General experimental workflow for this compound.

Biological Interactions and Signaling Pathways

This compound has been identified as a selective agonist of the cannabinoid receptor type 2 (CB2).[11][12] The CB2 receptor is primarily expressed in the peripheral nervous system and on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with the CB1 receptor.[11]

Interaction with the Cannabinoid Receptor 2 (CB2)

Studies have shown that this compound can displace CB2 receptor ligands, indicating a direct binding interaction.[12] The binding affinity (Ki) of (Z)-isocaryophyllene for the human CB2 receptor has been reported to be in the nanomolar range (485 ± 36 nM).[12] This selective agonism of the CB2 receptor makes this compound a compound of interest for its potential therapeutic effects in inflammatory conditions.

Modulation of Inflammatory Signaling Pathways

The activation of the CB2 receptor by ligands such as this compound can trigger downstream signaling cascades that ultimately lead to the modulation of inflammatory responses. One of the key pathways affected is the nuclear factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway:

In response to pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and TNF-α.[13][14][15]

Caryophyllane compounds, through their interaction with receptors like CB2, can inhibit the activation of the NF-κB pathway.[5][16] This can occur through the inhibition of IκBα degradation, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory cytokines.[16]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates p_IkBa P-IκBα IKK->p_IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates This compound This compound CB2R CB2 Receptor This compound->CB2R CB2R->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) DNA->Proinflammatory_Genes Transcription

This compound's modulation of the NF-κB pathway.

Conclusion

This compound, while a minor component of many essential oils, demonstrates significant biological activity, primarily through its selective agonism of the CB2 receptor. This interaction provides a mechanistic basis for its potential anti-inflammatory properties by modulating key signaling pathways such as NF-κB. The protocols outlined in this guide provide a framework for the extraction, quantification, and isolation of this compound, enabling further research into its pharmacological potential. For drug development professionals, this compound represents a promising natural scaffold for the design of novel therapeutics targeting inflammatory and immune-related disorders. Further investigation into its specific effects on various inflammatory mediators and its in vivo efficacy is warranted.

References

The Isocaryophyllene Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene is a naturally occurring bicyclic sesquiterpene and an isomer of the more abundant β-caryophyllene. Found in the essential oils of numerous plant species, it contributes to their characteristic aroma and possesses noteworthy biological activities, making it a compound of interest for pharmaceutical and biotechnological applications. Understanding its biosynthesis is critical for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps from central metabolism to the final cyclization of the precursor farnesyl pyrophosphate. It includes a summary of relevant quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the core biochemical and experimental workflows.

The Biosynthetic Pathway to this compound

The construction of the C15 this compound skeleton begins with fundamental building blocks derived from primary metabolism. Plants utilize two distinct pathways to produce the universal five-carbon isoprenoid precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

  • Precursor Synthesis (IPP and DMAPP): Both the MVA and MEP pathways culminate in the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] While the MEP pathway is generally associated with the production of monoterpenes and diterpenes in the plastids, the cytosolic MVA pathway is the primary source of precursors for sesquiterpene biosynthesis.[1]

  • Formation of Farnesyl Pyrophosphate (FPP): In the cytosol, a prenyltransferase enzyme, farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction forms the acyclic C15 intermediate, (2E,6E)-farnesyl pyrophosphate (FPP), which is the direct precursor to all sesquiterpenes, including this compound.[2]

  • Cyclization by Terpene Synthase (TPS): The final and decisive step is the complex cyclization of FPP, catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, an this compound synthase (also referred to as 9-epi-caryophyllene synthase) orchestrates this transformation.[3] The reaction mechanism proceeds through several steps within the enzyme's active site:

    • Ionization: The reaction is initiated by the metal-dependent abstraction of the diphosphate (B83284) group from FPP, generating a farnesyl carbocation.

    • Cyclization & Rearrangement: This highly reactive intermediate undergoes an intramolecular cyclization to form a humulyl cation. Subsequent rearrangements and a second cyclization form the characteristic bicyclic core of the caryophyllane skeleton.

    • Deprotonation: The final step involves a stereospecific deprotonation of a carbocation intermediate. The precise stereochemistry of this step differentiates the formation of this compound ((Z)-β-caryophyllene) from its more common isomer, β-caryophyllene ((E)-β-caryophyllene).[4]

The overall pathway is a testament to the intricate catalytic power of terpene synthases, which can generate vast structural diversity from a single acyclic precursor.

Caption: Overview of the this compound Biosynthesis Pathway in Plants.

Quantitative Data

The catalytic efficiency of terpene synthases can vary significantly. While specific kinetic data for dedicated this compound synthases are scarce, data from closely related β-caryophyllene synthases provide a valuable benchmark for expected performance. Furthermore, metabolic engineering efforts in microbial hosts have demonstrated the potential for high-level production.

Table 1: Kinetic Parameters of Related Sesquiterpene Synthases

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
(E)-β-Caryophyllene SynthaseZea maysFPP3.70.0019[5]
Terpene Synthase 1 (GhTPS1)Gossypium hirsutumFPPN/AN/A[6]
Various Terpene SynthasesCannabis sativaFPPN/A0.0011 - 0.0204[7]

N/A: Data not available in the cited source.

Table 2: Production Titers of Caryophyllene Isomers in Engineered Microbes

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
β-CaryophylleneEscherichia coliMVA pathway overexpression, TPS7 from Nicotiana tabacum5142[8]
β-CaryophylleneSaccharomyces cerevisiaeEngineered MVA pathway, TPS from Artemisia argyi713.6[5]

Experimental Protocols

The identification and functional characterization of a novel this compound synthase follows a standardized molecular biology workflow. This involves isolating the candidate gene, expressing the corresponding protein, and analyzing its enzymatic products.

Protocol: Gene Cloning and Heterologous Expression

This protocol describes the process of isolating a candidate terpene synthase (TPS) gene from plant tissue and preparing it for functional analysis.

  • RNA Isolation and cDNA Synthesis:

    • Harvest plant tissue known to produce this compound (e.g., flowers, glandular trichomes) and immediately freeze in liquid nitrogen.

    • Isolate total RNA using a suitable kit (e.g., Qiagen RNeasy Plant Mini Kit) or a CTAB-based method, including an on-column DNase I treatment to remove genomic DNA contamination.[9]

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV) and an oligo(dT) primer.

  • Gene Amplification:

    • Design degenerate primers based on conserved regions of known sesquiterpene synthases (e.g., the DDxxD and NSE/DTE motifs).

    • Perform PCR on the cDNA to amplify a partial TPS fragment.

    • Use the sequence of the amplified fragment to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) using a commercial kit (e.g., SMARTer RACE cDNA Amplification Kit) to obtain the full-length open reading frame (ORF).[8]

  • Cloning into Expression Vector:

    • Amplify the full-length ORF using high-fidelity DNA polymerase and primers containing restriction sites (e.g., NdeI and BamHI) compatible with a bacterial expression vector.

    • Use a vector such as pET28b(+) or pET-SUMO, which provides an N-terminal His6-tag for subsequent protein purification.

    • Digest both the PCR product and the expression vector with the chosen restriction enzymes, ligate the fragments, and transform into a cloning strain of E. coli (e.g., DH5α).

    • Verify the sequence of the resulting plasmid by Sanger sequencing.

  • Heterologous Expression:

    • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a 5 mL overnight starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b) at 37°C.

    • Inoculate 500 mL of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

    • Continue incubation at 16-18°C for 16-20 hours to enhance the yield of soluble protein.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C) and store the cell pellet at -80°C.

Protocol: In Vitro Terpene Synthase Activity Assay

This protocol details the enzymatic reaction to determine the function of the purified recombinant TPS protein.

  • Protein Purification:

    • Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

    • Purify the His6-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

    • Desalt the purified protein into an assay-compatible buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol) using a desalting column (e.g., PD-10).

    • Assess protein purity by SDS-PAGE and determine concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • In a 2 mL glass GC vial, prepare a 500 µL reaction mixture containing:

      • Assay Buffer (25 mM HEPES, pH 7.2, 10% glycerol)

      • 10 mM MgCl2 (divalent cation cofactor is essential)

      • 1 mM DTT

      • ~50 µg of purified recombinant TPS protein

    • Initiate the reaction by adding (2E,6E)-farnesyl pyrophosphate (FPP) to a final concentration of 50-100 µM.

    • Immediately overlay the aqueous reaction with 500 µL of a high-purity organic solvent (e.g., hexane (B92381) or ethyl acetate) to trap the volatile terpene products.[7] An internal standard (e.g., isobutylbenzene (B155976) or α-farnesene-d6) can be added to the solvent for quantification.[10]

    • Seal the vial with a PTFE-lined cap and incubate at 30°C for 1-2 hours with gentle shaking.

    • As a negative control, run a parallel reaction with heat-denatured enzyme or a reaction without enzyme.

  • Product Extraction:

    • Stop the reaction by vortexing the vial vigorously for 30 seconds to extract the products into the organic layer.

    • Separate the phases by centrifugation (2,000 x g for 5 min).

    • Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for analysis.[10]

Protocol: Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating, identifying, and quantifying the volatile products of the TPS assay.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, temperature set to 250°C.

    • Oven Temperature Program:

      • Initial temperature: 45°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.[10][11]

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-350.

  • Sample Analysis:

    • Inject 1 µL of the organic extract from the enzyme assay into the GC-MS.

    • Acquire the data in total ion current (TIC) mode.

  • Data Analysis:

    • Identify the product peaks in the chromatogram by comparing their mass spectra and retention indices (RI) with those of authentic standards (if available) and with spectral libraries (e.g., NIST, Wiley). This compound has a molecular weight of 204.35 g/mol and will produce a characteristic fragmentation pattern.

    • Calculate the Kovats Retention Index (RI) for each peak using a homologous series of n-alkanes run under the same GC conditions to aid in identification.

    • Quantify the products by integrating the peak area corresponding to a specific ion and comparing it to the peak area of the internal standard.

References

Screening for Biological Activity of Isocaryophyllene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocaryophyllene is a sesquiterpenoid, a class of terpenes characterized by three consecutive isoprene (B109036) units.[1] As a natural bicyclic sesquiterpene, it is found in the essential oils of various plants.[2][3] While its isomer, β-caryophyllene, has been extensively studied for a wide range of biological activities including anti-inflammatory, anticancer, and analgesic properties, the pharmacological activities of this compound have been less characterized.[3][4] However, emerging evidence points to its potential in several therapeutic areas, particularly in cancer therapy.[4] This technical guide provides an in-depth overview of the known biological activities of this compound, methodologies for its screening, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Biological Activities of this compound

Preliminary evidence suggests that this compound possesses antifungal and antiproliferative effects.[4] The primary focus of existing research has been on its anticancer properties, where it has demonstrated cytotoxicity against various tumor cell lines.[4][5]

Anticancer Activity

This compound has been shown to inhibit the growth of several human tumor cell lines.[2][5][6] Notably, it exhibits cytotoxic effects against MCF-7 (breast adenocarcinoma), DLD-1 (colorectal adenocarcinoma), and L-929 (murine fibroblast) cell lines.[7] Research has also highlighted a synergistic effect where the anticancer activity of this compound is significantly enhanced when combined with β-caryophyllene.[2][6][7] This potentiation suggests a complex mechanism of action that could be leveraged in combination therapies.[2]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the anticancer activity of this compound. The data highlights its efficacy both alone and in combination with β-caryophyllene.

Cell LineCompoundConcentration (µg/mL)% Cell Growth InhibitionReference(s)
MCF-7This compound alone32~69%[2][5][6][7]
MCF-7This compound + β-caryophyllene32 + 10~90%[2][5][6][7]

Signaling Pathways Modulated by this compound

While the direct signaling pathways modulated by this compound are still under investigation, the mechanisms of its closely related isomer, β-caryophyllene (BCP), and its oxide (BCPO) offer valuable insights. These compounds are known to modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways.[8][9][10] Given the structural similarity, it is plausible that this compound may interact with similar cellular targets.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[3][11] Its inhibition is a key target in cancer therapy. Similarly, the MAPK pathway is central to cell proliferation and survival, and its dysregulation is common in many cancers.[12][13][14] The potential for this compound to modulate these pathways warrants further investigation.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB_p P-IkB IKK->IkB_p phosphorylates IkB IkB IkB_NFkB IkB p65 p50 IkB->IkB_NFkB p65 p65 p65->IkB_NFkB p50 p50 p50->IkB_NFkB This compound This compound This compound->IKK Potential Inhibition NFkB_complex p65/p50 DNA DNA NFkB_complex->DNA translocates to nucleus & binds IkB_p->IkB degradation IkB_NFkB->NFkB_complex releases Gene_Expression Inflammatory & Proliferation Gene Expression DNA->Gene_Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Inflammatory_Stimuli->Receptor

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Screening

A systematic approach is essential for screening the biological activity of natural compounds like this compound. The process typically involves a series of in vitro assays to determine cytotoxicity, antioxidant potential, and other specific activities.

Screening_Workflow Start Start: This compound Sample Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) Start->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Start->Antimicrobial Data_Analysis Data Analysis & Hit Identification Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Data_Analysis->Mechanism End End: Bioactivity Profile Mechanism->End

Caption: General workflow for screening the biological activity of this compound.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17] It measures the metabolic activity of cells, which correlates with the number of viable cells.[15]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[15][16] The amount of formazan produced is proportional to the number of metabolically active cells and can be quantified by measuring the absorbance.[15]

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 570 and 600 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antioxidant Activity Screening: DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging ability of a compound.[18][19][20]

  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.

  • Methodology:

    • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Reaction Mixture: Add the this compound solution to a solution of DPPH in a 96-well plate or cuvettes. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Conclusion

This compound is an emerging natural compound with demonstrated anticancer activity. While research is still in its early stages compared to its well-studied isomer, the existing data suggests it is a promising candidate for further investigation. The synergistic effects observed with other compounds like β-caryophyllene open up new avenues for the development of potent combination therapies. A systematic screening approach utilizing standard in vitro assays is crucial for fully elucidating the bioactivity profile of this compound and uncovering its mechanisms of action, particularly its potential modulation of key signaling pathways like NF-κB and MAPK. Further research is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Isolation of Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a sesquiterpene and a structural isomer of β-caryophyllene, is a naturally occurring compound found in the essential oils of various plants. It has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and state-of-the-art isolation methods for this compound. It details the initial identification, synthesis via isomerization of caryophyllene (B1175711), and various extraction and purification techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the efficient isolation and purification of this compound for further investigation.

Discovery and Natural Occurrence

This compound is a bicyclic sesquiterpene that is often found alongside its more abundant isomer, β-caryophyllene, in the essential oils of numerous plant species. While not as prevalent as β-caryophyllene, it is a significant component in the essential oils of plants such as cloves (Syzygium aromaticum), black pepper (Piper nigrum), and various species of Cannabis. Its discovery was intertwined with the characterization of caryophyllene and its derivatives.

Synthesis of this compound from Caryophyllene

A primary and efficient method for obtaining this compound is through the catalytic isomerization of β-caryophyllene. This process is often more practical than direct isolation from natural sources where its concentration can be low. The isomerization involves heating caryophyllene in the presence of a catalyst.

Catalytic Isomerization

The isomerization of caryophyllene to this compound can be achieved using various catalysts, with sulfur and selenium being commonly employed.[1] The reaction is typically carried out at elevated temperatures under an inert atmosphere.

Table 1: Synthesis of this compound via Catalytic Isomerization of Caryophyllene

CatalystStarting MaterialReaction ConditionsProduct YieldReference
Sulfur100g Caryophyllene (from caustic treated clove terpene)4g Sulfur, 225°C, 8 hours, under Nitrogen atmosphere71.5g this compound (after purification)[1]
Selenium1500g Clove oil terpenes15g Selenium shot, ~175°C, 3.5 hours, under Nitrogen blanket1485g this compound[1]
Experimental Protocol: Isomerization of Caryophyllene using Sulfur Catalyst[1]
  • Apparatus Setup: Assemble a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reactant Charging: To the reaction flask, add 100 grams of caryophyllene (e.g., from caustic-treated clove terpene) and 4 grams of sulfur powder.

  • Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen, to maintain an inert atmosphere throughout the reaction.

  • Heating: Heat the mixture to 225°C with continuous stirring.

  • Reaction Time: Maintain the reaction temperature for 8 hours.

  • Cooling and Product Recovery: After 8 hours, cool the reaction mixture to room temperature. The crude product is then ready for purification.

Isolation from Natural Sources: Extraction Methods

This compound can be isolated from essential oils of various plants. The choice of extraction method is critical and depends on the plant matrix, the desired yield, and the purity of the final extract.

Conventional Extraction Methods

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.

Experimental Protocol: Steam Distillation of Clove Leaf Oil

  • Material Preparation: Fresh or dried clove leaves are placed in a distillation still.

  • Steam Injection: Live steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser to cool and liquefy.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. The less dense essential oil layer is separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Solvent extraction involves the use of organic solvents to dissolve the essential oils from the plant material.

Experimental Protocol: Solvent Extraction

  • Material Preparation: Dried and powdered plant material is placed in an extraction vessel.

  • Solvent Addition: A suitable solvent (e.g., hexane, ethanol) is added to the plant material.

  • Extraction: The mixture is agitated for a specified period to allow the solvent to extract the essential oils.

  • Filtration: The mixture is filtered to separate the solvent extract from the solid plant residue.

  • Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Modern Extraction Methods

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

MAHD utilizes microwave energy to heat the water within the plant material, leading to the rupture of essential oil glands and the release of volatile compounds.

Table 2: Comparison of Extraction Methods for Caryophyllane Sesquiterpenoids

Extraction MethodPlant MaterialKey AdvantagesPotential Disadvantages
Steam DistillationVariousWell-established, suitable for large-scale productionHigh temperatures can degrade thermolabile compounds
Solvent ExtractionVariousHigh extraction efficiencyPotential for solvent residue in the final product
Supercritical Fluid Extraction (SFE)VariousHigh selectivity, solvent-free extract, mild operating temperaturesHigh initial equipment cost
Microwave-Assisted Hydrodistillation (MAHD)VariousFaster extraction, lower energy consumptionPotential for localized overheating

Purification Methods

Following extraction or synthesis, a crude mixture containing this compound is obtained. Purification is essential to isolate this compound from other components, such as β-caryophyllene and other sesquiterpenes.

Fractional Distillation

Fractional distillation under reduced pressure is an effective method for separating compounds with close boiling points, such as caryophyllene isomers.

Experimental Protocol: Fractional Vacuum Distillation of this compound [2]

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, and receiving flasks is assembled.

  • Crude Mixture Charging: The crude product from the isomerization reaction is placed in the distillation flask.

  • Vacuum Application: The system is evacuated to a reduced pressure (e.g., 3 mm Hg).[1]

  • Heating and Fraction Collection: The mixture is heated gradually. Fractions are collected at specific temperature ranges corresponding to the boiling points of the different components. This compound typically distills at a slightly lower temperature than caryophyllene under vacuum. For instance, in one study, a distillate fraction was collected at a pressure of -76 cmHg with a reflux ratio of 5:1.[2]

  • Analysis of Fractions: Each collected fraction is analyzed by Gas Chromatography (GC) to determine its composition and purity.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating high-purity this compound.

Experimental Protocol: Preparative HPLC for this compound Purification

  • Column Selection: A suitable preparative HPLC column is chosen, typically a reversed-phase C18 column.

  • Mobile Phase: A mobile phase is selected to achieve good separation between this compound and other components. A common mobile phase for sesquiterpene separation is a gradient of acetonitrile (B52724) and water.

  • Sample Injection: A concentrated solution of the crude mixture is injected onto the column.

  • Fraction Collection: As the separated components elute from the column, they are detected by a UV detector, and fractions corresponding to the this compound peak are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.

Table 3: Purity of Caryophyllene Isolated from Clove Leaf Oil using Fractional Distillation [2]

Purification StepPurity of Caryophyllene
After selective extraction and fractional distillation99.10%

Analytical Methods for Identification and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (FID) is the primary analytical technique for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both qualitative and quantitative information. The retention time of a peak in the chromatogram helps in identifying the compound, while the mass spectrum provides its unique fragmentation pattern, confirming its identity.

Typical GC-MS Parameters for this compound Analysis:

  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 240°C.

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the workflows for the synthesis and isolation of this compound.

Isocaryophyllene_Synthesis_Workflow caryophyllene Caryophyllene reaction Isomerization Reaction (High Temperature, Inert Atmosphere) caryophyllene->reaction catalyst Catalyst (Sulfur or Selenium) catalyst->reaction crude_product Crude this compound Mixture reaction->crude_product purification Purification (Fractional Distillation or Preparative Chromatography) crude_product->purification This compound Pure this compound purification->this compound

Workflow for the synthesis of this compound.

Isocaryophyllene_Isolation_Workflow plant_material Plant Material (e.g., Clove Leaves) extraction Extraction plant_material->extraction steam_distillation Steam Distillation extraction->steam_distillation solvent_extraction Solvent Extraction extraction->solvent_extraction sfe Supercritical Fluid Extraction extraction->sfe crude_extract Crude Essential Oil steam_distillation->crude_extract solvent_extraction->crude_extract sfe->crude_extract purification Purification crude_extract->purification fractional_distillation Fractional Distillation purification->fractional_distillation prep_hplc Preparative HPLC purification->prep_hplc pure_this compound Pure this compound fractional_distillation->pure_this compound prep_hplc->pure_this compound analysis Analysis (GC-MS) pure_this compound->analysis

Workflow for the isolation of this compound from natural sources.

Conclusion

The efficient isolation of this compound is a critical step for its further pharmacological evaluation and potential development as a therapeutic agent. While it can be obtained from natural sources, its synthesis via the isomerization of the more abundant β-caryophyllene offers a more direct and often higher-yield route. A combination of fractional distillation and preparative chromatographic techniques allows for the purification of this compound to a high degree. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize their strategies for obtaining this promising natural compound.

References

Isocaryophyllene chemical formula and physical properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a volatile bicyclic sesquiterpene hydrocarbon, is a natural isomeric form of β-caryophyllene. Found in the essential oils of numerous plant species, it contributes to their characteristic woody and spicy aroma. Beyond its olfactory properties, this compound has garnered scientific interest for its potential biological activities, including cytotoxic effects. This technical guide provides a detailed overview of the chemical formula and physical properties of this compound, outlines experimental protocols for their determination, and explores its involvement in key signaling pathways.

Chemical Formula and Physical Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.36 g/mol .[1] It is characterized by a nine-membered ring fused to a cyclobutane (B1203170) ring. The physical properties of this compound are summarized in the table below.

PropertyValueUnits
Molecular Formula C₁₅H₂₄-
Molecular Weight 204.36 g/mol
Appearance Colorless to pale yellow oil-
Odor Woody, spicy-
Boiling Point 266 - 268°C at 760 mmHg
Melting Point Not available°C
Density ~0.906g/mL at 25°C
Solubility in Water 0.05011mg/L at 25°C (estimated)[2]
Solubility in Organic Solvents Soluble in alcohol-
Refractive Index ~1.500at 20°C

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Objective: To identify and quantify this compound in a sample, typically an essential oil.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.[3] Ensure the sample is free of particulate matter.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for sesquiterpene analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in splitless mode to maximize sensitivity.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3°C/minute to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. Quantification is achieved by creating a calibration curve using known concentrations of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of isolated this compound.

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Perform a series of 1D and 2D NMR experiments, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the various spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Determination of Boiling Point using a Thiele Tube

Objective: To determine the boiling point of this compound at atmospheric pressure.

Methodology:

  • Apparatus Setup:

    • Fill a Thiele tube with a high-boiling point liquid, such as mineral oil, to the level of the side arm.

    • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

    • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the this compound.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[4][5]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[6][7] This will create convection currents that ensure uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][5]

Determination of Density using a Pycnometer

Objective: To determine the density of this compound.

Methodology:

  • Preparation: Clean and dry a pycnometer of a known volume (e.g., 10 mL) and determine its mass on an analytical balance.

  • Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound. Ensure there are no air bubbles.

  • Weighing: Place the filled pycnometer on the analytical balance and record its mass.

  • Calculation: Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with this compound to get the mass of the this compound. Divide the mass of the this compound by the calibrated volume of the pycnometer to determine its density.[8][9]

Signaling Pathways and Biological Activities

This compound has been shown to be involved in distinct signaling pathways, leading to biological effects such as cytotoxicity and plant defense.

This compound-Induced Cytotoxicity via Lipid Peroxidation

This compound can induce cell death in certain cell lines through a mechanism involving oxidative stress.[2] The proposed pathway begins with the generation of reactive oxygen species (ROS), which leads to lipid peroxidation, membrane damage, and ultimately, cell death.

Cytotoxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Membrane_Damage Membrane Damage (Permeabilization) Lipid_Peroxidation->Membrane_Damage Causes Cell_Death Cell Death (Cytotoxicity) Membrane_Damage->Cell_Death Leads to

This compound-induced cytotoxicity pathway.
Role in Plant Defense via the Jasmonic Acid Signaling Pathway

In plants, volatile organic compounds like this compound can act as signaling molecules, inducing defense responses in neighboring plants. This compound has been implicated in the activation of the jasmonic acid (JA) signaling pathway, a key regulator of plant defense against herbivores and certain pathogens.

Jasmonic_Acid_Pathway cluster_perception Signal Perception cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction cluster_response Defense Response This compound This compound Plant_Cell Plant Cell Receptor This compound->Plant_Cell Binds to JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Plant_Cell->JA_Biosynthesis Triggers JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile Produces COI1 COI1 Receptor Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor Proteins COI1->JAZ Promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Defense_Genes Activation of Defense Genes MYC2->Defense_Genes Activates Plant_Defense Enhanced Plant Defense Defense_Genes->Plant_Defense Leads to

This compound-induced Jasmonic Acid signaling.

References

Preliminary in-vitro cytotoxicity studies of Isocaryophyllene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a naturally occurring bicyclic sesquiterpene, has demonstrated notable cytotoxic effects against various cell lines in preliminary in-vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxic properties, including quantitative data, detailed experimental protocols, and an exploration of its proposed mechanisms of action. The primary mechanism appears to be the induction of oxidative stress, leading to lipid peroxidation, membrane permeabilization, and subsequent cell death. This document aims to serve as a foundational resource for researchers investigating the potential of this compound as a novel therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several cell lines. The available data, primarily focusing on murine fibrosarcoma (L-929) and human breast adenocarcinoma (MCF-7) cells, are summarized below.

Cell LineConcentration% Inhibition / EffectReference
L-929100 µM~54% decrease in cell survival[1]
L-929200 µM~100% decrease in cell survival[1]
L-929400 µM~100% decrease in cell survival[1]
MCF-732 µg/mL~69% inhibition of cell growth[2]

It is important to note that the cytotoxic activity of this compound can be significantly enhanced when used in combination with β-caryophyllene. For instance, when 32 µg/mL of this compound was combined with 10 µg/mL of β-caryophyllene, the inhibition of MCF-7 cell growth increased to 90%.[2] Further research is required to establish a comprehensive profile of this compound's IC50 values across a broader spectrum of cancer cell lines.

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro evaluation of this compound's cytotoxicity.

Cell Culture and Maintenance
  • Cell Lines: L-929 (murine fibrosarcoma) and MCF-7 (human breast adenocarcinoma) cells are commonly used.

  • Culture Medium: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 1% L-glutamine (200 mM) and 10% fetal bovine serum.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

  • Subculturing: Cultures are passaged three times a week using trypsin to detach the cells, with a split ratio of 1:2 or 1:3 depending on cell density.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the wells and add 150 µL of the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking on an orbital shaker. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Membrane Permeabilization Assay (Calcein-AM Assay)

The Calcein-AM assay is used to determine cell membrane integrity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the fluorescent calcein (B42510), which is retained within cells with intact membranes.

  • Cell Seeding: Seed L-929 cells in a 96-well microplate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C.

  • Calcein-AM Loading: Wash the cells with MEM (Minimum Essential Medium) and incubate with a 4 µM Calcein-AM solution for 90 minutes at 37°C.

  • Treatment: Wash the cells again with MEM and then incubate for 90 minutes at 37°C with MEM containing various concentrations of this compound (e.g., 50 µM to 400 µM). Include a solvent control (e.g., ethanol) and a positive control for membrane disruption (e.g., 2% saponin).[1]

  • Fluorescence Measurement: After incubation, replace the treatment medium with fresh MEM and measure the fluorescence intensity using a suitable microplate reader with excitation and emission wavelengths appropriate for calcein (e.g., ~490 nm excitation and ~515 nm emission). A decrease in fluorescence intensity indicates membrane permeabilization.

Mechanism of Action

The cytotoxic effects of this compound are primarily attributed to the induction of oxidative stress. This leads to a cascade of events culminating in cell death.

Oxidative Stress and Lipid Peroxidation

This compound has been shown to induce a significant overproduction of reactive oxygen species (ROS).[1] At a concentration of 100 µM, this compound can increase ROS levels by approximately 187%.[1] This surge in ROS leads to lipid peroxidation, a process where free radicals attack lipids in the cell membrane, resulting in cellular damage.

Membrane Permeabilization

The damage to the cell membrane caused by lipid peroxidation leads to increased membrane permeabilization.[1] This disruption of membrane integrity allows for the leakage of intracellular components and the influx of extracellular substances, ultimately leading to cell death.

Apoptosis

While the precise signaling pathways are still under investigation, the induction of apoptosis is a likely consequence of the cellular damage caused by this compound. Related compounds, such as β-caryophyllene and its oxide, have been shown to modulate key apoptosis-regulating proteins. These include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3] Furthermore, the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis, has been observed.[4][5] It is plausible that this compound triggers a similar apoptotic cascade. The PI3K/Akt and MAPK signaling pathways, which are critical in regulating cell survival and apoptosis, are also potential targets, as they are known to be affected by other caryophyllane sesquiterpenes.[6][7]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (L-929, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Incubation with This compound seeding->treatment iso_prep This compound Dilution Series iso_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (492 nm) formazan_solubilization->absorbance data_analysis Calculate % Viability & IC50 absorbance->data_analysis

Caption: Workflow for determining the in-vitro cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

signaling_pathway cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Cascade cluster_signaling Potential Signaling Pathways This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros bcl2_family Modulation of Bcl-2 family proteins (↑ Bax, ↓ Bcl-2) This compound->bcl2_family Potential pi3k_akt PI3K/Akt Pathway (Inhibition) This compound->pi3k_akt Potential mapk MAPK Pathway (Modulation) This compound->mapk Potential lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation membrane_permeabilization Membrane Permeabilization lipid_peroxidation->membrane_permeabilization apoptosis Apoptosis membrane_permeabilization->apoptosis caspases Caspase Activation (e.g., Caspase-3, -9) bcl2_family->caspases caspases->apoptosis pi3k_akt->apoptosis mapk->apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity and apoptosis.

Conclusion

Preliminary in-vitro studies reveal that this compound possesses significant cytotoxic properties, primarily mediated through the induction of oxidative stress. The available data provide a strong rationale for further investigation into its potential as an anticancer agent. Future research should focus on determining the IC50 values of this compound in a wider range of cancer cell lines, elucidating the specific molecular targets and signaling pathways involved in its cytotoxic and apoptotic effects, and exploring its efficacy in in-vivo models. This technical guide serves as a valuable starting point for researchers in the field of drug discovery and development.

References

The Multifaceted Mechanism of Action of Isocaryophyllene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a natural bicyclic sesquiterpene and a cis-double bond isomer of β-caryophyllene, has emerged as a molecule of significant pharmacological interest.[1] Found in the essential oils of various plants, this compound exhibits a range of biological activities, including noteworthy anti-inflammatory and anticancer effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. Central to its action is its function as a selective agonist of the Cannabinoid Receptor Type 2 (CB2), a key component of the peripheral endocannabinoid system.[2] Beyond its interaction with the CB2 receptor, this compound modulates several critical intracellular signaling pathways, including the NF-κB, MAPK, and PI3K/AKT/mTOR cascades. This guide will detail these mechanisms, present quantitative data on its biological activities, provide comprehensive experimental protocols for key assays, and visualize the intricate signaling networks involved.

Core Mechanism: Cannabinoid Receptor Type 2 (CB2) Agonism

This compound's primary molecular target is the Cannabinoid Receptor Type 2 (CB2), a G-protein coupled receptor (GPCR) predominantly expressed on immune cells.[2] Unlike the CB1 receptor, which is primarily located in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is a key regulator of inflammatory and immune responses.[2] this compound acts as a selective agonist at the CB2 receptor, meaning it binds to and activates the receptor, initiating a cascade of intracellular events. This selective agonism is crucial as it allows for the therapeutic benefits associated with CB2 activation without the psychoactive side effects linked to CB1 receptor activation.[2]

The binding of this compound to the CB2 receptor has been quantified, demonstrating a significant affinity. Specifically, (Z)-BCP (this compound) results in a dose-dependent displacement of [3H]-CP55,940 from the human CB2 receptor in HEK293 cells with a pKi value of 485 nM. The activation of the CB2 receptor by this compound leads to the modulation of downstream signaling pathways, which are pivotal to its anti-inflammatory and immunomodulatory effects.

Table 1: CB2 Receptor Binding Affinity of this compound
CompoundReceptorCell LinepKi (nM)Reference
(Z)-IsocaryophylleneHuman CB2HEK293485

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of this compound are a direct consequence of its interaction with the CB2 receptor and the subsequent modulation of key inflammatory signaling pathways. The primary pathways implicated are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of these target genes. This compound, through its activation of the CB2 receptor, can inhibit the NF-κB signaling cascade. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory mediators.

Diagram 1: this compound-mediated Inhibition of the NF-κB Pathway

NF_kB_Inhibition This compound This compound CB2R CB2 Receptor This compound->CB2R Binds & Activates IKK IKK Complex CB2R->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: this compound activates the CB2 receptor, leading to the inhibition of the IKK complex.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Key components of this pathway include ERK, JNK, and p38 MAPK. This compound has been shown to modulate the MAPK pathway, although the exact mechanisms are still under investigation. It is proposed that through CB2 receptor activation, this compound can influence the phosphorylation status of key MAPK proteins, thereby dampening the inflammatory response.

Diagram 2: Modulation of the MAPK Pathway by this compound

MAPK_Modulation This compound This compound CB2R CB2 Receptor This compound->CB2R Upstream_Kinases Upstream Kinases CB2R->Upstream_Kinases Modulates MAPKKK MAPKKK Upstream_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound, via the CB2 receptor, modulates upstream kinases of the MAPK cascade.

Table 2: Anti-inflammatory Activity of this compound and Related Compounds
CompoundCell Line/ModelEffectConcentrationReference
This compoundL-929 cellsInduces ROS overproduction100 µM (187% increase)[1]
β-caryophylleneRAW 264.7 macrophagesReduced TNF-α, PGE-2, and IL-6 levels10 µM

Anticancer Mechanism of Action

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanism is multifaceted, involving the induction of oxidative stress, membrane permeabilization, and the modulation of pro-survival signaling pathways like PI3K/AKT/mTOR.

Induction of Oxidative Stress and Lipid Peroxidation

One of the key mechanisms of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS).[1] At a concentration of 100 µM, this compound was found to induce a significant overproduction of ROS by approximately 187% in L-929 cells.[1] This increase in ROS leads to lipid peroxidation, causing damage to cellular membranes.[1] The compromised membrane integrity results in permeabilization and cell shrinking, ultimately leading to cell death.[1]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. It plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. While direct evidence for this compound is still emerging, its close isomer, β-caryophyllene oxide, has been shown to inhibit the PI3K/AKT/mTOR pathway. This inhibition leads to a decrease in the phosphorylation of key downstream targets, which in turn promotes apoptosis and inhibits cancer cell proliferation. Given the structural similarity, it is plausible that this compound exerts similar effects on this pathway.

Diagram 3: this compound's Putative Inhibition of the PI3K/AKT/mTOR Pathway

PI3K_AKT_Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Add_Resazurin Add Resazurin Treat_Cells->Add_Resazurin Incubate Incubate (4h) Add_Resazurin->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence

References

Potential Therapeutic Applications of Isocaryophyllene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a natural bicyclic sesquiterpene and an isomer of β-caryophyllene, is emerging as a compound of significant interest in pharmacological research. Found in the essential oils of various plants, this volatile organic compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

Introduction

This compound is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. It is a structural isomer of the more extensively studied β-caryophyllene, differing in the configuration of the double bond within the cyclobutane (B1203170) ring. While sharing some biological activities with its isomer, this compound exhibits unique properties that warrant independent investigation for its therapeutic potential. This document aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for researchers and drug development professionals.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various human tumor cell lines. Its anticancer activity is attributed to its ability to induce oxidative stress, leading to lipid peroxidation and membrane permeabilization in cancer cells.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the available quantitative data on the cytotoxic effects of this compound against different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
MCF-7Breast Adenocarcinoma32[1][2]Legault et al., 2007
DLD-1Colorectal Adenocarcinoma--
L-929Murine Fibrosarcoma--

Note: Data for DLD-1 and L-929 cell lines indicates that this compound was tested, but specific IC50 values were not provided in the available search results. One study noted that at a concentration of 32 µg/mL, this compound inhibited the growth of MCF-7 cells by approximately 69%.[1][2]

Signaling Pathways in Anticancer Activity

The anticancer mechanism of this compound involves the modulation of several key signaling pathways.

This compound induces the generation of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress leads to lipid peroxidation and damage to the cell membrane, ultimately triggering apoptosis.

This compound-Induced Apoptosis via Oxidative Stress This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis

This compound-induced apoptosis pathway.

While direct evidence for this compound is limited, studies on its isomer, β-caryophyllene oxide, suggest the involvement of the PI3K/Akt/mTOR and MAPK signaling pathways in mediating anticancer effects.[2][3] These pathways are crucial regulators of cell proliferation, survival, and apoptosis. It is plausible that this compound may also exert its effects through modulation of these pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, DLD-1, L-929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound A->C B Prepare this compound dilutions B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily mediated through its interaction with the cannabinoid receptor 2 (CB2).[4] As a selective CB2 agonist, it can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation.

Signaling Pathways in Anti-inflammatory Activity

Activation of the CB2 receptor by this compound initiates a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production. This involves the modulation of downstream pathways such as the NF-κB and MAPK pathways.

This compound Anti-inflammatory Signaling This compound This compound CB2_Receptor CB2 Receptor This compound->CB2_Receptor AC Adenylyl Cyclase CB2_Receptor->AC NFkB NF-κB Pathway CB2_Receptor->NFkB MAPK MAPK Pathway CB2_Receptor->MAPK cAMP ↓ cAMP AC->cAMP Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines

References

Isocaryophyllene's Interaction with Cannabinoid Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, also known as (Z)-β-caryophyllene, is a naturally occurring bicyclic sesquiterpene and an isomer of the more abundant β-caryophyllene.[1] While β-caryophyllene has been extensively studied and identified as a selective agonist of the cannabinoid receptor type 2 (CB2), this compound's interactions with the endocannabinoid system are less characterized.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cannabinoid receptors, with a focus on its binding affinity for the CB2 receptor. Due to the limited availability of functional data for this compound, this guide also presents detailed, representative experimental protocols for assays that would be critical in elucidating its functional activity, drawing comparisons with its well-studied isomer, β-caryophyllene.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its binding affinity at the human CB2 receptor. For comparative purposes, the binding affinity of β-caryophyllene is also presented.

CompoundReceptorAssay TypeRadioligandCell LineBinding Affinity (Ki)
This compound ((Z)-β-caryophyllene) hCB2Competitive Radioligand Binding[³H]CP-55,940HEK293485 ± 36 nM
β-caryophyllene ((E)-β-caryophyllene) hCB2Competitive Radioligand Binding[³H]CP-55,940HEK293155 ± 4 nM

Data sourced from Gertsch et al., 2008.

Experimental Protocols

Competitive Radioligand Binding Assay for Cannabinoid Receptor Affinity

This protocol describes the methodology used to determine the binding affinity (Ki) of this compound for the human CB2 receptor.

Objective: To determine the binding affinity of this compound by measuring its ability to displace a known high-affinity radioligand from the human CB2 receptor.

Materials:

  • Cell Membranes: Membrane preparations from HEK293 cells stably expressing the human CB2 receptor.

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Filtration System: A cell harvester with glass fiber filter mats.

  • Scintillation Counter and Fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Dilute [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.

    • Prepare the non-specific binding control by diluting the unlabeled ligand to a final concentration of 10 µM in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]CP-55,940, and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [³H]CP-55,940, and the membrane preparation.

    • Competitive Binding: Add the diluted this compound at each concentration, [³H]CP-55,940, and the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Radioligand, Membranes) plate Plate Setup (Total, Non-specific, Competitive Binding) reagents->plate incubation Incubation (30°C, 90 min) plate->incubation filtration Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Calculate Specific Binding quantification->analysis curve_fit Non-linear Regression (IC50) analysis->curve_fit ki_calc Cheng-Prusoff Equation (Ki) curve_fit->ki_calc G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response This compound This compound cb2 CB2 Receptor This compound->cb2 Binds g_protein Gi/o Protein cb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits mapk MAPK Activation (Erk1/2, p38) g_protein->mapk ca_release ↑ Intracellular Ca²⁺ g_protein->ca_release camp ↓ cAMP ac->camp gene_expression Altered Gene Expression camp->gene_expression mapk->gene_expression inflammation Modulation of Inflammation ca_release->inflammation

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isocaryophyllene, a naturally occurring sesquiterpene hydrocarbon. This compound, an isomer of caryophyllene, is a subject of interest in various fields, including phytochemistry and drug discovery, due to its potential biological activities. Accurate interpretation of its spectroscopic data is crucial for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound. The data presented here are compiled from typical values for caryophyllane-type sesquiterpenes and spectral databases.

Atom No. ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
1~1.5-1.6m~48.0
2~2.2-2.4m~39.5
3~2.0-2.2m~35.0
4--~135.0
5~5.2-5.4m~125.0
6~2.1-2.3m~39.0
7~1.9-2.1m~28.0
8~2.3-2.5m~40.0
9~1.4-1.6m~50.0
10~1.8-2.0m~34.0
11--~33.0
12~1.00s~22.0
13~1.02s~30.0
14~1.65s~17.0
15~4.70, ~4.85br s, br s~112.0

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

Table 2: Infrared (IR) Spectroscopic Data for this compound

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its hydrocarbon structure, including C-H bonds and C=C double bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~3080Medium=C-H stretch (exocyclic methylene)
~2925StrongC-H stretch (alkane)
~2850StrongC-H stretch (alkane)
~1640MediumC=C stretch (endocyclic)
~1630MediumC=C stretch (exocyclic methylene)
~1450MediumC-H bend (alkane)
~890Strong=C-H bend (exocyclic methylene)
Table 3: Mass Spectrometry (MS) Fragmentation Data for this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment
20420[M]⁺ (Molecular Ion)
18915[M - CH₃]⁺
16130[M - C₃H₇]⁺
133100[M - C₅H₉]⁺ (Base Peak)
10555[C₈H₉]⁺
9385[C₇H₉]⁺
7960[C₆H₇]⁺
6970[C₅H₉]⁺
4180[C₃H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. ATR correction may be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 240 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic interpretation of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample Purification Purification (e.g., Chromatography) Sample->Purification Solution Solution Preparation (for NMR, GC-MS) Purification->Solution FTIR FTIR Spectroscopy Purification->FTIR Neat Sample NMR NMR Spectroscopy (¹H, ¹³C) Solution->NMR GCMS GC-MS Solution->GCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern GCMS->MS_Data Structure This compound Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Fragmentation_Pathway cluster_frags Major Fragments M This compound [M]⁺˙ m/z = 204 F189 [M - CH₃]⁺ m/z = 189 M->F189 - •CH₃ F161 [M - C₃H₇]⁺ m/z = 161 M->F161 - •C₃H₇ F133 [M - C₅H₉]⁺ m/z = 133 (Base Peak) M->F133 - C₅H₉• (Retro-Diels-Alder) F93 [C₇H₉]⁺ m/z = 93 F133->F93 - C₃H₄

Isocaryophyllene: A Volatile Biomarker in Plant Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, a bicyclic sesquiterpene and a structural isomer of the more abundant β-caryophyllene, is an important volatile organic compound (VOC) in the chemical language of plants. Emitted by various plant species, it plays a crucial role in mediating interactions with the surrounding environment. While often found in lower concentrations than its isomer, this compound is emerging as a significant biomarker in plant science. Its presence and concentration can be indicative of a plant's physiological state, particularly in response to both biotic and abiotic stressors. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its biosynthesis, the signaling pathways it influences, and the analytical methods for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging plant-derived compounds and understanding plant defense mechanisms.

Data Presentation: this compound Content in Plants

The concentration of this compound can vary significantly among different plant species and even within different tissues of the same plant. Its production is often influenced by developmental stage and environmental stimuli. The following tables summarize available quantitative data on this compound content.

Table 1: Prevalence of this compound in the Essential Oils of Various Plant Species

Plant SpeciesThis compound (%)β-Caryophyllene (%)α-Humulene (%)
Teucrium marum20.247.1810.97
Annona muricata20.216.16.9
Perilla frutescens14.94<5<5
Syzygium cumini18.0137.65ND
ND: Not Detected

Table 2: this compound Content in Response to Biotic Stress (Hypothetical Data Based on General Terpenoid Induction)

Plant SpeciesTreatmentThis compound (ng/g fresh weight)Fold Change
Zea mays (Maize)Control15.2 ± 2.1-
Zea mays (Maize)Herbivore Damage (Spodoptera littoralis)78.5 ± 9.35.16
Solanum lycopersicum (Tomato)Control8.9 ± 1.5-
Solanum lycopersicum (Tomato)Fungal Pathogen (Botrytis cinerea)42.1 ± 5.84.73
Arabidopsis thalianaControl2.5 ± 0.4-
Arabidopsis thalianaFungal Elicitor (Chitin)15.7 ± 2.26.28

Table 3: this compound Content in Response to Abiotic Stress (Hypothetical Data Based on General Terpenoid Induction)

Plant SpeciesTreatmentThis compound (ng/g fresh weight)Fold Change
Pinus strobus (Eastern White Pine)Control (Well-watered)25.8 ± 3.4-
Pinus strobus (Eastern White Pine)Drought Stress12.3 ± 1.9-0.52
Oryza sativa (Rice)Control (25°C)5.4 ± 0.8-
Oryza sativa (Rice)Heat Stress (40°C)18.9 ± 2.73.50
Hordeum vulgare (Barley)Control (0 mM NaCl)7.1 ± 1.1-
Hordeum vulgare (Barley)Salinity Stress (150 mM NaCl)21.3 ± 3.53.00

Biosynthesis of this compound

This compound, like all sesquiterpenes, is synthesized from the C15 precursor farnesyl pyrophosphate (FPP). In plants, the biosynthesis of FPP can occur through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2][3] The cyclization of FPP to form the characteristic bicyclic structure of this compound is catalyzed by a specific class of enzymes known as terpene synthases (TPSs).

Signaling Pathways

This compound and its isomers are known to be involved in plant defense signaling, primarily through the jasmonic acid (JA) pathway.[4][5][6] Exposure to these sesquiterpenes can induce the expression of defense-related genes, leading to enhanced resistance against herbivores and pathogens.[7][8] The signaling cascade is thought to involve the interaction of this compound with regulatory proteins, which in turn modulates the expression of downstream genes.

isocaryophyllene_signaling_pathway Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) Isocaryophyllene_Release This compound Release Biotic_Stress->Isocaryophyllene_Release Induces JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Isocaryophyllene_Release->JA_Biosynthesis Triggers SCF_COI1 SCF-COI1 Complex JA_Biosynthesis->SCF_COI1 JA-Ile binds to JAZ_Repressor JAZ Repressor Proteins MYC2 MYC2 Transcription Factor JAZ_Repressor->MYC2 Represses SCF_COI1->JAZ_Repressor Promotes degradation of Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Plant_Defense Enhanced Plant Defense Defense_Genes->Plant_Defense

This compound-mediated defense signaling pathway.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the analysis of volatile compounds in plant tissues.[9][10][11]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

Objective: To extract and concentrate volatile compounds, including this compound, from the headspace of a plant tissue sample.

Materials:

  • Fresh plant tissue (e.g., leaves, flowers)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-agitator for headspace vials

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh a precise amount of fresh plant tissue (e.g., 0.5 - 1.0 g) and place it into a 20 mL headspace vial. For analysis of herbivore-induced volatiles, the insect can be placed directly on the plant tissue within the vial.

  • Equilibration: Seal the vial immediately. Place the vial in a heater-agitator set to a specific temperature (e.g., 40-60°C) for an equilibration period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Manually or automatically insert the SPME fiber through the vial's septum into the headspace, ensuring the fiber does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption: After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

Objective: To separate, identify, and quantify this compound from the extracted volatile compounds.

Materials:

  • GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • High-purity helium as a carrier gas

  • This compound analytical standard

  • Internal standard (e.g., n-alkane series)

Procedure:

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40-60°C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 3-10°C/min to a final temperature of 240-280°C.

      • Hold: Maintain the final temperature for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

  • Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in injection volume and instrument response.

Mandatory Visualizations

Experimental Workflow: Identifying this compound as a Stress Biomarker

biomarker_workflow Plant_Stress Induce Plant Stress (Biotic or Abiotic) Volatile_Collection Volatile Collection (HS-SPME) Plant_Stress->Volatile_Collection Control_Group Control Group (No Stress) Control_Group->Volatile_Collection GC_MS_Analysis GC-MS Analysis Volatile_Collection->GC_MS_Analysis Data_Processing Data Processing and Compound Identification GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Processing->Statistical_Analysis Biomarker_Identification Identification of This compound as a Biomarker Statistical_Analysis->Biomarker_Identification Validation Validation in Different Plant Systems/Conditions Biomarker_Identification->Validation

Workflow for biomarker identification.

Logical Relationship: Factors Influencing this compound as a Biomarker

influencing_factors This compound This compound (Biomarker) Plant_Genotype Plant Genotype Plant_Genotype->this compound Developmental_Stage Developmental Stage Developmental_Stage->this compound Biotic_Stress Biotic Stress Biotic_Stress->this compound Abiotic_Stress Abiotic Stress Abiotic_Stress->this compound Environmental_Conditions Environmental Conditions (Light, Temperature) Environmental_Conditions->this compound

Factors influencing this compound production.

Conclusion

This compound is a valuable biomarker in plant science, offering insights into a plant's response to its environment. Its induction under various stress conditions highlights its role in plant defense signaling. The methodologies outlined in this guide provide a robust framework for the accurate detection and quantification of this compound, enabling further research into its specific functions and potential applications. For researchers in plant science and drug development, understanding the dynamics of this compound can open new avenues for developing stress-resistant crops and identifying novel bioactive compounds. The continued investigation into the nuanced roles of this compound and other plant volatiles will undoubtedly contribute to a deeper understanding of plant biology and its applications.

References

Initial Safety and Toxicity Profile of Isocaryophyllene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaryophyllene, a bicyclic sesquiterpene and a structural isomer of β-caryophyllene, is a natural compound found in the essential oils of various plants. Unlike its well-studied and non-toxic isomer, this compound has demonstrated significant in vitro cytotoxicity. This technical guide provides a comprehensive overview of the currently available initial safety and toxicity data for this compound. The primary focus of existing research has been on its cytotoxic effects, with a proposed mechanism involving the induction of oxidative stress. This document summarizes the quantitative toxicological data, details the experimental protocols of key studies, and visualizes the proposed mechanisms of action and experimental workflows. It is important to note that significant data gaps exist in the safety profile of this compound, particularly concerning in vivo toxicity and genotoxicity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 118-65-0[1]
Molecular Formula C₁₅H₂₄[1]
Molecular Weight 204.35 g/mol [1]
Appearance Colorless oil[2]
Boiling Point 271-273 °C[2]
Density 0.893 g/mL at 20 °C[2]

Toxicological Data

Acute Toxicity

A Safety Data Sheet (SDS) for this compound provides the following hazard classifications, although specific quantitative data such as an LD50 is not publicly available.

EndpointClassificationHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation

Source: CymitQuimica Safety Data Sheet[1]

Data Gaps: No specific oral, dermal, or inhalation LD50 values for this compound have been identified in the public domain.

Sub-chronic and Chronic Toxicity

Data Gaps: There are no publicly available studies on the sub-chronic or chronic toxicity of this compound.

Genotoxicity

Data Gaps: No genotoxicity studies, such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests, have been published for this compound. The genotoxicity of the related compound, β-caryophyllene oxide, has been evaluated and it was found to be non-mutagenic in the Ames test and did not induce chromosomal damage.[3] However, due to the known cytotoxicity of this compound, these results cannot be extrapolated.

In Vitro Cytotoxicity

The most significant toxicological data for this compound comes from in vitro cytotoxicity studies conducted by Legault et al. (2013) on the L-929 murine fibrosarcoma cell line.[4]

Concentration (µM)Cell Survival (%)
6.25No significant inhibition
12.5No significant inhibition
25No significant inhibition
50No significant inhibition
100~46%
2000%
4000%

Source: Legault et al., 2013[4]

The study identified the mechanism of cytotoxicity to be linked to the induction of oxidative stress, leading to lipid peroxidation and membrane permeabilization.[4]

Concentration (µM)ROS Production (% of control)Lipid Peroxidation (% of control)
50157%140%
100287%171%
200590%213%
400819%248%

Source: Legault et al., 2013[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (L-929 cells)
  • Cell Line: L-929 (murine fibrosarcoma).

  • Method:

    • L-929 cells were seeded in 96-well microplates at a density of 1x10⁴ cells per well in 100 µL of culture medium and incubated overnight at 37°C.

    • Cells were treated with increasing concentrations of this compound (6.25 to 400 µM) for 48 hours.

    • Cell viability was determined using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells is measured.

    • Fluorescence was read at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[4]

Reactive Oxygen Species (ROS) Production Assay
  • Method:

    • L-929 cells were seeded in 96-well microplates at 1x10⁴ cells per well and incubated for 24 hours.

    • Cells were washed and incubated with 20 µM 2',7'-dichlorofluorescin-diacetate (DCFH-DA) for 1 hour at 37°C.

    • After another wash, cells were treated with this compound (50 to 400 µM).

    • The oxidation of DCFH to the fluorescent dichlorofluorescein (DCF) by ROS was measured.[4]

Lipid Peroxidation Assay
  • Method:

    • L-929 cells were seeded in 96-well microplates at 5x10³ cells per well and incubated for 24 hours.

    • Cells were washed and incubated for another 24 hours with or without antioxidants.

    • The fluorescent probe BODIPY C11 was used to measure lipid peroxidation.[4]

Membrane Permeabilization Assay
  • Method:

    • L-929 cells were seeded in 96-well microplates at 1x10⁴ cells per well and incubated overnight.

    • Cells were loaded with 4 µM calcein-AM for 90 minutes at 37°C.

    • After washing, cells were incubated with this compound (50 to 400 µM) for 90 minutes.

    • The release of calcein (B42510) from the cells, indicating membrane permeabilization, was measured.[4]

Visualizations

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G This compound This compound Superoxide_Anion Superoxide Anion (O2-) This compound->Superoxide_Anion Oxidized_Derivatives Oxidized this compound Derivatives Superoxide_Anion->Oxidized_Derivatives ROS Increased Reactive Oxygen Species (ROS) Oxidized_Derivatives->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Permeabilization Membrane Permeabilization Lipid_Peroxidation->Membrane_Permeabilization Cell_Shrinking Cell Shrinking Membrane_Permeabilization->Cell_Shrinking Cell_Death Cell Death Cell_Shrinking->Cell_Death Alpha_Tocopherol α-Tocopherol Alpha_Tocopherol->ROS Inhibits Alpha_Tocopherol->Lipid_Peroxidation Inhibits Alpha_Tocopherol->Membrane_Permeabilization Inhibits Alpha_Tocopherol->Cell_Death Prevents

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Viability Assay Seed_Cells Seed L-929 cells in 96-well plates Incubate_Overnight Incubate overnight at 37°C Seed_Cells->Incubate_Overnight Add_this compound Add this compound (6.25-400 µM) Incubate_Overnight->Add_this compound Incubate_48h Incubate for 48h Add_this compound->Incubate_48h Add_Resazurin Add Resazurin Incubate_48h->Add_Resazurin Incubate_Assay Incubate Add_Resazurin->Incubate_Assay Measure_Fluorescence Measure Fluorescence (Ex: 530nm, Em: 590nm) Incubate_Assay->Measure_Fluorescence

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion and Future Directions

The initial safety profile of this compound is currently incomplete and relies heavily on in vitro cytotoxicity data. The available evidence strongly suggests that this compound induces cell death through a mechanism involving oxidative stress, lipid peroxidation, and subsequent membrane damage.[4] The classification of this compound as "harmful if swallowed" and as a skin and eye irritant warrants caution in its handling and further investigation.[1]

Significant data gaps remain, particularly in the areas of in vivo acute, sub-chronic, and chronic toxicity, as well as genotoxicity. To establish a comprehensive safety profile for this compound, the following studies are recommended:

  • Acute Toxicity: Determination of oral, dermal, and inhalation LD50 values following OECD guidelines.

  • Genotoxicity: A battery of tests including the Ames bacterial reverse mutation assay, an in vitro chromosomal aberration test, and an in vivo micronucleus test.

  • Sub-chronic Toxicity: A 28-day or 90-day repeated dose oral toxicity study in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Skin Sensitization: Evaluation of the potential for this compound to cause allergic contact dermatitis.

A thorough understanding of the toxicological properties of this compound is essential for any future consideration of its use in drug development or other applications. The stark contrast between its cytotoxicity and the established safety of its isomer, β-caryophyllene, underscores the importance of evaluating the safety of individual chemical entities rather than relying on data from structurally similar compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isocaryophyllene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocaryophyllene is a sesquiterpene of significant interest in chemical synthesis and fragrance development. As an isomer of the more abundant β-caryophyllene, its isolation from essential oils presents a unique challenge that typically requires a multi-step process. This document provides detailed protocols and application notes for the extraction of essential oils rich in caryophyllene (B1175711) isomers, followed by methods for the separation and purification of this compound. These guidelines are intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

The extraction and purification strategy generally involves an initial extraction of the essential oil from the plant matrix, followed by a fine-tuned separation technique to isolate this compound from its isomers and other terpenoid compounds. The choice of methodology depends on the desired purity, yield, and available instrumentation.

Primary Extraction Methods: Obtaining Caryophyllene-Rich Essential Oil

The first step is to extract the total essential oil from the plant material. Common sources include clove oil, black pepper oil, and certain species of Pinus. The selection of the primary extraction method is crucial for maximizing the yield of sesquiterpenes while minimizing thermal degradation.

Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds from plant materials.[1][2][3][4] It is particularly suitable for separating essential oils that are immiscible with water.[4][5] The process involves passing steam through the plant material to vaporize the volatile oils, which are then condensed and collected.[2]

Experimental Protocol: Steam Distillation

  • Preparation of Plant Material: Grind the dried plant material (e.g., cloves, black pepper seeds) to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus, which typically consists of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or a specialized receiver).[6]

  • Extraction:

    • Place the ground plant material into the biomass flask.

    • Generate steam in the boiling flask and pass it through the plant material.[6]

    • The steam will carry the volatile essential oils into the condenser.

    • The condensate, a mixture of water and essential oil, is collected in the receiver.

  • Separation:

    • The essential oil, being less dense and immiscible with water, will form a separate layer.

    • Separate the oil layer from the aqueous layer (hydrosol).

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Workflow for Steam Distillation

A Plant Material (e.g., Cloves, Black Pepper) B Grinding A->B C Steam Distillation Apparatus B->C D Steam Injection C->D Steam E Vaporization of Volatiles D->E F Condensation E->F G Collection of Distillate (Oil + Water) F->G H Phase Separation G->H I Essential Oil H->I J Aqueous Layer (Hydrosol) H->J K Drying with Na2SO4 I->K L Purified Essential Oil K->L

Fig. 1: Workflow for Steam Distillation.
Supercritical Fluid Extraction (SFE) with CO₂

Supercritical CO₂ extraction is a green and highly efficient method that uses carbon dioxide in its supercritical state as a solvent.[7][8] This technique is advantageous for extracting thermally sensitive compounds as it can be performed at lower temperatures.[7] The solvating power of supercritical CO₂ can be tuned by adjusting the pressure and temperature.[9][10]

Experimental Protocol: Supercritical CO₂ Extraction

  • Preparation of Plant Material: Dry and grind the plant material to a consistent particle size.

  • Apparatus Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (temperature and pressure). For sesquiterpenes, typical conditions range from 40-60°C and 100-300 bar.[8][10]

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.

    • Pass the supercritical CO₂ through the extraction vessel. The essential oils will dissolve in the supercritical fluid.

    • The CO₂ laden with the extract flows into a separator vessel.

  • Separation:

    • In the separator, reduce the pressure, causing the CO₂ to return to its gaseous state and lose its solvating power.

    • The essential oil precipitates out and is collected at the bottom of the separator.

    • The CO₂ gas can be recycled back into the system.

  • Collection and Storage: Collect the extract and store it in a sealed, dark glass vial at 4°C.

Workflow for Supercritical CO₂ Extraction

A Ground Plant Material B Extraction Vessel A->B D Extraction B->D C Supercritical CO2 (High P, Mod T) C->D E CO2 + Essential Oil D->E F Separator Vessel E->F G Pressure Reduction F->G H Gaseous CO2 (Recycled) G->H I Crude Essential Oil G->I A Crude Essential Oil (from Primary Extraction) B Fractional Distillation (under Vacuum) A->B C HSCCC A->C D This compound-Enriched Fractions B->D E β-Caryophyllene Fractions B->E F Other Terpene Fractions B->F C->D C->E C->F G GC-MS Analysis D->G H Pooling of Pure Fractions D->H E->G F->G I Isolated this compound H->I

References

Application Note: Gas Chromatography for the Detection and Quantification of Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, a bicyclic sesquiterpene, is a key volatile compound found in the essential oils of numerous plants. As an isomer of β-caryophyllene, it contributes to the characteristic aroma of many herbs and spices. The accurate detection and quantification of this compound are crucial for quality control in the food and fragrance industries, as well as for research in phytochemistry and drug development due to its potential biological activities. This application note provides detailed protocols for the analysis of this compound using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Data Presentation

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of caryophyllene (B1175711) isomers, which are applicable to this compound.

Table 1: GC Method Parameters for this compound Analysis

ParameterGC-FID MethodGC-MS Method 1GC-MS Method 2
Column DB-624 (30 m x 0.32 mm ID, 3.0 µm film thickness)[1]Rxi®-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]Elite-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Nitrogen[1]Helium[2]Helium[2]
Carrier Gas Flow Rate 7.5 mL/min[1]1 mL/min (constant flow)[2]1 mL/min (constant flow)[2]
Injector Temperature 140 °C[1]110 °C[2]Not Specified
Split Ratio 1:5[1]Not Specified10:1[2]
Oven Program 40°C (2 min), then 1°C/min to 50°C, hold for necessary time[1]40°C (1 min), then 2°C/min to 60°C, then 40°C/min to 200°C, then 10°C/min to 250°C, hold for 1 min[2]45°C to 100°C at 2°C/min, then 100°C to 250°C at 5°C/min, hold for 5 min[2]
Detector FID[1]FID[2]Mass Spectrometer[2]
Detector Temperature 250 °C[1]250 °C[2]Not Specified
FID Gas Flow (H2) Not Specified40 mL/min[2]Not Applicable
FID Gas Flow (Air) Not Specified400 mL/min[2]Not Applicable
FID Gas Flow (Auxiliary) Not Specified30 mL/min (Helium)[2]Not Applicable
MS Transfer Line Temp. Not ApplicableNot Applicable280 °C[3]
MS Ion Source Temp. Not ApplicableNot Applicable180 °C[3]
MS Electron Energy Not ApplicableNot Applicable70 eV[3]
MS Scan Range Not ApplicableNot Applicablem/z 45–500[3]

Table 2: Quantitative Data for a Validated GC Method for a Caryophyllene Isomer (β-caryophyllene)

ParameterValue
Retention Time ~17.32 min[4][5]
Linearity Range 5.08 to 201.6 µg/mL[6]
Correlation Coefficient (R²) > 0.999[1][6]
Limit of Detection (LOD) 1.28 µg/mL[1][5]
Limit of Quantification (LOQ) 3.89 µg/mL[1][5]
Accuracy (% Recovery) 101.6 - 102.2%[1][5]
Precision (RSD %) 1.34 - 2.69%[1][5]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC analysis.[7] The choice of method depends on the sample matrix.

a) Direct Liquid Injection (for essential oils and extracts)

  • Accurately weigh a known amount of the essential oil or extract.

  • Dissolve the sample in a suitable volatile solvent such as ethanol, hexane, or dichloromethane.[8]

  • Dilute the sample to a final concentration within the linear range of the instrument (e.g., 10 µg/mL).[8]

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]

  • Transfer the final solution to a 2 mL autosampler vial for GC analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or liquid matrices)

This technique is suitable for the analysis of volatile compounds and can reduce the detection limit.[3][9]

  • Place a known amount of the sample (e.g., 0.2 g of dried plant material or 1 g of an oil solution) into a 20 mL headspace vial.[3]

  • Seal the vial with a septum cap.

  • Place the vial in a heating block or the GC autosampler's incubation oven at a set temperature (e.g., 80°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.[3][10]

  • Expose a SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes).[3]

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

Gas Chromatography (GC-FID) Protocol
  • Instrument Setup:

    • Install a DB-624 column (or equivalent) in the GC.

    • Set the carrier gas (Nitrogen) flow rate to 7.5 mL/min.[1]

    • Set the injector temperature to 140°C and the detector temperature to 250°C.[1]

    • Set the oven temperature program: hold at 40°C for 2 minutes, then ramp at 1°C/min to 50°C.[1] Adjust the final hold time as needed to ensure elution of all compounds of interest.

  • Sample Injection:

    • Inject 1 µL of the prepared sample in split mode (e.g., 1:5 split ratio).[1]

  • Data Acquisition and Analysis:

    • Acquire the chromatogram.

    • Identify the this compound peak based on its retention time, as determined by running a standard.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrument Setup:

    • Install an Elite-5MS column (or equivalent) in the GC.

    • Set the carrier gas (Helium) flow rate to a constant 1 mL/min.[2]

    • Set the oven temperature program: hold at 45°C, ramp to 100°C at 2°C/min, then ramp to 250°C at 5°C/min, and hold for 5 minutes.[2]

    • Set the MS transfer line temperature to 280°C and the ion source temperature to 180°C.[3]

  • Sample Injection:

    • Inject 1 µL of the prepared sample in split mode (e.g., 10:1 split ratio).[2]

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode (e.g., m/z 45-500) for qualitative analysis.[3]

    • Identify this compound by comparing its mass spectrum and retention time with a reference standard or a library database (e.g., NIST).[3]

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to improve sensitivity and selectivity.[3]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Essential Oil, Plant Material) Prep Preparation (Dilution/Extraction) Sample->Prep Vial Sample in GC Vial Prep->Vial Injector GC Injector Vial->Injector Column GC Column (Separation) Injector->Column Detector Detector (FID or MS) Column->Detector Acquisition Data Acquisition Detector->Acquisition Analysis Data Analysis (Identification & Quantification) Acquisition->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for GC analysis of this compound.

Sample_Prep_Logic Start Start: Raw Sample Matrix_Type Determine Sample Matrix Start->Matrix_Type Liquid Liquid Sample (e.g., Essential Oil) Matrix_Type->Liquid Liquid Solid Solid/Semi-solid Sample (e.g., Plant Material, Cream) Matrix_Type->Solid Solid/Semi-solid Direct_Injection Direct Liquid Injection Protocol Liquid->Direct_Injection HS_SPME Headspace-SPME Protocol Solid->HS_SPME Analysis GC Analysis Direct_Injection->Analysis HS_SPME->Analysis

Caption: Logic diagram for selecting the appropriate sample preparation method.

References

Application Note: Quantification of Isocaryophyllene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocaryophyllene, a sesquiterpene hydrocarbon, is a natural isomeric form of β-caryophyllene found in the essential oils of various plants.[1][2][3] Like its more abundant isomer, it contributes to the aromatic profile of many spices and herbs and is investigated for its potential pharmacological activities. Accurate quantification of this compound in complex matrices such as plant extracts, essential oils, and pharmaceutical formulations is crucial for quality control, standardization, and research into its biological effects.[4] This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[5]

Principle

The quantification of this compound is achieved by separating volatile and semi-volatile compounds in a sample using gas chromatography, followed by detection and quantification using mass spectrometry.[6] The sample, typically after solvent extraction, is injected into the GC system where it is vaporized.[7] An inert carrier gas moves the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. This compound, along with other terpenes, is identified based on its specific retention time and mass spectrum.[8] Quantification is performed using an internal standard method to ensure accuracy and precision by correcting for variations in sample injection and instrument response.[9]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from plant matrices (e.g., dried flowers, leaves) or liquid formulations.

  • Homogenization: Weigh approximately 1 gram of the homogenized and dried plant material into a centrifuge tube. For liquid samples, pipette 1 mL into the tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS) solution. n-Tridecane or α-cedrene are suitable internal standards as they are not typically found in plant samples and have similar chemical properties to sesquiterpenes.[6][9][10] A typical concentration would be 100 µg/mL.

  • Extraction: Add 10 mL of a non-polar organic solvent such as hexane (B92381) or ethyl acetate (B1210297).[11] Ethyl acetate is effective for extracting a broad range of terpenes.[6]

  • Vortexing/Sonication: Vortex the mixture vigorously for 1-2 minutes or sonicate for 15-20 minutes to ensure thorough extraction of the analytes into the solvent.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

  • Collection: Carefully transfer the supernatant (the organic solvent layer) to a clean vial.

  • Concentration (Optional): If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen gas.[10] Avoid complete evaporation. Reconstitute the residue in a known volume (e.g., 1 mL) of the extraction solvent.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a 2 mL GC autosampler vial to remove any remaining particulate matter.[12]

Protocol 2: GC-MS Analysis

Gas chromatography coupled with mass spectrometry is the most common and effective method for analyzing volatile terpenes.[13]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system. A splitless injection mode is often used for trace analysis to maximize sensitivity.[12][14]

  • Chromatographic Separation: Perform the separation on a capillary column suitable for terpene analysis, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, DB-5).[15] The separation of isomers like this compound and β-caryophyllene requires an optimized temperature program.

  • Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode to identify all compounds by comparing their spectra to a reference library (e.g., NIST).[8][9] For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and the internal standard.[8][14]

Protocol 3: Data Analysis and Quantification
  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatogram based on their retention times and mass spectra, confirmed by running an analytical standard.[1]

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and interpolating from the linear regression of the calibration curve.

Data Presentation

Quantitative data should be organized for clarity and comparability.

Table 1: GC-MS Instrument Parameters for this compound Analysis

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial 70°C for 1 min, ramp at 2°C/min to 155°C, then 10°C/min to 250°C, hold for 5 min[15]
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range (Full Scan) 45-500 m/z
SIM Ions (Quant) m/z 93, 133, 204 (for this compound)[8]

| Transfer Line Temp. | 280 °C |

Table 2: Method Validation Parameters (Example Data) This table presents typical validation results for a terpene quantification method, demonstrating its reliability.[16][17][18]

Parameter Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 1.28 µg/mL[16][17]
Limit of Quantification (LOQ) 3.89 µg/mL[16][17]
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

| Specificity | No interference observed at the retention time of this compound |

Table 3: Example Quantification of this compound in Plant Extracts This table shows hypothetical quantitative results from different samples.

Sample ID Matrix This compound Concentration (µg/g) RSD (%) (n=3)
Sample A Cannabis sativa Flower 152.4 2.8
Sample B Clove Bud Extract 89.7 3.1

| Sample C | Black Pepper Oil | 215.2 | 1.9 |

Visualizations

Diagrams help visualize the experimental process and logical relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Complex Mixture (e.g., Plant Material) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction with Internal Standard Homogenize->Extract Filter Filtration Extract->Filter GCMS GC-MS Analysis Filter->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound Quantification.

G cluster_inputs Measured Inputs cluster_calc Calculation Steps Area_Analyte Peak Area (this compound) Area_Ratio Calculate Area Ratio (Analyte/IS) Area_Analyte->Area_Ratio Area_IS Peak Area (Internal Standard) Area_IS->Area_Ratio Conc_IS Concentration (Internal Standard) Final_Conc Final Concentration of this compound Conc_IS->Final_Conc Response_Factor Relative Response Factor (RRF) from Calibration Response_Factor->Final_Conc Area_Ratio->Final_Conc

Caption: Logic of Quantification via Internal Standard.

References

Total Synthesis of Isocaryophyllene: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed account of the total synthesis of isocaryophyllene, a natural bicyclic sesquiterpene. The synthetic strategy outlined here follows the seminal work of E. J. Corey and coworkers, a landmark achievement in organic synthesis.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide to this classic total synthesis.

Introduction

This compound, along with its isomer caryophyllene, is a constituent of the essential oil of many plants, including cloves. The structure features a unique bicyclo[7.2.0]undecane skeleton, comprising a nine-membered ring fused to a cyclobutane (B1203170) ring. The total synthesis of such a strained and complex molecule presented a significant challenge, which was elegantly overcome by Corey's retrosynthetic approach. The key strategic element of this synthesis is the initial photochemical [2+2] cycloaddition to construct the cyclobutane ring, followed by a series of transformations to build the nine-membered ring.[5][6]

Overall Synthetic Pathway

The total synthesis of this compound begins with the photochemical cycloaddition of 2-cyclohexenone and isobutylene (B52900) to form a bicyclo[4.2.0]octanone derivative. This intermediate is then elaborated through a sequence of reactions including methylation, Baeyer-Villiger oxidation, hydrolysis, oxidation, and an intramolecular Michael addition to construct the nine-membered ring. Finally, a Wittig reaction installs the exocyclic methylene (B1212753) group to yield (±)-isocaryophyllene.

Total_Synthesis_of_this compound start 2-Cyclohexenone + Isobutylene step1 Photochemical [2+2] Cycloaddition start->step1 intermediate1 7,7-Dimethylbicyclo[4.2.0]octan-2-one step1->intermediate1 step2 1. NaH, (CH3O)2CO 2. CH3I, K2CO3 intermediate1->step2 intermediate2 Methylated Ketone step2->intermediate2 step3 Peracetic Acid (Baeyer-Villiger) intermediate2->step3 intermediate3 Lactone step3->intermediate3 step4 1. KOH, H2O 2. Jones Oxidation intermediate3->step4 intermediate4 Keto-acid step4->intermediate4 step5 1. (COCl)2 2. CH2N2 3. Cu powder intermediate4->step5 intermediate5 Diazoketone step5->intermediate5 step6 Intramolecular Michael Addition intermediate5->step6 intermediate6 Bicyclic Ketone step6->intermediate6 step7 Wittig Reaction (Ph3P=CH2) intermediate6->step7 product This compound step7->product

Caption: The synthetic pathway for the total synthesis of this compound.

Experimental Protocols

Step 1: Photochemical [2+2] Cycloaddition

This initial step constructs the cyclobutane ring, which is a key structural feature of the target molecule. The reaction involves the irradiation of a solution of 2-cyclohexenone and isobutylene.[1][6]

Protocol:

  • A solution of 2-cyclohexenone in a suitable solvent (e.g., a mixture of ether and isobutylene) is prepared in a quartz reaction vessel.

  • The solution is cooled to approximately -40°C.

  • The mixture is irradiated with a high-pressure mercury lamp while isobutylene is bubbled through the solution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent and excess isobutylene are removed under reduced pressure.

  • The resulting crude product, a mixture of cis- and trans-7,7-dimethylbicyclo[4.2.0]octan-2-one, is purified by fractional distillation. The trans isomer is the major product.[1]

Step 2: Methylation of the Bicyclic Ketone

The bicyclic ketone is methylated at the α-position to introduce a necessary carbon atom for the subsequent ring expansion.

Protocol:

  • To a suspension of sodium hydride in dioxane, a solution of the bicyclic ketone and dimethyl carbonate is added dropwise at room temperature.

  • The mixture is stirred until the formation of the β-keto ester is complete.

  • Methyl iodide and potassium carbonate are then added to the reaction mixture.

  • The reaction is heated to reflux and stirred until methylation is complete (monitored by TLC).

  • The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the methylated ketone.

Step 3: Baeyer-Villiger Oxidation

A Baeyer-Villiger oxidation is employed to insert an oxygen atom into the bicyclic ketone, forming a lactone. This is a crucial step towards the formation of the nine-membered ring.

Protocol:

  • The methylated ketone is dissolved in a suitable solvent such as acetic acid.

  • An excess of a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution at 0°C.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite (B76179) solution).

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude lactone, which can be purified by chromatography.

Step 4: Hydrolysis and Oxidation

The lactone is hydrolyzed to the corresponding hydroxy acid, which is then oxidized to a keto-acid.

Protocol:

  • The lactone is dissolved in a solution of potassium hydroxide (B78521) in aqueous methanol (B129727).

  • The mixture is heated to reflux until the hydrolysis is complete.

  • The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl).

  • The resulting hydroxy acid is extracted with an organic solvent.

  • The crude hydroxy acid is then dissolved in acetone (B3395972) and cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists.

  • The reaction is quenched with isopropanol, and the mixture is filtered.

  • The filtrate is concentrated, and the product is extracted to give the crude keto-acid.

Step 5: Ring Expansion via Diazoketone Formation

The keto-acid is converted to a diazoketone, which then undergoes a copper-catalyzed intramolecular reaction to form the nine-membered ring ketone.

Protocol:

  • The keto-acid is treated with oxalyl chloride to form the corresponding acid chloride.

  • The crude acid chloride is then reacted with an ethereal solution of diazomethane (B1218177) at 0°C to yield the diazoketone.

  • The crude diazoketone is then added to a suspension of copper powder in a suitable solvent (e.g., cyclohexane) and heated to reflux to induce the intramolecular cyclization.

  • The reaction mixture is filtered to remove the copper, and the solvent is evaporated.

  • The resulting bicyclic ketone is purified by column chromatography.

Step 6: Intramolecular Michael Addition

An intramolecular Michael addition is utilized to form the final carbon-carbon bond of the nine-membered ring.[7][8][9]

Protocol:

  • The substrate from the previous step is treated with a base, such as sodium hydride or potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • The reaction is stirred at room temperature until the cyclization is complete.

  • The reaction is then quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is purified by chromatography.

Step 7: Wittig Reaction

The final step is a Wittig reaction to introduce the exocyclic double bond, completing the synthesis of this compound.

Protocol:

  • Methyltriphenylphosphonium bromide is suspended in a dry solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (DMSO).

  • A strong base, such as n-butyllithium or sodium hydride, is added to generate the ylide (methylenetriphenylphosphorane).

  • A solution of the bicyclic ketone from the previous step is added to the ylide solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete.

  • The reaction is quenched with water, and the product is extracted with a nonpolar solvent like pentane.

  • The organic extracts are combined, washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford (±)-isocaryophyllene. The spectroscopic data of the synthetic product should be identical to that of the natural compound.[1]

Data Summary

The following table summarizes the key transformations and reported yields for the total synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepTransformationReagentsYield (%)
1Photochemical [2+2] Cycloaddition2-Cyclohexenone, Isobutylene, hv~58%[1]
2Methylation1. NaH, (CH3O)2CO; 2. CH3I, K2CO3-
3Baeyer-Villiger OxidationPeracetic Acid-
4Hydrolysis and Oxidation1. KOH; 2. Jones Reagent-
5Ring Expansion1. (COCl)2; 2. CH2N2; 3. Cu-
6Intramolecular Michael AdditionBase (e.g., NaH)-
7Wittig ReactionPh3P=CH2-

Yields for intermediate steps were not explicitly detailed in the original communication but the overall strategy was proven to be effective.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the key bond formations and functional group transformations in the synthesis.

Logical_Workflow cluster_0 Corey's Total Synthesis of this compound A Acyclic Precursors B [2+2] Photocycloaddition (Cyclobutane Formation) A->B Key Construction C Functional Group Interconversion (Methylation, Oxidation) B->C D Ring Expansion (Nine-membered Ring Formation) C->D Key Strategy E Intramolecular C-C Bond Formation (Michael Addition) D->E F Final Functionalization (Wittig Olefination) E->F G This compound F->G Target Achieved

Caption: Logical workflow of the key synthetic stages.

This detailed protocol provides a comprehensive guide for the total synthesis of this compound, highlighting the key reactions and providing generalized procedures. For precise experimental details, consulting the original publications by E. J. Corey is highly recommended.[1][2][10]

References

Sourcing and Analysis of Isocaryophyllene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to sourcing analytical standards of Isocaryophyllene and detailed protocols for its analysis. This compound, a sesquiterpene and an isomer of β-caryophyllene, is gaining interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Sourcing Analytical Standards

Obtaining a well-characterized analytical standard is the foundation of accurate and reproducible research. Several chemical suppliers offer this compound. When sourcing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity, concentration, and identity of the standard.

Below is a summary of commercially available this compound analytical standards. Researchers should contact the suppliers directly to obtain the most recent specifications and CoAs.

SupplierProduct NameCAS NumberPurity (Typical)FormatStorage Temperature
Sigma-Aldrich (-)-Caryophyllene oxide analytical standard1139-30-6≥98.5% (GC)Neat2-8°C
Cayman Chemical This compound118-65-0≥95%Neat-20°C
Santa Cruz Biotechnology This compound118-65-0≥98%Neat4°C
Toronto Research Chemicals This compound118-65-0Not specifiedNot specifiedNot specified
PhytoLab This compound118-65-0Not specifiedNot specifiedNot specified

Experimental Protocols for this compound Analysis

Accurate quantification and characterization of this compound are essential for research and development. The following sections provide detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample from Plant Matrix: For plant extracts, a suitable extraction method should be employed. A common method is solvent extraction using a non-polar solvent. The final extract should be dissolved in a GC-compatible solvent and filtered through a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

  • Quantify this compound by generating a calibration curve from the peak areas of the analytical standards.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Samples (0.22 µm) Standard->Filter Sample Extract Sample Matrix Sample->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including sesquiterpenes.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample from Matrix: Extract the sample using a suitable solvent (e.g., methanol, acetonitrile). The extract should be filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 70-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-70% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the analytical standard.

  • Quantify this compound using a calibration curve constructed from the peak areas of the standards.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Extract Sample Matrix Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound analytical standard or purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

2. NMR Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analyze the ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound by comparing the chemical shifts and coupling constants with literature values.

Putative Signaling Pathway of this compound in Cancer Cells

While the precise signaling pathways of this compound are still under investigation, studies on its isomer, β-caryophyllene, and preliminary research on this compound itself suggest potential mechanisms of action in cancer cells. It is hypothesized that this compound may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways. One study has shown that this compound can inhibit the growth of human tumor cell lines.[1]

Proposed Anticancer Signaling Pathway of this compound

Anticancer_Pathway This compound This compound CellMembrane Cell Membrane ROS Increased ROS Production CellMembrane->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Putative anticancer signaling pathway of this compound.

References

Application Notes and Protocols for Isocaryophyllene in Human Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, a natural bicyclic sesquiterpene, is an isomer of β-caryophyllene. These compounds are found in the essential oils of numerous plants and have garnered attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for the use of this compound and its related compounds, β-caryophyllene and β-caryophyllene oxide (CPO), in human cancer cell line research. The focus is on summarizing the current understanding of their anticancer effects, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Data Presentation: Anticancer Activity

The anticancer effects of this compound and its related compounds have been evaluated across various human cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Cytotoxic and Anti-proliferative Effects of this compound and Related Compounds

CompoundCancer Cell LineConcentration% Cell Growth InhibitionIC50Citation
This compound MCF-7 (Breast)32 µg/mL~69%Not Determined[1][2][3][4][5]
This compound + 10 µg/mL β-caryophylleneMCF-7 (Breast)32 µg/mL~90%Not Determined[1][2][3][4][5]
β-caryophyllene oxide (CPO) A549 (Lung)50 µg/mLSignificant inhibition of Ki67 and PCNA124.1 µg/mL[6][7][8][9]
β-caryophyllene HCT 116 (Colon)19 µM[10]
PANC-1 (Pancreatic)27 µM[10]
HT29 (Colon)63 µM[10]

Table 2: Effects of β-Caryophyllene Oxide (CPO) on Cell Cycle and Apoptosis in A549 Lung Cancer Cells

TreatmentEffect on Cell CycleApoptosis InductionKey Protein Expression ChangesCitation
CPO (50 µg/mL)Significant arrest in S and G2/M phases.Significant induction of apoptosis.Upregulation: p21, p53, Caspase-3, Caspase-7, Caspase-9, Bax. Downregulation: Bcl-2.[6][7][8][9]

Signaling Pathways

Research, primarily on β-caryophyllene and CPO, has identified several key signaling pathways involved in their anticancer effects. A major mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, often linked to the generation of reactive oxygen species (ROS) and the modulation of key regulatory proteins.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_effects Cellular Effects Isocaryophyllene_related This compound & Related Compounds (β-caryophyllene, CPO) PI3K PI3K Isocaryophyllene_related->PI3K Inhibit MAPK MAPK Isocaryophyllene_related->MAPK Activate p53_p21 p53/p21 Isocaryophyllene_related->p53_p21 Activate AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M) p53_p21->Cell_Cycle_Arrest p53_p21->Apoptosis Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Signaling pathways modulated by this compound-related compounds.

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies cited in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

MTT_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Start->Seed_Cells Treat_Cells 2. Treat cells with varying concentrations of this compound. Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours. Treat_Cells->Incubate Add_MTT 4. Add MTT reagent to each well and incubate for 2-4 hours. Incubate->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at ~570 nm using a microplate reader. Solubilize->Measure_Absorbance Analyze_Data 7. Calculate % viability and IC50 values. Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT cell viability assay.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., medium with DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Treated and control cell lysates

  • Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, p-AKT, total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells with protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

The available data, primarily on β-caryophyllene and its oxide, demonstrate significant anticancer potential through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[6][7][8][9] this compound has also shown anti-proliferative activity, particularly against MCF-7 breast cancer cells, and its effects can be enhanced when combined with β-caryophyllene.[1][2][3][4][5]

Further research is warranted to fully elucidate the specific mechanisms of action of this compound as a single agent. This should include comprehensive studies to determine its IC50 values across a broader range of cancer cell lines and to investigate its impact on the key signaling pathways identified for its related compounds. The protocols and data presented herein provide a solid foundation for researchers to design and execute such studies, contributing to the potential development of this compound as a novel anticancer agent.

References

Isocaryophyllene: A Selective Cannabinoid Receptor 2 (CB2) Agonist - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, a natural bicyclic sesquiterpene, has emerged as a significant tool for researchers investigating the endocannabinoid system. It is a stereoisomer of the more commonly known β-caryophyllene.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in the immune system and peripheral tissues, making it a promising therapeutic target for inflammatory and pain-related disorders without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[2] this compound's selectivity for the CB2 receptor makes it an invaluable non-psychoactive compound for exploring the therapeutic potential of targeting this receptor.[2]

Data Presentation

The following table summarizes the quantitative data regarding the binding affinity and functional activity of this compound and its related compound, β-caryophyllene, at the human CB1 and CB2 receptors. This data highlights the selectivity of these compounds for the CB2 receptor.

CompoundReceptorBinding Affinity (Ki)Functional Activity (pKi/EC50)Selectivity (CB1 Ki / CB2 Ki)
This compound ((Z)-β-Caryophyllene) hCB2 -485 nM (pKi) >60-fold (estimated)
hCB1 >10,000 nM (estimated) -
β-CaryophyllenehCB2155 nM-~64.5-fold
hCB1>10,000 nM-

Note: The Ki value for this compound at the hCB1 receptor is estimated based on the known high selectivity of its stereoisomer, β-caryophyllene, for the CB2 receptor. Specific experimental determination of this compound's Ki at the hCB1 receptor is recommended for definitive characterization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by this compound, a typical experimental workflow for assessing its binding affinity, and the logical relationship of its receptor selectivity.

CB2_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R Binds G_protein Gi/o Protein (αβγ) CB2R->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP->AC Inhibits MAPK MAPK Pathway G_beta_gamma->MAPK Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PPAR PPAR Pathway MAPK->PPAR Activates Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing CB2) Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [3H]CP-55,940) Radioligand_Prep->Incubation Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Quantification Scintillation Counting (Measure Radioactivity) Filtration->Quantification IC50_Determination Determine IC50 Value (Non-linear Regression) Quantification->IC50_Determination Ki_Calculation Calculate Ki Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation Receptor_Selectivity This compound This compound CB2R CB2 Receptor This compound->CB2R Binds with CB1R CB1 Receptor This compound->CB1R Binds with High_Affinity High Affinity (Agonist) CB2R->High_Affinity Therapeutic_Effects Anti-inflammatory & Analgesic Effects CB2R->Therapeutic_Effects Leads to Low_Affinity Low Affinity CB1R->Low_Affinity Psychoactive_Effects Psychoactive Side Effects (Avoided) CB1R->Psychoactive_Effects Leads to

References

Application Notes and Protocols for the Formulation of Isocaryophyllene for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene is a natural bicyclic sesquiterpene found in the essential oils of various plants.[1] It is an isomer of β-caryophyllene and has garnered interest for its potential pharmacological activities, including anticancer and anti-inflammatory properties.[1] A significant challenge in the in vivo investigation of this compound is its physicochemical properties: it is a pale yellow, oily liquid with poor water solubility (less than 1 mg/mL) and a high octanol-water partition coefficient (logP > 6), indicating high lipophilicity.[2][3] These characteristics can lead to low oral bioavailability, limiting its therapeutic potential.

This document provides detailed application notes and protocols for developing formulations of this compound to enhance its solubility and bioavailability for in vivo studies. The protocols are based on established formulation strategies for poorly water-soluble compounds and data available for the closely related and well-studied isomer, β-caryophyllene.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₅H₂₄[2]
Molecular Weight204.35 g/mol [2]
AppearancePale yellow oily liquid[1]
Water Solubility< 1 mg/mL[3]
logP (o/w)~6.4[2]
Boiling Point266-268 °C[4]
Storage2-8°C, protected from light[2]

Formulation Strategies for In Vivo Studies

Given the lipophilic and poorly water-soluble nature of this compound, several formulation strategies can be employed to improve its delivery in in vivo models. The following sections detail protocols for three promising approaches: Self-Emulsifying Drug Delivery Systems (SEDDS), Liposomes, and Solid Dispersions. These have been successfully applied to the isomeric compound β-caryophyllene to enhance its oral bioavailability.[5]

Protocol 1: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach is highly suitable for lipophilic compounds like this compound. A study on β-caryophyllene demonstrated a significant enhancement in oral bioavailability using a SEDDS formulation.[5][6][7]

Experimental Protocol

1. Excipient Solubility Screening:

  • Objective: To identify suitable oils, surfactants, and co-surfactants that can solubilize this compound.

  • Procedure:

    • Add an excess amount of this compound to 2 mL of each selected vehicle (oils, surfactants, co-surfactants) in separate glass vials.

    • Tightly seal the vials and vortex for 2 minutes.

    • Place the vials in a shaking incubator at 25°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5000 rpm for 15 minutes to separate the undissolved compound.

    • Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., GC-MS or HPLC).

2. Construction of Ternary Phase Diagrams:

  • Objective: To identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion upon dilution.

  • Procedure:

    • Based on the solubility studies, select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

    • Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil and Sₘᵢₓ at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).

    • To each mixture of oil and Sₘᵢₓ, add a specific amount of this compound (e.g., 10% w/w of the total formulation).

    • Titrate each mixture with water dropwise under gentle stirring.

    • Observe the formation of emulsions and identify the clear, monophasic, and low-viscosity region, which represents the nanoemulsion domain.

    • Plot the results on a ternary phase diagram for each Sₘᵢₓ ratio.

3. Preparation and Characterization of this compound-Loaded SEDDS:

  • Objective: To prepare and characterize the final SEDDS formulation.

  • Procedure:

    • Select the optimal formulation from the ternary phase diagram with the largest nanoemulsion region.

    • Accurately weigh the required amounts of this compound, oil, surfactant, and co-surfactant and mix them in a glass vial.

    • Vortex the mixture until a clear and homogenous solution is obtained.

    • Characterization:

      • Droplet Size and Polydispersity Index (PDI): Dilute the SEDDS formulation (1:100) with distilled water and measure the droplet size and PDI using dynamic light scattering (DLS).

      • Zeta Potential: Measure the zeta potential of the diluted nanoemulsion to assess its stability.

      • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation (50 rpm). Record the time taken for the formulation to form a clear nanoemulsion.

Data Presentation: Excipient Solubility
Excipient TypeExcipient NameSolubility of this compound (mg/mL)
Oils Medium-Chain Triglycerides (MCT)Insert experimental data
Corn OilInsert experimental data
Olive OilInsert experimental data
Surfactants Polysorbate 80 (Tween® 80)Insert experimental data
Polyoxyl 35 Castor Oil (Kolliphor® EL)Insert experimental data
Sorbitan Monooleate (Span® 80)Insert experimental data
Co-surfactants Polyethylene Glycol 400 (PEG 400)Insert experimental data
Propylene GlycolInsert experimental data
Transcutol® HPInsert experimental data

Visualization: SEDDS Formulation Workflow

SEDDS_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration A This compound E Vortex Mixing A->E B Oil B->E C Surfactant C->E D Co-surfactant D->E F Homogenous SEDDS Formulation E->F G Oral Gavage F->G H Aqueous Environment (GI Tract) G->H I Spontaneous Emulsification H->I J Nanoemulsion Droplets I->J

Caption: Workflow for the preparation and in vivo administration of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

Protocol 2: Liposomal Formulation for Systemic Administration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it will be incorporated within the lipid bilayer. Liposomal formulations can protect the drug from degradation and facilitate its delivery to target tissues.

Experimental Protocol

1. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method):

  • Materials:

    • Phosphatidylcholine (e.g., soy or egg-derived)

    • Cholesterol (for membrane stabilization)

    • This compound

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

    • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The amount of this compound can be varied (e.g., 5-10% of the total lipid weight).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

2. Characterization of Liposomes:

  • Objective: To determine the physicochemical properties of the prepared liposomes.

  • Procedure:

    • Vesicle Size, PDI, and Zeta Potential: Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (%EE):

      • Separate the unencapsulated this compound from the liposomal formulation by ultracentrifugation or size exclusion chromatography.

      • Disrupt the liposomes in the pellet (after centrifugation) or the liposomal fraction (from chromatography) using a suitable solvent (e.g., methanol or isopropanol).

      • Quantify the amount of this compound in the disrupted liposomes and in the initial formulation using a validated analytical method.

      • Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation: Liposome Formulation Characteristics
Formulation CodePhospholipid:Cholesterol RatioThis compound:Lipid Ratio (w/w)Vesicle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Lipo-Iso-12:11:20Insert dataInsert dataInsert dataInsert data
Lipo-Iso-22:11:10Insert dataInsert dataInsert dataInsert data
Lipo-Iso-33:11:10Insert dataInsert dataInsert dataInsert data

Visualization: Liposome Preparation Workflow

Liposome_Preparation cluster_prep Thin-Film Hydration Method A Dissolve Lipids, Cholesterol, and this compound in Organic Solvent B Rotary Evaporation to form a Thin Lipid Film A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion D->E F Unilamellar Vesicles (LUVs) E->F Solid_Dispersion cluster_prep Solvent Evaporation Method cluster_action Mechanism of Enhanced Dissolution A Dissolve this compound and Carrier in Solvent B Solvent Evaporation A->B C Solid Dispersion Mass B->C D Pulverization and Sieving C->D E Solid Dispersion Powder D->E F Solid Dispersion in Aqueous Medium G Carrier Dissolves Rapidly F->G H Release of Amorphous this compound G->H I Increased Surface Area and Wettability H->I J Enhanced Dissolution Rate I->J

References

Application Notes and Protocols for Isocaryophyllene Research in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene, a bicyclic sesquiterpene and an isomer of β-caryophyllene, is a natural compound found in the essential oils of various plants. Preliminary in vitro studies suggest that this compound possesses cytotoxic and pro-oxidant properties, indicating its potential as a subject for further investigation in various therapeutic areas.[1][2][3] While in vivo research specifically on this compound is currently limited, the extensive studies on its isomer, β-caryophyllene, provide a strong rationale and established methodologies for exploring the physiological effects of this compound in animal models. These studies on β-caryophyllene have demonstrated significant anti-inflammatory, analgesic, and neuroprotective activities, often mediated through pathways such as the cannabinoid receptor 2 (CB2R) and peroxisome proliferator-activated receptor-gamma (PPARγ).[4]

These application notes provide a comprehensive guide for researchers interested in investigating the biological activities of this compound using established experimental animal models. The protocols detailed below are based on widely used and validated methods in preclinical research for evaluating anti-inflammatory, analgesic, and cytotoxic effects.

Data Presentation: Quantitative Effects of Caryophyllane Compounds in Animal Models

The following tables summarize quantitative data from studies on β-caryophyllene, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Effects of β-Caryophyllene in Rodent Models

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Carrageenan-Induced Paw Edema (Rat)β-Caryophyllene100 mg/kgNot SpecifiedSignificant reduction in paw volume.[5]
Carrageenan-Induced Paw Edema (Rat)β-Caryophyllene200 mg/kgNot SpecifiedDose-dependent reduction in paw edema.[5]
Skin Wound Excision (Rat)1% β-Caryophyllene EmulgelTopicalReduced levels of TNF-α, IFN-γ, IL-1β, and IL-6; Increased IL-10 levels.[6][7]

Table 2: Analgesic Effects of β-Caryophyllene in Rodent Models

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Acetic Acid-Induced Writhing (Mouse)β-Caryophyllene3.16 and 10 mg/kgNot SpecifiedSignificant, dose-dependent reduction in writhing responses.[8][9]
Formalin Test (Rat)β-Caryophyllene3.16, 10, and 31.62 mg/kgNot SpecifiedSignificant reduction in both neurogenic and inflammatory pain phases.[8][9]
Persistent Recurrent Pain (Formalin Test) (Rat)β-CaryophylleneNot SpecifiedOralSignificant decrease in pain responses after 1 and 2 weeks of treatment.[10][11]

Table 3: In Vitro Cytotoxicity and Oxidative Stress Induced by this compound

Cell LineCompoundConcentrationKey FindingsReference
L-929 (Mouse Fibroblast)This compound100 µM187% increase in Reactive Oxygen Species (ROS) production.[1][2][3]
L-929 (Mouse Fibroblast)This compound50-400 µMDose-dependent increase in lipid peroxidation.[1][2][3]
L-929 (Mouse Fibroblast)This compoundNot SpecifiedInduces membrane permeabilization and cell shrinking.[1][2][3]

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used model to assess acute inflammation.[6]

Workflow for Carrageenan-Induced Paw Edema Model

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Data Collection and Analysis acclimatization Acclimatize Animals (Wistar or Sprague-Dawley rats) grouping Randomly Divide into Groups (Control, Positive Control, Treatment) acclimatization->grouping administration Administer this compound (p.o. or i.p.) grouping->administration induction Inject 1% Carrageenan (sub-plantar, hind paw) administration->induction measurement Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5 hrs) induction->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals to laboratory conditions for at least one week before the experiment.[6]

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Negative Control: Vehicle (e.g., saline, DMSO).

    • Positive Control: Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).[6]

    • Treatment Groups: Different doses of this compound.

  • Compound Administration: Administer the test compound (this compound) orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[6]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6]

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to screen for peripheral analgesic activity.

Methodology:

  • Animals: Use Swiss albino mice (20-25g).

  • Grouping: Divide the mice into groups as described in the previous protocol.

  • Compound Administration: Administer this compound (p.o. or i.p.) 30 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the control group.

In Vivo Lipid Peroxidation Assessment

Based on the in vitro findings that this compound induces lipid peroxidation, this can be investigated in vivo.[1][2][3]

Methodology:

  • Animals and Treatment: Use rats or mice and administer this compound at different doses for a specified period (e.g., daily for 7 days).

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, brain).

  • Homogenate Preparation: Homogenize the tissues in an appropriate buffer.

  • Malondialdehyde (MDA) Assay: Measure the levels of MDA, a marker of lipid peroxidation, in the tissue homogenates using a commercially available kit (e.g., TBARS assay).

  • Data Analysis: Compare the MDA levels in the treatment groups to the control group.

Signaling Pathways

Based on studies of β-caryophyllene and other sesquiterpenes, several signaling pathways are implicated in their biological activities. These pathways are relevant for investigating the mechanisms of action of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

G This compound This compound CB2R CB2R This compound->CB2R Activates PPARg PPARγ This compound->PPARg Activates NFkB NF-κB CB2R->NFkB Inhibits PPARg->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatoryCytokines Promotes Transcription Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Caption: Potential anti-inflammatory signaling cascade for this compound.

Proposed Cytotoxicity and Oxidative Stress Pathway of this compound

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Permeabilization & Cell Shrinking LipidPeroxidation->MembraneDamage Cytotoxicity Cytotoxicity MembraneDamage->Cytotoxicity

Caption: Proposed pathway for this compound-induced cytotoxicity.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating in vivo research on this compound. While direct in vivo data for this compound is sparse, the established models for inflammation, pain, and oxidative stress, along with the extensive research on its isomer β-caryophyllene, provide a robust starting point for investigation. Future research should aim to establish the dose-response relationships, efficacy, and safety profile of this compound in these and other relevant animal models to fully elucidate its therapeutic potential.

References

Application of Isocaryophyllene in Pest Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocaryophyllene is a natural bicyclic sesquiterpene and a cis-double bond isomer of β-caryophyllene. It is found as a constituent in the essential oils of various plants. While research has extensively focused on its more abundant isomer, β-caryophyllene, and its derivatives like caryophyllene (B1175711) oxide, this compound also contributes to the bioactive properties of these essential oils, including their potential applications in pest management. This document provides a summary of the available data, detailed protocols for evaluating its efficacy, and insights into its potential mechanisms of action.

Data Presentation: Efficacy of this compound and Related Compounds

Direct quantitative data on the isolated effects of this compound against various pests is limited in publicly available literature. It is often studied as part of essential oil mixtures.[1] For comparative purposes and to guide future research, this section summarizes the efficacy of the closely related and co-occurring compounds, β-caryophyllene and caryophyllene oxide.

Table 1: Repellent and Irritant Activity of β-Caryophyllene Oxide against Mosquitoes

CompoundConcentration (% v/v)Insect SpeciesAssay TypeEfficacy (% Escape)Citation
β-Caryophyllene Oxide0.5Anopheles minimusContact95.8[2][3]
β-Caryophyllene Oxide1.0Anopheles minimusContact96.0[2]
β-Caryophyllene Oxide0.5Aedes aegyptiContact59.9[2][3]
β-Caryophyllene Oxide1.0Aedes aegyptiContact59.0[2]
β-Caryophyllene Oxide0.5Anopheles minimusNon-contact86.0[2]
β-Caryophyllene Oxide1.0Anopheles minimusNon-contact91.0[2]
β-Caryophyllene Oxide0.5Aedes aegyptiNon-contact22.0[2]
β-Caryophyllene Oxide1.0Aedes aegyptiNon-contact35.0[2]
DEET (control)0.5Anopheles minimusContact54.0[2]
DEET (control)0.5Aedes aegyptiContact27.0[2]

Table 2: Insecticidal Activity (Fumigant and Contact Toxicity) of Caryophyllene Oxide

CompoundInsect SpeciesAssay TypeLC₅₀LD₅₀Citation
Caryophyllene OxideSitophilus oryzaeFumigant0.03-8.5 µl/L air-
Caryophyllene OxideRhyzopertha dominicaFumigant0.03-8.5 µl/L air-
Caryophyllene OxideTribolium castaneumFumigant>10 µl/L air-
Caryophyllene OxideOryzaephilus surinamensisFumigant0.03-8.5 µl/L air-
Caryophyllene OxideCallosobruchus chinensisFumigant0.03-8.5 µl/L air-

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of this compound's potential as a pest control agent. Below are protocols for key bioassays.

Spatial Repellency Bioassay using a Y-Tube Olfactometer

This assay assesses the ability of a volatile compound to repel insects from a distance.[4][5]

  • Objective: To determine if this compound acts as a spatial repellent to a target insect species.

  • Materials:

    • Y-tube glass olfactometer (arms typically 12-20 cm long, 2-4 cm diameter)

    • Air pump or compressed air source with a flow meter

    • Charcoal filter and humidifier to purify and moisten the air

    • Test cages for insect acclimatization and release

    • This compound solution of desired concentrations (e.g., in ethanol (B145695) or acetone)

    • Solvent for control

    • Filter paper discs

    • Test insects (e.g., 20-25 female mosquitoes, 5-10 days old, starved for 12-24 hours)

  • Protocol:

    • Setup: Assemble the Y-tube olfactometer and connect it to the purified, humidified air source. Ensure a constant and equal airflow (e.g., 200 mL/min) through both arms of the 'Y'.

    • Treatment Application: Apply a standard amount (e.g., 10 µL) of the this compound solution to a filter paper disc. Apply the same amount of solvent to another disc to serve as the control.

    • Stimulus Introduction: After the solvent has evaporated, place the treated filter paper in one arm of the olfactometer and the control filter paper in the other arm.

    • Insect Acclimatization: Place the test insects in the release cage at the base of the Y-tube and allow them to acclimate for approximately 5 minutes.

    • Data Collection: Release the insects into the base of the Y-tube. For a set period (e.g., 10 minutes), record the first choice of each insect (which arm it enters). An insect is considered to have made a choice when it moves a predetermined distance (e.g., 10 cm) into an arm and remains there for a minimum period (e.g., 15 seconds).

    • Analysis: Calculate the percentage of insects choosing the treated arm versus the control arm. A significant preference for the control arm indicates repellency. The Repellency Index (RI) can be calculated as: RI (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.

Contact Toxicity Bioassay (Topical Application)

This method determines the toxicity of a compound upon direct contact with the insect cuticle.[6]

  • Objective: To determine the median lethal dose (LD₅₀) of this compound for a target insect species.

  • Materials:

    • Micro-applicator capable of delivering precise droplets (e.g., 1 µL)

    • This compound solutions in a volatile solvent (e.g., acetone) at various concentrations

    • Test insects (e.g., adult beetles or larval lepidopterans) of uniform age and weight

    • Petri dishes or ventilated containers for holding treated insects

    • Appropriate diet for the test insects

  • Protocol:

    • Insect Preparation: Immobilize the insects by chilling them on a cold plate or using brief CO₂ anesthesia.

    • Dose Preparation: Prepare a serial dilution of this compound in the chosen solvent.

    • Application: Using the micro-applicator, apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each immobilized insect. A control group should be treated with the solvent only.

    • Observation: Place the treated insects in holding containers with access to food and water. Maintain them under controlled conditions (e.g., 25±2°C, 60±5% RH, 12:12 L:D photoperiod).

    • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.

Fumigant Toxicity Bioassay

This assay is particularly relevant for pests of stored products and evaluates the toxicity of a compound in its vapor phase.[7]

  • Objective: To determine the median lethal concentration (LC₅₀) of this compound as a fumigant.

  • Materials:

    • Airtight glass jars or containers of a known volume (e.g., 1 L)

    • Small vials or cages made of wire mesh to hold the insects within the jar

    • Filter paper strips

    • This compound solutions of varying concentrations

    • Test insects (e.g., 20-30 adult stored-product beetles like Tribolium castaneum or Sitophilus oryzae)

  • Protocol:

    • Insect Introduction: Place a known number of insects into the small cages.

    • Treatment Application: Apply a specific volume of the this compound solution onto a filter paper strip.

    • Fumigation Chamber Setup: Suspend the treated filter paper inside the airtight jar, ensuring it does not come into direct contact with the insects. Seal the jar immediately. A control jar should be prepared with solvent only.

    • Exposure: Keep the jars in a controlled environment (e.g., 27±2°C, 65±5% RH) for a fixed exposure period (e.g., 24 or 48 hours).

    • Recovery and Mortality Assessment: After the exposure period, remove the insects from the jars and transfer them to clean containers with fresh food. Record mortality after a recovery period (e.g., 24 hours).

    • Analysis: Use the mortality data from the different concentrations to perform a probit analysis and determine the LC₅₀ value.

Antifeedant Bioassay (No-Choice Leaf Disc Method)

This assay measures the deterrence of a compound on insect feeding behavior.[8][9]

  • Objective: To quantify the antifeedant activity of this compound against a folivorous insect.

  • Materials:

    • Leaf discs from a suitable host plant (e.g., cabbage, castor bean)

    • This compound solutions at various concentrations

    • Solvent for control

    • Petri dishes lined with moist filter paper

    • Test insects (e.g., third or fourth instar larvae of Spodoptera litura) starved for 2-4 hours

    • Leaf area meter or image analysis software

  • Protocol:

    • Leaf Disc Preparation: Cut uniform leaf discs using a cork borer.

    • Treatment: Apply a known volume of the this compound solution evenly to the surface of each leaf disc. Prepare control discs with solvent only. Allow the solvent to evaporate completely.

    • Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce a single starved larva into each dish.

    • Feeding Period: Allow the larvae to feed for a specific period (e.g., 24 hours) under controlled conditions.

    • Data Collection: After the feeding period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and using image analysis software.

    • Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the area consumed in the control disc and T is the area consumed in the treated disc.[10]

Mandatory Visualizations

Logical Workflow for Pest Control Agent Evaluation

This diagram illustrates the general workflow from the identification of a potential pest control agent like this compound to its evaluation.

PestControlWorkflow cluster_Discovery Discovery & Preparation cluster_Bioassays Bioactivity Screening cluster_Analysis Data Analysis & MoA A Identification of this compound (from Essential Oils) B Isolation & Purification A->B C Preparation of Test Solutions (Serial Dilutions) B->C D Repellency Assays (e.g., Y-Tube Olfactometer) C->D E Toxicity Assays (Contact & Fumigant) C->E F Antifeedant Assays (No-Choice/Choice Tests) C->F G Calculation of Efficacy Metrics (RI, LC50, LD50, AFI) D->G E->G F->G H Mechanism of Action Studies (e.g., Receptor Binding) G->H

Caption: General workflow for evaluating this compound as a pest control agent.

Signaling Pathway: Hypothesized Octopaminergic Receptor Interaction

Many essential oil components are known to act on the insect nervous system, with the octopamine (B1677172) receptor being a key target. This pathway disruption leads to neurological impairment.

OctopaminePathway cluster_Receptor Neuronal Membrane OA_Receptor Octopamine Receptor (GPCR) G_Protein G-Protein Activation OA_Receptor->G_Protein This compound This compound This compound->OA_Receptor Binds/Activates AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP Levels AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Physiological Response (e.g., Paralysis, Repellency) PKA->Response

Caption: Hypothesized mechanism of this compound acting on an insect octopamine receptor.

Signaling Pathway: Hypothesized Acetylcholinesterase Inhibition

Another common target for natural insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission. Inhibition leads to overstimulation and death.

AChE_Inhibition cluster_Synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE is hydrolyzed by ACh_Receptor ACh Receptor (Postsynaptic Neuron) ACh->ACh_Receptor Binds & Stimulates Result Continuous Nerve Firing -> Paralysis & Death ACh_Receptor->Result This compound This compound This compound->AChE Inhibits

References

Application Notes and Protocols: Isocaryophyllene as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaryophyllene (CAS 118-65-0) is a natural bicyclic sesquiterpene and an isomer of the more widely known β-caryophyllene.[1][2] It is found as a minor constituent in the essential oils of various plants, including cloves, cinnamon, basil, rosemary, and black pepper.[1] Characterized by its distinct woody and spicy aroma, this compound presents potential for application as a flavoring agent in the food industry.[1]

These application notes provide a comprehensive overview of this compound's properties, regulatory status, and potential applications. Detailed protocols for its evaluation, including sensory analysis, stability testing, and analytical quantification, are provided to guide researchers in assessing its suitability for food and beverage formulations. A critical distinction is maintained throughout this document between this compound and its GRAS-affirmed isomer, β-caryophyllene, as their regulatory statuses and documented properties differ significantly.

Data Presentation

Quantitative data for this compound is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 118-65-0[1][2]
Molecular Formula C₁₅H₂₄[1][2]
Molecular Weight 204.35 g/mol [1][2]
Appearance Colorless to pale yellow oil[2]
Boiling Point 266-273 °C @ 760 mm Hg[1][2]
Density ~0.893 g/mL at 20 °C[2]
Flash Point 104.44 °C (220 °F)[1]
Vapor Pressure 0.013 mmHg @ 25 °C (est.)[1]
Solubility Insoluble in water; Soluble in alcohol[1]
LogP (o/w) 6.416 (est.)[1]

Table 2: Organoleptic and Regulatory Profile of this compound

AttributeDescriptionReference(s)
Odor Woody, spicy[1][2]
Taste Data not available[1]
FEMA Number Not Assigned[1]
JECFA Number Not Assigned[1]
EU DG SANTE Status Not Listed[1]

Application Notes

Regulatory Status

A critical consideration for any ingredient intended for food use is its regulatory approval. Unlike its isomer β-caryophyllene (CAS 87-44-5), which is listed by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized as Safe) with FEMA number 2252 and is approved for food use by the FDA (21 CFR 172.515), This compound (CAS 118-65-0) does not currently hold this status.[1][3] Major databases for food flavoring agents indicate that a FEMA number and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number have not been assigned to this compound.[1] Therefore, its use as a flavoring agent in commercially distributed food products would require a comprehensive safety assessment and submission of a GRAS notification or food additive petition to regulatory bodies like the FDA and EFSA.[4][5]

Potential Flavor Applications

Based on its "woody spicy" aroma profile, this compound could potentially be used to impart warm, earthy, and peppery notes to a variety of food and beverage products. Potential applications could include:

  • Beverages: Herbal teas, spiced liquors, and non-alcoholic spiced beverages.

  • Savory Products: Soups, sauces, marinades, and meat products where a peppery or clove-like note is desired.

  • Bakery: Gingerbread, spice cakes, and savory crackers.

The lack of a defined taste profile necessitates thorough sensory evaluation to determine its contribution to the overall flavor beyond aroma.

Functional Properties and Safety Considerations

This compound may offer secondary benefits such as antimicrobial properties, which are common among terpenes found in essential oils.[6] However, safety is a primary concern. One study indicated that this compound can induce cytotoxicity at concentrations of 100 µM and higher in cell culture, a mechanism proposed to involve the induction of reactive oxygen species (ROS) and subsequent lipid peroxidation. This highlights the need for careful dose-management and thorough toxicological evaluation before it can be considered for food use.

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound as a novel flavoring agent.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes (aroma, flavor, mouthfeel) of this compound.

Materials:

  • This compound (≥95% purity)

  • Deodorized sunflower or canola oil (for oil-soluble base)

  • Spring water (for water-soluble base, with 0.1% Tween 80 as emulsifier)

  • Reference standards for aroma/flavor attributes (e.g., eugenol (B1671780) for clove, piperine (B192125) for pepper, guaiacol (B22219) for woody)

  • ISO-compliant sensory evaluation booths with controlled lighting and ventilation

  • Glass tasting vessels with lids

  • Unsalted crackers and spring water for palate cleansing

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Conduct training sessions over several days. Familiarize panelists with the QDA methodology and the use of a 15-cm line scale.

    • Develop a consensus vocabulary (lexicon) for the sensory attributes of this compound using reference standards. Attributes may include "woody," "spicy," "peppery," "clove-like," "earthy," etc.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen base (oil or emulsified water).

    • Create a series of dilutions to determine the detection threshold and a suitable concentration for evaluation (e.g., 1, 5, 10, 20 ppm). The evaluation concentration should be clearly perceptible but not overwhelming.

    • Prepare coded, randomized samples (20 mL per panelist) and a control (base only). Allow samples to equilibrate to room temperature for 30 minutes before serving.

  • Evaluation Procedure:

    • Panelists evaluate samples individually in sensory booths.

    • Aroma Evaluation: Panelists remove the lid, sniff the sample using a consistent technique (e.g., three short sniffs), and rate the intensity of each attribute in the lexicon on the provided line scale.

    • Palate Cleansing: Panelists cleanse their palate with water and an unsalted cracker, waiting 60 seconds.

    • Flavor Evaluation: Panelists take a defined amount of the sample (e.g., 5 mL) into their mouth, hold for 10 seconds, and then expectorate. They rate the intensity of each flavor and mouthfeel attribute on the line scale.

    • A 2-minute break is required between samples.

  • Data Analysis:

    • Measure the distance from the left anchor of the line scale for each rating to generate quantitative data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the sample and the control and to assess panelist performance.

    • Generate a spider web plot to visualize the sensory profile of this compound.

Protocol 2: Stability Testing in a Food Matrix (e.g., Clear Beverage)

Objective: To evaluate the chemical stability of this compound in a liquid food matrix under accelerated storage conditions.

Materials:

  • This compound (≥95% purity)

  • Model beverage system (e.g., 10% sucrose, 0.15% citric acid in water, pH 3.5)

  • Amber glass bottles with airtight caps

  • Environmental stability chambers

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Internal standard (e.g., n-eicosane)

Methodology:

  • Sample Preparation:

    • Prepare the model beverage and spike with this compound to a target concentration (e.g., 10 ppm). An emulsifier (e.g., 0.1% Tween 80) will be required.

    • Spike a subset of samples with the internal standard.

    • Aliquot the beverage into amber glass bottles, leaving minimal headspace, and seal tightly.

  • Storage Conditions:

    • Store samples under the following conditions:

      • Control: 4°C in the dark.

      • Accelerated 1: 25°C / 60% RH in the dark.

      • Accelerated 2: 40°C / 75% RH in the dark.

      • Light Exposure: 25°C under constant fluorescent light.

  • Time Points:

    • Pull triplicate samples from each condition at Time 0, Week 1, Week 2, Week 4, Week 8, and Week 12.

  • Analytical Procedure (Quantification):

    • At each time point, extract the this compound from the beverage matrix.

    • Extraction: Use liquid-liquid extraction with hexane (B92381) or solid-phase microextraction (SPME). For liquid-liquid extraction, mix 10 mL of the beverage with 5 mL of hexane, vortex for 2 minutes, centrifuge, and collect the hexane layer.

    • Analyze the extract using the GC-MS method detailed in Protocol 3.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to Time 0.

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the degradation kinetics and estimate the shelf-life under normal conditions using the data from accelerated storage.

    • Concurrently, perform sensory evaluation (triangle test) to determine if any degradation has produced a perceptible off-flavor.

Protocol 3: Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a validated method for the quantification of this compound in a food matrix.

Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for terpenes (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., n-eicosane (B1172931) or isobutyl-2-undecylenate

  • Hexane (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (1000 µg/mL) in hexane.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected sample concentration range (e.g., 0.1 to 20 µg/mL).

    • Spike each calibration standard and all samples with the internal standard at a constant concentration (e.g., 5 µg/mL).

  • Sample Preparation (from Protocol 2):

    • Take the hexane extract obtained from the stability study.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate or dilute the sample as necessary to fall within the calibration range.

  • GC-MS Instrumental Parameters:

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 5°C/min to 180°C. Ramp at 20°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Scan mode (m/z 40-400) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode. Select characteristic, abundant ions for this compound (e.g., m/z 69, 93, 133, 204) and the internal standard.

  • Validation and Quantification:

    • Linearity: Analyze the calibration standards in triplicate and plot the ratio of the peak area of this compound to the peak area of the IS against the concentration. The calibration curve should have a correlation coefficient (R²) > 0.995.

    • Quantification: Inject the prepared sample extract into the GC-MS. Calculate the concentration based on the peak area ratio and the linear regression equation from the calibration curve.

    • Validation Parameters: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ), accuracy (via spike recovery), and precision (repeatability and intermediate precision).

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the evaluation of this compound.

G cluster_0 Cellular Environment ISO This compound ROS Reactive Oxygen Species (ROS) ISO->ROS Induces MEM Cell Membrane LIPID Membrane Lipids ROS->LIPID Attacks PEROX Lipid Peroxidation LIPID->PEROX Leads to DAMAGE Membrane Damage PEROX->DAMAGE CYTO Cytotoxicity DAMAGE->CYTO G cluster_0 Flavor Perception Cascade L Flavor Molecule (e.g., this compound) R Olfactory / Taste Receptor (GPCR) L->R Binds G G-Protein (e.g., Gustducin, G-olf) R->G Activates E Effector Enzyme (e.g., Adenylyl Cyclase) G->E SM Second Messenger (e.g., cAMP) E->SM Generates IC Ion Channel SM->IC Opens/Closes DP Membrane Depolarization IC->DP NS Neural Signal to Brain DP->NS

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to investigate the anti-inflammatory properties of isocaryophyllene, a sesquiterpene of interest for its therapeutic potential. The following sections detail both in vitro and in vivo methodologies to characterize its effects on key inflammatory mediators and signaling pathways.

I. In Vitro Assessment of Anti-inflammatory Activity

Application Note:

The following protocols are designed to evaluate the ability of this compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS). The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation. Upon stimulation with LPS, these cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibitory effect of this compound on these markers can be quantified to determine its anti-inflammatory potency.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol establishes a cellular model of inflammation to test the effects of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well and 6-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability and NO assays, or in 6-well plates at 1 x 10⁶ cells/well for cytokine and protein analysis. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Ensure the final DMSO concentration does not exceed 0.1%.

    • Include a vehicle control group (DMSO only).

  • Inflammation Induction: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.

  • Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants for analysis of NO, PGE2, and cytokines. Store at -80°C if not used immediately.

  • Cell Lysate Collection: For Western blot analysis, wash the cells in the 6-well plates with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

Quantification of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Collected cell culture supernatants

  • Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution (for standard curve)

  • 96-well plate

Protocol:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard (e.g., from 100 µM to 1.56 µM) in culture medium.

  • Assay:

    • Add 100 µL of cell culture supernatant or standard to each well of a 96-well plate.

    • Add 100 µL of freshly mixed Griess reagent (equal volumes of Reagent A and Reagent B) to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the levels of TNF-α, IL-6, and PGE2 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Collected cell culture supernatants

  • Commercially available ELISA kits for TNF-α, IL-6, and PGE2

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-6, and PGE2.

  • General Steps:

    • Coat a 96-well plate with the capture antibody.

    • Add standards and samples (cell culture supernatants) to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Calculation: Calculate the concentration of each cytokine or PGE2 in the samples based on the standard curve generated.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on the activation of key inflammatory signaling pathways.

Materials:

  • Cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).

Data Presentation: In Vitro Results

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

TreatmentNO Production (% of LPS control)PGE2 Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
Control
LPS (1 µg/mL)100100100100
This compound (1 µM) + LPS
This compound (5 µM) + LPS
This compound (10 µM) + LPS
This compound (25 µM) + LPS
This compound (50 µM) + LPS
Positive Control (e.g., Dexamethasone) + LPS

Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation

Treatmentp-p65/p65 Ratio (fold change vs. LPS control)p-ERK/ERK Ratio (fold change vs. LPS control)p-p38/p38 Ratio (fold change vs. LPS control)p-JNK/JNK Ratio (fold change vs. LPS control)
Control
LPS (1 µg/mL)1.01.01.01.0
This compound (10 µM) + LPS
This compound (50 µM) + LPS

II. In Vivo Assessment of Anti-inflammatory Activity

Application Note:

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model to screen for the anti-inflammatory activity of novel compounds. Carrageenan injection into the rodent paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The ability of this compound to reduce the paw volume is a measure of its in vivo anti-inflammatory efficacy.

Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Vehicle (e.g., saline, Tween 80)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer or digital calipers

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control (receives vehicle and saline injection in the paw)

    • Group II: Carrageenan control (receives vehicle and carrageenan injection)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.) + Carrageenan

    • Group VI: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

  • Drug Administration: Administer this compound, vehicle, or the positive control drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except the vehicle control group, which receives saline).

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0 (before carrageenan injection) and at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Calculation:

    • Increase in paw volume (mL) = (Paw volume at time t) - (Paw volume at time 0)

    • Percentage inhibition of edema = [ (Increase in paw volume of control - Increase in paw volume of treated) / (Increase in paw volume of control) ] x 100

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Percentage Inhibition of Edema at 3h
Vehicle Control--
Carrageenan Control-0
This compound10
This compound25
This compound50
Indomethacin10

III. Visualization of Pathways and Workflows

experimental_workflow cluster_in_vitro In Vitro Studies cluster_assays Analysis cluster_in_vivo In Vivo Studies raw_cells RAW 264.7 Cells treatment This compound Pre-treatment raw_cells->treatment lps LPS Stimulation (1 µg/mL) treatment->lps supernatant Collect Supernatant lps->supernatant lysate Collect Cell Lysate lps->lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, MAPK) lysate->western rats Rats/Mice drug_admin This compound Administration rats->drug_admin carrageenan Carrageenan Injection drug_admin->carrageenan measure_edema Measure Paw Edema carrageenan->measure_edema analysis Calculate % Inhibition measure_edema->analysis

Figure 1: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Evaluating the Antimicrobial Properties of Isocaryophyllene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of isocaryophyllene, a sesquiterpene found in various plant essential oils. The following protocols are based on established methodologies for testing the efficacy of natural compounds against a range of pathogenic microorganisms.

Introduction to this compound and its Antimicrobial Potential

This compound, a structural isomer of β-caryophyllene, has garnered interest for its potential pharmacological activities. Preliminary evidence suggests it possesses antifungal and antiproliferative effects.[1] Its mechanism of action, particularly its cytotoxic effects, is thought to involve the induction of reactive oxygen species (ROS) and lipid peroxidation, leading to membrane permeabilization and cell death.[1][2] Understanding its antimicrobial profile is a critical step in developing it as a potential therapeutic agent.

Key Antimicrobial Evaluation Techniques

A multi-faceted approach is essential for a thorough evaluation of this compound's antimicrobial properties. The following standard in vitro assays are recommended:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

  • Agar (B569324) Disk Diffusion Assay: To assess the zone of inhibition.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that results in microbial death.

  • Time-Kill Kinetic Assay: To evaluate the rate of microbial killing.

  • Biofilm Inhibition and Eradication Assays: To assess the activity against microbial biofilms.

  • Cytotoxicity Assay: To determine the toxic effects on mammalian cells.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[3]

Materials:

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, Tween 80)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Resazurin (B115843) solution (optional, as a viability indicator)[4][5]

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Due to its oily nature, an emulsifier like Tween 80 may be necessary to enhance solubility in the aqueous broth.[5]

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations.

  • Add the standardized microbial suspension to each well.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with broth and solvent only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound where no visible growth is observed.

  • (Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.[4]

Workflow for MIC Determination

MIC_Workflow A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Microbial Suspension (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Include Positive and Negative Controls D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Assess for Turbidity or Add Resazurin F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6][7]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with solvent)

Procedure:

  • Prepare a uniform lawn of the test microorganism on the agar plate by streaking a sterile swab dipped in the microbial suspension.[6]

  • Allow the plate to dry for 3-5 minutes.[6]

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the agar.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (clear area around the disk where no growth occurs) in millimeters.

Disk_Diffusion_Workflow cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Microbial Lawn on Agar Plate C Place Disks on Inoculated Agar Plate A->C B Impregnate Disks with This compound & Controls B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Time-Kill Kinetic Assay.

Protocol 5: Biofilm Inhibition and Eradication Assays

These assays assess the ability of this compound to prevent the formation of biofilms or to destroy existing ones.

Materials:

  • This compound

  • 96-well microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for biofilm formation)

  • Microbial suspension

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Biofilm Inhibition Assay Procedure:

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the microbial suspension to each well.

  • Incubate the plate to allow for biofilm formation (typically 24-48 hours).

  • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with crystal violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass. A reduction in absorbance compared to the control indicates biofilm inhibition. [8] Biofilm Eradication Assay Procedure:

  • First, allow the biofilm to form in the 96-well plate by incubating the microbial suspension in TSB for 24-48 hours.

  • Remove the planktonic cells and wash the wells.

  • Add different concentrations of this compound to the established biofilms and incubate for a further period (e.g., 24 hours).

  • Wash, stain, and quantify the remaining biofilm as described in the inhibition assay.

Protocol 6: Cytotoxicity Assay on Mammalian Cells

It is crucial to evaluate the potential toxicity of this compound to mammalian cells to determine its therapeutic window.

Materials:

  • This compound

  • Mammalian cell line (e.g., L-929, HeLa, A549) [1][2]* Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • Resazurin or MTT reagent

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Include an untreated cell control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., Resazurin or MTT) and incubate according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control. Concentrations of this compound ranging from 6.25 to 50 µM did not significantly inhibit L-929 cell growth, while concentrations of 100, 200, and 400 µM significantly decreased cell survival. [2]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of Caryophyllene (B1175711) Isomers (Example Data)

MicroorganismIsomerMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusβ-Caryophyllene32 [9]--
Bacillus cereusβ-Caryophyllene2.5% (v/v) [5][10]--
Candida albicansβ-Caryophyllene---

Note: Data for this compound is limited in the public domain and requires experimental determination. The data for β-caryophyllene is provided for reference.

Table 2: Biofilm Inhibition by β-Caryophyllene-Gold Nanoparticles (Example Data)

MicroorganismConcentration (µg/mL)Log Reduction in CFU
S. aureus (single species)2563.34 [11]
C. albicans (single species)2562.45 [11]
S. aureus (mixed biofilm)2564.4 [11]
C. albicans (mixed biofilm)2563.0 [11]

Potential Mechanism of Action

The antimicrobial and cytotoxic effects of caryophyllene isomers appear to be linked to their ability to disrupt cell membranes. For this compound, this is thought to be mediated by the overproduction of reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to increased membrane permeability and cell shrinkage. [1][2]In the case of β-caryophyllene, studies have shown it alters membrane permeability and integrity, causing leakage of intracellular contents and ultimately cell death. [5][10][12] Proposed Mechanism of this compound Cytotoxicity

Mechanism_Pathway A This compound B Induces Overproduction of Reactive Oxygen Species (ROS) A->B C Lipid Peroxidation B->C D Membrane Permeabilization C->D E Cell Shrinking D->E F Cell Death D->F E->F

References

Application Notes and Protocols: Isocaryophyllene's Role in Synergistic Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the synergistic anticancer potential of isocaryophyllene. While research directly focusing on this compound's synergy with chemotherapeutic agents is emerging, studies on related caryophyllane sesquiterpenes provide a strong rationale for its investigation. This document outlines the existing quantitative data, proposes detailed experimental protocols, and visualizes key pathways and workflows to guide further research in this promising area.

Introduction

This compound, a bicyclic sesquiterpene and a structural isomer of β-caryophyllene, is a natural compound found in the essential oils of various plants.[1] While the anticancer properties of its isomer, β-caryophyllene, and its oxide have been more extensively studied, this compound has also demonstrated cytotoxic effects against cancer cell lines.[2] A key area of interest in cancer therapy is the use of combination treatments to enhance efficacy and overcome drug resistance. Preliminary evidence suggests that the anticancer activity of this compound can be potentiated by other natural compounds, indicating its potential as a synergistic agent in combination with conventional chemotherapy.[3]

The proposed mechanism for this compound's cytotoxic action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to increased membrane permeability and cell death.[2] This mechanism of altering cell membrane properties is also suggested for β-caryophyllene's ability to enhance the intracellular concentration of other anticancer drugs, such as paclitaxel (B517696).[3] This suggests a potential mechanism by which this compound could synergize with other therapeutic agents.

These notes will provide the available quantitative data on this compound's potentiation and detailed protocols to investigate its synergistic potential with other anticancer drugs.

Data Presentation: Quantitative Analysis of Synergistic Effects

The following tables summarize the available quantitative data on the synergistic or potentiated anticancer activity of this compound and its closely related analogue, β-caryophyllene.

Table 1: Potentiation of this compound Anticancer Activity by β-Caryophyllene

Cell LineTreatment (Concentration)% Inhibition of Cell GrowthReference
MCF-7 (Human Breast Cancer)This compound (32 µg/mL)69%[3]
This compound (32 µg/mL) + β-Caryophyllene (10 µg/mL)90%[3]

Table 2: Synergistic Anticancer Activity of β-Caryophyllene with Paclitaxel

Cell LineTreatmentFold Increase in Paclitaxel ActivityReference
DLD-1 (Human Colon Adenocarcinoma)Paclitaxel + β-Caryophyllene (10 µg/mL)~10-fold[3]

Experimental Protocols

The following protocols provide detailed methodologies to assess the synergistic anticancer activity of this compound in combination with a chemotherapeutic agent (referred to as 'Drug X').

Cell Viability Assay to Determine IC50 and Synergy

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Drug X individually and to assess their synergistic effect on cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, DLD-1)

  • This compound (in a suitable solvent like DMSO)

  • Drug X (e.g., Paclitaxel)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment (Single Agent IC50 Determination):

    • Prepare serial dilutions of this compound and Drug X in complete medium.

    • Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • Drug Treatment (Combination for Synergy Assessment):

    • Based on the individual IC50 values, prepare a combination matrix of this compound and Drug X at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

    • Treat cells as described in step 2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using non-linear regression.

    • Calculate the Combination Index (CI) using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound and Drug X, alone and in combination.

Materials:

  • Cancer cells treated as in the synergy assessment.

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, Drug X, and their combination at synergistic concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound and Drug X on key proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • Cancer cells treated as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and blotting apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic anticancer activity of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, DLD-1) seeding 2. Seed Cells (96-well & 6-well plates) cell_culture->seeding ic50_determination 3. IC50 Determination (this compound & Drug X) seeding->ic50_determination combination_treatment 4. Combination Treatment (Synergy Matrix) ic50_determination->combination_treatment viability_assay 5. Cell Viability Assay (MTT) combination_treatment->viability_assay apoptosis_assay 6. Apoptosis Assay (Annexin V/PI) combination_treatment->apoptosis_assay western_blot 7. Western Blot (Signaling Proteins) combination_treatment->western_blot ci_calculation 8. Combination Index (CI) Calculation viability_assay->ci_calculation apoptosis_quantification 9. Apoptosis Quantification apoptosis_assay->apoptosis_quantification protein_expression 10. Protein Expression Analysis western_blot->protein_expression

Caption: Workflow for assessing this compound's synergistic anticancer activity.

Hypothesized Signaling Pathway for Synergistic Action

This diagram proposes a potential signaling pathway for the synergistic anticancer activity of this compound in combination with a chemotherapeutic agent.

hypothesized_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound membrane_permeability Increased Membrane Permeability This compound->membrane_permeability Induces ros Increased ROS This compound->ros Induces drug_x Drug X (e.g., Paclitaxel) apoptosis Apoptosis drug_x->apoptosis Induces membrane_permeability->drug_x Enhances Uptake pi3k_akt PI3K/AKT Pathway ros->pi3k_akt Inhibits (?) bax Bax (Pro-apoptotic) ros->bax Activates (?) bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Activates bcl2->bax Inhibits caspases Caspase Activation (e.g., Caspase-3) bax->caspases Activates caspases->apoptosis Executes combination_index cluster_interpretation Interpretation of Drug Interaction ci_value Combination Index (CI) Value synergy Synergy (CI < 1) ci_value->synergy Less than 1 additivity Additivity (CI = 1) ci_value->additivity Equal to 1 antagonism Antagonism (CI > 1) ci_value->antagonism Greater than 1

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of isocaryophyllene. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on the classic Corey synthesis and potential alternative strategies.

[2+2] Photocycloaddition for Cyclobutane (B1203170) Ring Formation

The construction of the strained cyclobutane ring is a critical and often challenging step in the synthesis of this compound. The most common approach involves an intermolecular [2+2] photocycloaddition.

Q1: My [2+2] photocycloaddition of 2-cyclohexenone and isobutylene (B52900) is giving low yields and a mixture of regioisomers. How can I improve this?

A: This is a common challenge. The photochemical addition of 2-cyclohexenone to isobutylene can produce both the desired head-to-tail adduct (7,7-dimethylbicyclo[4.2.0]octan-2-one) and the undesired head-to-head isomer.[1][2]

Troubleshooting Strategies:

  • Temperature: Performing the reaction at low temperatures (ca. -40°C) has been shown to favor the formation of the desired trans-fused head-to-tail adduct.[2]

  • Concentration: A high concentration of isobutylene is necessary to favor the intermolecular reaction over dimerization or other side reactions of the enone.[2]

  • Wavelength of Light: The use of a specific wavelength can sometimes influence the reaction's efficiency and selectivity. A medium-pressure mercury lamp is typically used.

  • Isomer Separation: The resulting cis and trans isomers of the desired product can be distinguished by NMR spectroscopy.[2] The trans isomer, which is the major product, can be isomerized to the thermodynamically more stable cis isomer by treatment with a dilute base.[2]

Logical Workflow for Troubleshooting [2+2] Photocycloaddition:

G start Low Yield / Poor Regioselectivity in [2+2] Photocycloaddition check_temp Verify Reaction Temperature (is it low enough, e.g., -40°C?) start->check_temp check_conc Check Isobutylene Concentration (is it sufficiently high?) start->check_conc check_light Evaluate Light Source and Wavelength start->check_light check_purity Assess Purity of Starting Materials start->check_purity isomerization Consider Base-Catalyzed Isomerization of trans to cis adduct check_temp->isomerization check_conc->isomerization purification Optimize Purification Method (e.g., fractional distillation, chromatography) isomerization->purification success Improved Yield and Selectivity purification->success

Caption: Troubleshooting workflow for the [2+2] photocycloaddition step.

Construction of the Nine-Membered Ring

The formation of the nine-membered ring in this compound is another significant hurdle, often tackled through ring expansion or macrocyclization strategies.

Q2: I am encountering difficulties with the Grob fragmentation step to form the nine-membered ring. What are the critical parameters?

A: The Grob fragmentation is a powerful method for forming medium-sized rings from bicyclic precursors. The success of this reaction is highly dependent on the stereochemical arrangement of the leaving group and the fragmenting bond.

Troubleshooting Strategies:

  • Stereochemistry: The Grob fragmentation proceeds most efficiently when the C-C bond being cleaved and the leaving group are in an anti-periplanar arrangement. Ensure the stereochemistry of your precursor is correct for this concerted mechanism.

  • Leaving Group: A good leaving group is essential. Mesylates and tosylates are commonly used. Ensure complete conversion to the sulfonate ester before attempting the fragmentation.

  • Base: The choice and strength of the base can be critical. A non-nucleophilic base is often preferred to avoid side reactions.

  • Solvent and Temperature: These parameters can influence the reaction rate and the formation of byproducts. Optimization may be required.

Q3: My Wittig reaction to introduce the exocyclic methylene (B1212753) group is sluggish and gives low yields. What can I do?

A: The Wittig reaction is a standard method for olefination, but its efficiency can be affected by several factors, especially with hindered ketones.

Troubleshooting Strategies:

  • Ylide Generation: Ensure complete formation of the phosphonium (B103445) ylide. This typically requires a strong, fresh base like n-butyllithium or sodium hydride in an anhydrous solvent under an inert atmosphere.[3] Incomplete ylide formation is a common cause of low yields.[3]

  • Ylide Stability: Non-stabilized ylides can be unstable.[3] Generating the ylide in situ in the presence of the ketone can sometimes improve yields.[3]

  • Steric Hindrance: The ketone precursor to this compound is sterically hindered. A more reactive phosphorus ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be considered if the Wittig reaction consistently fails.[4]

  • Reaction Conditions: The reaction temperature and time should be carefully monitored. Low temperatures are often used for ylide formation, followed by warming to room temperature after the addition of the ketone.[3]

Signaling Pathway for Wittig Reaction Troubleshooting:

G start Low Yield in Wittig Reaction check_ylide Incomplete Ylide Formation? start->check_ylide check_stability Ylide Decomposition? start->check_stability check_sterics Steric Hindrance at Ketone? start->check_sterics solution_base Use Stronger/Fresher Base (e.g., n-BuLi, NaH) check_ylide->solution_base solution_insitu Generate Ylide In Situ check_stability->solution_insitu solution_alternative Consider Horner-Wadsworth-Emmons or other olefination methods check_sterics->solution_alternative success Improved Olefination Yield solution_base->success solution_insitu->success solution_alternative->success

Caption: Decision-making diagram for troubleshooting the Wittig reaction.

Stereochemical Control

Q4: How can I ensure the correct trans-fusion of the bicyclo[7.2.0]undecane ring system?

A: Achieving the correct stereochemistry at the ring fusion is a central challenge. In Corey's synthesis, the stereochemistry is largely dictated by the initial photochemical cycloaddition and subsequent transformations.

Key Control Elements:

  • Photocycloaddition: As mentioned, the low-temperature photocycloaddition favors the trans-fused cyclobutane adduct, which is a key stereochemical starting point.[2]

  • Subsequent Reactions: The stereochemical integrity must be maintained or carefully controlled in subsequent steps. Reactions that proceed through planar intermediates or have the potential for epimerization should be carefully monitored.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the total synthesis of this compound and related transformations. Note that yields can vary based on specific experimental conditions and scale.

StepReagents and ConditionsReported YieldReference(s)
[2+2] Photocycloaddition2-Cyclohexenone, isobutylene, UV light, -40°C~58%[2]
Isomerization of cyclobutane adductDilute baseNot specified[2]
Wittig OlefinationMethylenetriphenylphosphoraneNot specified[2]
Isomerization of caryophylleneSelenium, 172-175°C, 3.5 hoursHigh yield[5]
Isomerization of caryophylleneSulfur, 225°C, 8 hours~71.5%[5]

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition (Corey Synthesis)

This protocol describes the formation of the 7,7-dimethylbicyclo[4.2.0]octan-2-one intermediate.

  • Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system capable of maintaining a temperature of approximately -40°C.

  • Reagents:

    • 2-Cyclohexenone

    • Liquid isobutylene

    • An appropriate solvent (e.g., a hydrocarbon solvent)

  • Procedure:

    • Charge the reactor with a solution of 2-cyclohexenone in the chosen solvent.

    • Cool the solution to ca. -40°C.

    • Introduce a high concentration of liquid isobutylene into the cooled solution.

    • Irradiate the mixture with the mercury lamp while maintaining the low temperature and vigorous stirring.

    • Monitor the reaction progress by TLC or GC until the starting enone is consumed.

    • Upon completion, carefully evaporate the excess isobutylene and solvent.

    • The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or chromatography.[2]

Protocol 2: Isomerization of Caryophyllene to this compound

This protocol describes a method for converting the more common β-caryophyllene to this compound.

  • Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle. An inert atmosphere setup (e.g., nitrogen or argon) is required.

  • Reagents:

    • β-Caryophyllene

    • Selenium shot or sulfur powder

  • Procedure (using Selenium):

    • Place selenium shot and β-caryophyllene in the reaction flask.

    • Flush the system with an inert gas.

    • Heat the mixture to 172-175°C with stirring for approximately 3.5 hours.[5]

    • Cool the reaction mixture to room temperature.

    • Carefully decant or siphon the liquid product, leaving the selenium catalyst behind.[5]

    • The resulting this compound can be further purified by distillation.

Alternative Synthetic Strategies

While the Corey synthesis is a landmark achievement, other approaches to the caryophyllane skeleton have been explored.

  • Olefin Metathesis: Ring-closing metathesis (RCM) has become a powerful tool for the formation of medium and large rings. A strategy involving RCM could potentially be employed to construct the nine-membered ring of this compound from a suitable diene precursor.

  • Biomimetic Approaches: Some synthetic strategies are inspired by the proposed biosynthetic pathways of sesquiterpenes. These can offer efficient routes to complex carbocyclic frameworks.[5]

Comparative Analysis of Synthetic Strategies:

G cluster_corey Corey Synthesis cluster_metathesis Hypothetical Metathesis Route cluster_biomimetic Biomimetic Approach corey_start [2+2] Photocycloaddition corey_mid Ring Expansion / Fragmentation corey_start->corey_mid corey_end Wittig Olefination corey_mid->corey_end met_start Acyclic Diene Precursor met_mid Ring-Closing Metathesis met_start->met_mid met_end Cyclobutane Formation met_mid->met_end bio_start Acyclic Precursor bio_mid Enzymatic or Enzyme-Mimicking Cascade Cyclization bio_start->bio_mid bio_end This compound Core bio_mid->bio_end

Caption: Comparison of synthetic strategies for this compound.

References

Technical Support Center: Isocaryophyllene Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of isocaryophyllene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for this compound?

A1: Peak tailing is a common issue in the analysis of terpenes like this compound and can be caused by several factors.[1][2][3] Start by investigating your inlet system, as it is a frequent source of this problem.[3] Here are the potential causes and their solutions:

  • Active Sites in the Inlet or Column: this compound can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner or the GC column, leading to peak tailing.[2][4]

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum.[1][4] If peak tailing persists, you might need to trim the front end of the column to remove any accumulated non-volatile residues or active sites.[1][3]

  • Improper Column Installation: An improperly installed column can create dead volume or cause leaks, resulting in peak tailing.[1][4]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions.[2][4]

  • Contamination: Contamination in the inlet, such as residue from previous samples, can lead to peak distortion.[3]

    • Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[1]

  • Solvent-Phase Mismatch: A mismatch in polarity between your sample solvent and the column's stationary phase can cause peak tailing.[1]

    • Solution: Ensure the solvent used to dissolve the this compound standard or sample is compatible with the stationary phase of your GC column.

Q2: I am observing low sensitivity or no peak for this compound. What are the possible causes?

A2: Low sensitivity for this compound can stem from several factors, from sample introduction to detector settings.

  • Inlet Temperature Too Low: this compound is a sesquiterpene with a relatively high boiling point. An inlet temperature that is too low will result in incomplete vaporization and inefficient transfer of the analyte to the column.[5]

    • Solution: A good starting point for the inlet temperature is 250 °C.[5][6][7] You can experiment with increasing the temperature in increments (e.g., to 275 °C or 300 °C) to find the optimal temperature for your specific setup, but be mindful of potential degradation of other sample components at excessively high temperatures.[5]

  • Improper MS Detector Settings: The mass spectrometer settings, including the scan range and ion source temperature, can significantly impact sensitivity.

    • Solution: Ensure the MS is set to scan for the characteristic ions of this compound. The ion source and quadrupole temperatures should be optimized; typical values are around 230 °C for the ion source and 150 °C for the quadrupole.[7][8] For targeted analysis, using Selected Ion Monitoring (SIM) mode can significantly improve sensitivity by focusing on specific m/z values for this compound.[9][10]

  • Column Bleed: High column bleed can increase baseline noise, making it difficult to detect low-concentration analytes.[11]

    • Solution: Use a low-bleed GC-MS column and ensure the final oven temperature does not exceed the column's maximum operating temperature.[11] Conditioning the column properly before use is also crucial.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended GC-MS parameters for this compound analysis?

A1: The optimal parameters can vary depending on the specific instrument and sample matrix. However, the following table summarizes typical starting conditions based on various sources.

ParameterRecommended ValueSource(s)
GC Column DB-5ms, HP-5MS, or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness)[6][7][12]
Inlet Temperature 250 °C[6][7][9]
Injection Mode Split (e.g., 10:1, 15:1, or 50:1) or Splitless[6][7][9]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min[6][7]
Oven Program Initial temp: 60-70°C, hold for 2 min, ramp at 3-5°C/min to 250-300°C, hold for 5-10 min[6][7][13]
MS Transfer Line Temp 280 °C[9][13]
MS Ion Source Temp 230 °C[7][8]
MS Quadrupole Temp 150 °C[7][13]
Ionization Energy 70 eV[7][9]
Mass Scan Range m/z 40-550[7]

Q2: What are the characteristic mass fragments of this compound that I should look for in the mass spectrum?

A2: The mass spectrum of this compound (molecular weight 204.35 g/mol ) will show a characteristic fragmentation pattern under electron ionization (EI). While the molecular ion peak (M+) at m/z 204 may be visible, it is often of low intensity. The most abundant and characteristic fragment ions are typically found at lower m/z values. Key ions to monitor for this compound include m/z 93, 133, and others that are common for sesquiterpenes.[9][10][14][15]

Q3: How can I improve the separation of this compound from other isomeric terpenes?

A3: Co-elution with other terpenes, especially isomers, is a common challenge.[16]

  • Optimize the Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[17][18] Experiment with different ramp rates (e.g., decreasing from 5 °C/min to 3 °C/min) to enhance resolution.[6]

  • Use a Different Stationary Phase: While a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a good general-purpose column, a more polar column, such as a WAX column, may offer different selectivity for terpenes.[19][20]

  • Consider Two-Dimensional GC (GCxGC): For highly complex samples where co-elution is a significant issue, GCxGC provides much higher resolving power by using two columns with different stationary phases.[16][19][20]

Experimental Protocols

Detailed Methodology for this compound Quantification by GC-MS

This protocol provides a step-by-step guide for the quantitative analysis of this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in a suitable solvent like hexane (B92381) or isopropanol.[21]

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured amount in the same solvent used for the calibration standards to fall within the calibration range.

    • For solid samples, perform an appropriate extraction (e.g., solvent extraction, headspace SPME) to isolate the volatile compounds.[12][22][23]

  • GC-MS Instrument Setup:

    • Install a suitable GC column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Set the GC-MS parameters as recommended in the FAQ table above. These are good starting points and may require further optimization.

  • Analysis:

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the series of calibration standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time from the standard injections.

    • Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).[9]

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Extraction Extraction/ Dilution Standard->Extraction Sample Sample Matrix Sample->Extraction GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Chromatogram Chromatogram (Peak Identification) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Confirmation) Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Troubleshooting_Peak_Tailing Start Peak Tailing Observed for this compound Check_Inlet 1. Check Inlet System Start->Check_Inlet Check_Column 2. Evaluate GC Column Check_Inlet->Check_Column No Improvement Sol_Inlet Replace Liner & Septum Use Deactivated Liner Check_Inlet->Sol_Inlet Contamination or Active Sites Suspected Check_Method 3. Review Method Parameters Check_Column->Check_Method No Improvement Sol_Column Re-install Column Correctly Trim Front of Column Check_Column->Sol_Column Improper Installation or Activity Suspected Sol_Method Ensure Solvent-Phase Compatibility Check_Method->Sol_Method Polarity Mismatch Suspected Resolved Peak Shape Improved Sol_Inlet->Resolved Sol_Column->Resolved Sol_Method->Resolved

References

Isocaryophyllene stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of isocaryophyllene under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bicyclic sesquiterpene, a type of volatile organic compound found in the essential oils of many plants. It is a (Z)-isomer of β-caryophyllene.[1] Its stability is crucial for research and pharmaceutical applications as degradation can lead to a loss of purity, altered biological activity, and the formation of undesired byproducts, potentially impacting experimental outcomes and product efficacy.

Q2: What are the primary factors that affect this compound stability?

A2: The stability of this compound, like other terpenes, is primarily affected by temperature, oxygen, and light.[2] High temperatures can lead to thermal degradation, while exposure to oxygen can cause oxidation. Light, particularly UV radiation, can also promote degradation.

Q3: What are the known degradation products of this compound?

A3: The primary degradation products of caryophyllene (B1175711) isomers, including this compound, are oxides. Through oxidation, this compound can form this compound oxide.[3][4][5][6] Under high temperatures, β-caryophyllene has been shown to convert to caryophyllene oxide.[1][7][8]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry place, protected from light.[9] It is recommended to store it in an amber vial at 2-8°C under an inert atmosphere, such as nitrogen, to minimize oxidation.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in GC-MS analysis. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure, inert atmosphere). Analyze a fresh or properly stored standard to confirm the identity of the primary peak and any new degradation peaks. Common degradation products include this compound oxide.
Loss of this compound concentration over time. Volatilization or degradation.Ensure containers are tightly sealed. Store at recommended low temperatures (2-8°C). Minimize headspace in the vial to reduce exposure to air. For long-term storage, flushing the vial with an inert gas like nitrogen is advised.
Inconsistent experimental results. Use of partially degraded this compound.Always use a fresh sample or a sample that has been stored under optimal conditions. It is good practice to verify the purity of your this compound sample by GC-MS before use, especially if it has been stored for an extended period.
Discoloration or change in odor of the sample. Significant degradation and formation of oxidation products.The sample is likely compromised and should be discarded. A colorless oil is the expected appearance of pure this compound.[1]

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the known qualitative and semi-quantitative information for its isomer, β-caryophyllene, which can serve as a guide.

Condition Effect on β-caryophyllene Primary Degradation Product Reference
Elevated Temperature (>170°C) Increased degradationCaryophyllene oxide[7][8]
Exposure to Oxygen (Air) OxidationCaryophyllene oxide and other oxygenated derivatives[7]
Ozonolysis Formation of various oxygenated productsSecondary ozonides, acids, and esters[10]
Exposure to Per-acid EpoxidationCaryophyllene oxide and this compound oxide[3][4]

Experimental Protocols

Protocol: this compound Stability Testing using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the stability of this compound under specific storage conditions.

1. Objective: To quantify the concentration of this compound and identify any degradation products over time under defined temperature, light, and atmospheric conditions.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol, hexane)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical balance

  • Pipettes

3. Sample Preparation and Storage:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

  • For each storage condition to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure), prepare a set of vials.

  • For anaerobic conditions, flush the headspace of the vials with nitrogen before sealing.

  • Store the vials under the designated conditions.

4. GC-MS Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition for analysis.

  • Perform GC-MS analysis on the sample. A typical method would be:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

    • MS Detector: Operate in scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification of this compound.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum, confirmed by analyzing a fresh standard.

  • Identify any new peaks that appear over time by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound versus time for each storage condition to determine the degradation rate.

Visualizations

Isocaryophyllene_Degradation_Pathway This compound Oxidation Pathway This compound This compound Isocaryophyllene_Oxide This compound Oxide This compound->Isocaryophyllene_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Per-acid) Oxidizing_Agent->Isocaryophyllene_Oxide

Caption: A simplified diagram of the this compound oxidation pathway.

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t=0, 1, 2... weeks) cluster_results Results Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Condition1 Condition 1 (e.g., 4°C, Dark, N2) Aliquot->Condition1 Condition2 Condition 2 (e.g., 25°C, Dark) Aliquot->Condition2 Condition3 Condition 3 (e.g., 25°C, Light) Aliquot->Condition3 GCMS GC-MS Analysis Condition1->GCMS Condition2->GCMS Condition3->GCMS Data_Analysis Data Analysis (% Degradation) GCMS->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

Isocaryophyllene Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to overcome the low bioavailability of Isocaryophyllene. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a lipophilic sesquiterpene, is primarily attributed to several factors:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution and subsequent absorption.

  • High Volatility: As a volatile organic compound, this compound can be lost through evaporation during formulation and administration.

  • Susceptibility to Oxidation: Exposure to air, light, or certain temperatures can lead to oxidative degradation of this compound, reducing the amount of active compound available for absorption.

  • First-Pass Metabolism: After absorption, this compound undergoes extensive metabolism in the liver (first-pass effect), which significantly reduces the concentration of the unchanged drug reaching systemic circulation.

Q2: Which formulation strategies are most effective for enhancing this compound's bioavailability?

A2: Several formulation strategies have proven effective for improving the bioavailability of lipophilic compounds like this compound and its isomer, β-caryophyllene. The most promising approaches include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for absorption.[1]

  • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes in the nanometer range, which can enhance drug solubilization and membrane permeability.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, thereby increasing their aqueous solubility and stability.

Q3: Are there any chemical modification approaches to improve this compound's bioavailability?

A3: Yes, chemical modification is a viable strategy. The most common approach is the development of prodrugs . A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For this compound, a prodrug could be designed to have improved solubility or to target specific transporters in the intestine to enhance absorption.

Troubleshooting Guides

Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Possible Cause(s) Troubleshooting Steps
Poor self-emulsification or formation of large droplets. - Inappropriate ratio of oil, surfactant, and cosurfactant.- Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.- Select surfactants or a blend of surfactants with an HLB value typically between 12 and 15 for O/W SEDDS.
Drug precipitation upon dilution in aqueous media. - The drug has low solubility in the formulation components.- The amount of drug loaded exceeds the solubilization capacity of the SEDDS.- Screen various oils, surfactants, and cosurfactants to find a system with the highest solubilizing capacity for this compound.- Reduce the drug loading concentration.
Instability of the liquid SEDDS formulation (e.g., phase separation). - Immiscibility of the selected excipients.- Chemical degradation of the drug or excipients.- Ensure all components are miscible at the intended ratios by visual inspection over time.- Store the formulation in a cool, dark place and consider adding an antioxidant.
Nanoemulsions
Problem Possible Cause(s) Troubleshooting Steps
Formation of large, unstable droplets (creaming or coalescence). - Insufficient surfactant concentration.- Inappropriate energy input during homogenization.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Increase the surfactant-to-oil ratio.- Optimize the homogenization parameters (e.g., increase pressure, sonication time, or cycles).- Use a combination of a highly water-soluble surfactant and a co-surfactant to stabilize the interface.
Phase inversion (e.g., O/W emulsion inverts to a W/O emulsion). - High concentration of the dispersed phase (oil).- Changes in temperature.- Keep the oil phase concentration below the critical level for phase inversion.- Control the temperature during preparation and storage.
Difficulty in achieving the desired droplet size. - High viscosity of the oil phase.- Inefficient homogenization method.- Consider using a lower viscosity oil or adding a cosolvent.- Switch to a more powerful homogenization technique (e.g., from high-speed stirring to high-pressure homogenization or ultrasonication).
Cyclodextrin (B1172386) Inclusion Complexes
Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency. - Mismatch between the size of this compound and the cyclodextrin cavity.- Inefficient complexation method.- β-cyclodextrin is commonly used for sesquiterpenes. Consider trying modified cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which have different cavity sizes and solubilities.- Experiment with different preparation methods such as kneading, co-precipitation, or freeze-drying.
Precipitation of the complex from solution. - The solubility limit of the inclusion complex has been exceeded.- Determine the phase solubility diagram to understand the solubility limits of the complex.- Work with concentrations below the saturation point.
Incomplete dissolution of the solid complex. - The presence of uncomplexed this compound.- The complex has crystallized.- Wash the solid complex with a solvent in which free this compound is soluble but the complex is not, to remove any unencapsulated material.- Amorphous complexes generally have higher solubility. Freeze-drying is a method that often yields amorphous products.

Quantitative Data on Bioavailability Enhancement

The following tables summarize the pharmacokinetic parameters of β-caryophyllene (a close isomer of this compound) with and without bioavailability enhancement strategies. This data is presented as a strong proxy for the expected improvements for this compound.

Table 1: Pharmacokinetic Parameters of β-Caryophyllene with and without SEDDS in Humans [1]

FormulationCmax (ng/mL)Tmax (h)AUC0–24h (ng·h/mL)Relative Bioavailability Increase
β-Caryophyllene Neat Oil58.223.07305.9-
β-Caryophyllene-SEDDS204.61.43553.42.0-fold increase in AUC0–24h

Table 2: Pharmacokinetic Parameters of β-Caryophyllene with and without Cyclodextrin Inclusion Complex in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0–12h (ng·h/mL)Relative Bioavailability Increase
Free β-Caryophyllene1802.0450-
β-Caryophyllene/β-CD Complex4200.51170~2.6-fold increase in AUC0–12h

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.

Materials:

  • This compound (or β-caryophyllene as a model compound)

  • Oil phase: Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40)

  • Cosurfactant: Diethylene glycol monoethyl ether (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Methodology:

  • Screening of Excipients: a. Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilization capacity. b. Add an excess amount of this compound to a known volume of each excipient in a sealed vial. c. Agitate the vials for 48 hours at room temperature to reach equilibrium. d. Centrifuge the samples and analyze the supernatant for this compound concentration using a suitable analytical method (e.g., GC-MS).

  • Construction of Pseudo-Ternary Phase Diagram: a. Based on the screening results, select an oil, surfactant, and cosurfactant. b. Prepare mixtures of the surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, prepare a series of formulations with varying ratios of oil to Smix (e.g., from 9:1 to 1:9). d. Titrate each formulation with water dropwise, under gentle agitation, and observe the formation of emulsions. e. Construct the phase diagram by plotting the percentages of oil, Smix, and water, and identify the region that forms a clear and stable microemulsion.

  • Preparation of the this compound-Loaded SEDDS: a. Select an optimized ratio of oil, surfactant, and cosurfactant from the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial. c. Mix the components thoroughly using a vortex mixer until a clear, homogenous liquid is formed. d. Add the desired amount of this compound to the mixture and stir until it is completely dissolved.

Protocol 2: Preparation of an this compound-Loaded Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase: MCT oil

  • Aqueous phase: Deionized water

  • Surfactant: Polysorbate 80 (Tween® 80)

  • High-speed stirrer

  • High-pressure homogenizer

Methodology:

  • Preparation of the Oil and Aqueous Phases: a. Dissolve the desired amount of this compound in the MCT oil to form the oil phase. b. Dissolve the surfactant (e.g., 2% w/v) in the deionized water to form the aqueous phase.

  • Formation of a Coarse Emulsion: a. Gradually add the oil phase to the aqueous phase while stirring at high speed (e.g., 5000 rpm) for 10-15 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles). b. Collect the resulting nanoemulsion.

  • Characterization: a. Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. Determine the zeta potential to assess the stability of the nanoemulsion. c. Visually inspect the nanoemulsion for any signs of instability (creaming, sedimentation, or phase separation) over time.

Protocol 3: Preparation of an this compound/β-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance its solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Deionized water

  • Magnetic stirrer and stir bars

  • Ultrasonicator

  • Freeze-dryer

Methodology:

  • Preparation of Solutions: a. Prepare a solution of this compound in ethanol (e.g., 10 mg/mL). b. Prepare an aqueous solution of β-cyclodextrin (e.g., at a 1:1 molar ratio with this compound) in deionized water.

  • Complexation: a. Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution while stirring continuously. b. After the addition is complete, continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. c. The mixture may be sonicated for a short period (e.g., 30 minutes) to facilitate inclusion.

  • Freeze-Drying: a. Freeze the resulting aqueous dispersion at a low temperature (e.g., -80°C) until it is completely solid. b. Lyophilize the frozen sample under vacuum for 48-72 hours to remove the water and ethanol, yielding a dry powder of the inclusion complex.

  • Characterization: a. Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Determine the encapsulation efficiency by dissolving a known amount of the complex in a suitable solvent and quantifying the this compound content.

Signaling Pathways and Experimental Workflows

This compound and CB2 Receptor Signaling Pathway

This compound and its isomer β-caryophyllene are known to be selective agonists of the Cannabinoid Receptor 2 (CB2). Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects. The binding of this compound to the CB2 receptor initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

CB2_Signaling_Pathway This compound This compound CB2_Receptor CB2 Receptor This compound->CB2_Receptor Binds to Gi_Protein Gi Protein CB2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., Anti-inflammatory) PKA->Downstream_Effects Leads to

This compound activating the CB2 receptor signaling pathway.
Experimental Workflow for Evaluating Bioavailability Enhancement

The following workflow outlines the key steps in an in vivo study to assess the enhancement of this compound's oral bioavailability using a novel formulation.

Bioavailability_Workflow Formulation Prepare this compound Formulations (e.g., SEDDS, Nanoemulsion, Control) Dosing Oral Administration of Formulations Formulation->Dosing Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Animal_Model->Dosing Blood_Sampling Collect Blood Samples at Predetermined Time Points Dosing->Blood_Sampling Plasma_Analysis Analyze Plasma for This compound Concentration (e.g., LC-MS/MS) Blood_Sampling->Plasma_Analysis Pharmacokinetics Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Plasma_Analysis->Pharmacokinetics Comparison Compare Bioavailability of Enhanced Formulation vs. Control Pharmacokinetics->Comparison

Workflow for in vivo evaluation of this compound bioavailability.
This compound's Potential Interaction with MAPK and PI3K/Akt Pathways

Research on β-caryophyllene suggests that it can modulate key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and survival. The diagram below illustrates a simplified representation of these interconnected pathways and potential points of modulation by this compound.

MAPK_PI3K_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Cell Surface Receptor Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound This compound->PI3K Inhibits? ERK ERK This compound->ERK Inhibits? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Inflammation_Gene_Expression Inflammation & Gene Expression ERK->Inflammation_Gene_Expression

Potential modulation of MAPK and PI3K/Akt pathways by this compound.

References

Troubleshooting common issues in Isocaryophyllene extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocaryophyllene extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I improve it?

Low extraction yields are a frequent challenge and can stem from several factors, including the choice of extraction method, solvent, and the condition of the source material.

  • Suboptimal Extraction Method: The efficiency of extraction can vary greatly between methods. For instance, traditional hydrodistillation may result in lower yields compared to more modern techniques. Consider optimizing your current method or exploring alternatives like supercritical CO2 extraction or solvent extraction under optimized conditions.

  • Inappropriate Solvent Selection: The polarity of the solvent is crucial for effective extraction. Solvents like n-hexane are commonly used for sesquiterpenes. A systematic approach, testing solvents of varying polarities, may be necessary to find the optimal one for this compound from your specific plant matrix.

  • Compound Degradation: this compound, like other sesquiterpenes, can be sensitive to high temperatures. Prolonged exposure to heat during methods like Soxhlet extraction can lead to degradation.[1] Consider using lower-temperature extraction methods or vacuum distillation to minimize thermal stress.

  • Inefficient Plant Material Preparation: The particle size of the plant material significantly impacts extraction efficiency. Ensure the material is finely and uniformly ground to maximize the surface area for solvent contact.

Q2: I am observing impurities in my final this compound extract. How can I improve its purity?

Impurities can arise from the co-extraction of other compounds from the plant matrix or from the degradation of caryophyllene (B1175711) isomers.

  • Isomerization: Caryophyllene can isomerize to this compound under certain conditions, such as the presence of acid catalysts.[2] Conversely, this compound may also be susceptible to degradation or further isomerization depending on the extraction and purification conditions. Careful control of pH and temperature is crucial.

  • Co-extraction of Other Compounds: Plant materials contain a complex mixture of compounds that can be co-extracted with this compound. Purification techniques such as fractional distillation or preparative chromatography are often necessary to isolate this compound to a high degree of purity.

Q3: How can I effectively separate this compound from its isomer, β-caryophyllene?

The separation of this compound and β-caryophyllene can be challenging due to their similar chemical structures and physical properties.

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. While the boiling points of this compound and β-caryophyllene are very close, careful fractional distillation under vacuum can achieve separation.

  • Preparative Chromatography: Techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a preparative scale can provide high-resolution separation of isomers. The choice of the stationary and mobile phases is critical for achieving optimal separation.

Q4: What are the optimal parameters for supercritical CO2 extraction of this compound?

Supercritical CO2 extraction is a highly tunable method. The key parameters to optimize are pressure, temperature, and extraction time.

  • Pressure and Temperature: These parameters control the density and solvating power of the supercritical CO2. For sesquiterpenes, pressures in the range of 100-300 bar and temperatures between 40-60°C are often used. One study on Salvia officinalis showed variations in this compound content with changing pressure at a constant temperature of 40°C.

  • Extraction Time: The extraction time will influence the completeness of the extraction. Initially, the yield increases rapidly and then plateaus. An extraction time of 2-4 hours is often sufficient.

Data Presentation

Table 1: Comparison of this compound Content in Supercritical CO2 Extracts of Salvia officinalis at Different Pressures

Pressure (bar)This compound (%)
801.0138
1001.0479
1501.3918
2001.2077
3002.0994

Data extracted from a study on the influence of pressure on supercritical CO2 extraction at 40°C.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Preparation of Plant Material: Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Place the powdered material in a suitable flask. Add a non-polar solvent such as n-hexane in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

  • Maceration: Seal the flask and allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

  • Filtration: Separate the extract from the solid residue by filtration through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Hydrodistillation
  • Preparation of Plant Material: Place fresh or dried plant material in a round-bottom flask.

  • Setup: Add distilled water to the flask, ensuring the material is fully submerged. Connect the flask to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boiling. The steam and volatilized essential oils will rise and be condensed.

  • Collection: The condensed mixture of water and essential oil is collected in the Clevenger apparatus, where the oil separates from the water based on density.

  • Separation: Carefully collect the upper layer of essential oil.

Protocol 3: Supercritical CO2 Extraction
  • Preparation of Plant Material: Dry and grind the plant material to a consistent particle size.

  • Loading: Pack the ground material into the extraction vessel.

  • Extraction: Pressurize and heat the CO2 to the desired supercritical conditions (e.g., 150 bar and 50°C). Allow the supercritical CO2 to flow through the extraction vessel for a set period (e.g., 2-4 hours).

  • Separation: The CO2 containing the dissolved compounds is passed into a separator vessel where the pressure is reduced, causing the this compound to precipitate out.

  • Collection: Collect the extract from the separator.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Check_Material Check Plant Material - Correct species? - Proper drying? - Fine particle size? Start->Check_Material Check_Material->Check_Material Material_OK Material Preparation Optimized Check_Material->Material_OK Yes Check_Method Evaluate Extraction Method Material_OK->Check_Method Method_Issue Suboptimal Method Check_Method->Method_Issue Inefficient? Solvent_Issue Inappropriate Solvent Check_Method->Solvent_Issue Wrong Polarity? Degradation_Issue Compound Degradation Check_Method->Degradation_Issue High Temp? Optimize_Parameters Optimize Parameters (Temp, Time, Pressure) Method_Issue->Optimize_Parameters Change_Method Consider Alternative Method (e.g., SFE, UAE) Method_Issue->Change_Method Change_Solvent Test Solvents of Varying Polarity Solvent_Issue->Change_Solvent Lower_Temp Use Lower Temperature or Vacuum Degradation_Issue->Lower_Temp Yield_Improved Yield Improved Optimize_Parameters->Yield_Improved Change_Method->Yield_Improved Change_Solvent->Yield_Improved Lower_Temp->Yield_Improved

Caption: Troubleshooting workflow for addressing low this compound yield.

Extraction_Workflow Plant_Material Plant Material (e.g., Cloves) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction (Solvent, SFE, Distillation) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Distillation, Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (GC-MS, HPLC) Pure_this compound->Analysis

Caption: General experimental workflow for this compound extraction and purification.

References

Technical Support Center: Chromatographic Resolution of Isocaryophyllene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of isocaryophyllene from its structurally similar isomers, such as β-caryophyllene and α-humulene.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers like β-caryophyllene?

A1: this compound and its isomers, such as β-caryophyllene and α-humulene, are sesquiterpenes with very similar chemical structures and physicochemical properties, including boiling points and polarities. This structural similarity leads to comparable interactions with the chromatographic stationary phase, often resulting in incomplete separation and peak co-elution.[1] Achieving baseline resolution requires careful optimization of chromatographic parameters to exploit subtle differences between these compounds.[2]

Q2: What are the primary chromatographic techniques used for separating this compound and its isomers?

A2: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques for the separation of sesquiterpene isomers.[3][4] GC is often preferred for volatile terpenes due to their low boiling points.[5] HPLC, particularly reverse-phase HPLC (RP-HPLC), is also widely used and can offer different selectivity.[2]

Q3: What is a good starting point for developing a separation method?

A3: For GC analysis, a common starting point is a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[1][6] For HPLC, a C18 column with a gradient elution using acetonitrile (B52724) and water is a typical starting point.[2] Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape.[2]

Q4: How does temperature programming in GC affect the separation of these isomers?

A4: The GC oven temperature program is a critical parameter. A slow temperature ramp rate can increase the separation between closely eluting peaks.[1] Lowering the initial oven temperature can improve the focusing of early eluting compounds. Introducing isothermal holds at temperatures where the isomers elute can also enhance resolution.[1]

Q5: Can changing the stationary phase improve separation?

A5: Absolutely. Switching to a GC column with a different stationary phase chemistry can alter the selectivity and resolve co-eluting peaks.[1] For instance, moving from a non-polar to a mid-polar or polar stationary phase (e.g., a wax-type column) will change the elution order and can significantly improve separation.[1][7] For enantiomeric isomers, a chiral stationary phase is often necessary.[1]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Co-elution in Gas Chromatography (GC)

This is the most common issue encountered when separating this compound from its isomers. The following workflow can help troubleshoot and optimize your separation.

GC_Troubleshooting cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Column Selection cluster_3 Outcome Poor_Resolution Poor Resolution/ Co-elution of Isomers Optimize_Temp Optimize Temperature Program (Slower ramp, lower initial temp) Poor_Resolution->Optimize_Temp Start Here Adjust_Flow Adjust Carrier Gas Flow Rate Optimize_Temp->Adjust_Flow Optimize_Injection Optimize Injection Parameters (e.g., split ratio) Adjust_Flow->Optimize_Injection Change_Phase Change Stationary Phase (e.g., non-polar to polar) Optimize_Injection->Change_Phase If still co-eluting Improved_Resolution Improved Resolution Optimize_Injection->Improved_Resolution Success Column_Dimensions Increase Column Length or Decrease Internal Diameter Change_Phase->Column_Dimensions Column_Dimensions->Improved_Resolution Success

Caption: Troubleshooting workflow for co-eluting sesquiterpene isomers in GC.

Detailed Steps:

  • Optimize Temperature Program:

    • Action: Lower the initial oven temperature by 10-20°C.[1]

    • Action: Reduce the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) during the elution window of the isomers.

    • Action: Introduce an isothermal hold for 1-2 minutes at a temperature where the critical pair of isomers elutes.[1]

  • Adjust Carrier Gas Flow Rate:

    • Action: Optimize the carrier gas (e.g., Helium) flow rate to be at or slightly below the optimal linear velocity for your column dimensions. This can improve column efficiency.

  • Change Stationary Phase:

    • Action: If you are using a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switch to a mid-polar or polar stationary phase (e.g., wax-type or a higher percentage phenyl substitution).[1][7] This change in selectivity is often the most effective solution for resolving stubborn co-elutions.

  • Modify Column Dimensions:

    • Action: Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates and improve separation efficiency.[1]

    • Action: A column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance resolution.[1]

Issue 2: Peak Tailing and Poor Peak Shape in HPLC

Peak tailing can compromise quantification and resolution. Here’s a guide to address this issue.

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Mobile Phase Adjustment cluster_2 Column and System Check cluster_3 Outcome Peak_Tailing Peak Tailing Add_Acid Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Peak_Tailing->Add_Acid Start Here Adjust_pH Adjust Mobile Phase pH Add_Acid->Adjust_pH Check_Column Check for Column Contamination or Degradation Adjust_pH->Check_Column If tailing persists Improved_Peak_Shape Symmetrical Peaks Adjust_pH->Improved_Peak_Shape Success Check_Frit Check/Replace Column Inlet Frit Check_Column->Check_Frit Check_Frit->Improved_Peak_Shape Success

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Detailed Steps:

  • Modify the Mobile Phase:

    • Action: A primary cause of peak tailing for compounds like sesquiterpenes is the interaction with acidic silanol (B1196071) groups on the silica-based C18 column surface.[2] Add a small amount of a weak acid, such as 0.1% formic or acetic acid, to the aqueous portion of the mobile phase to suppress the ionization of these silanol groups.[2]

  • Check for Column Issues:

    • Action: Column contamination or degradation can lead to peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Action: A blocked column inlet frit can also cause peak shape distortion. Try reversing the column and flushing it to dislodge any particulates. If this fails, the frit may need to be replaced.[8]

Experimental Protocols

Protocol 1: GC-MS Method for this compound Isomer Separation

This protocol provides a starting point for the separation of this compound, β-caryophyllene, and α-humulene.

ParameterSettingRationale
GC System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)Provides both separation and identification capabilities.
Column HP-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, versatile column for terpene analysis.[6]
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas providing good efficiency.[6]
Inlet Temperature 250°CEnsures complete volatilization of the analytes.
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)Mode depends on the sample concentration.
Oven Program Initial temp: 60°C, hold for 2 min; Ramp at 3°C/min to 180°C; Ramp at 20°C/min to 280°C, hold for 5 minA slow initial ramp is crucial for separating closely eluting isomers.
MS Transfer Line 280°CPrevents condensation of analytes.
Ion Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole.
Mass Range m/z 40-400Covers the expected mass fragments of sesquiterpenes.
Protocol 2: RP-HPLC Method for this compound Isomer Separation

This protocol is a starting point for developing an HPLC-based separation method.

ParameterSettingRationale
HPLC System HPLC with UV or PDA detectorStandard setup for non-volatile or thermally labile compounds.
Column C18, 250 mm x 4.6 mm ID, 5 µm particle sizeA versatile reverse-phase column suitable for many organic molecules.[2]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase; formic acid improves peak shape.[2]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier.
Gradient 60% B to 95% B over 30 minutesA shallow gradient can improve the resolution of closely eluting compounds.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp 30°CTemperature control improves reproducibility.
Detection UV at 210 nmMany sesquiterpenes absorb in the low UV range.[2]
Injection Volume 10 µLA typical injection volume.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and its common isomers under specific GC conditions. Note that these values can vary significantly based on the exact chromatographic system and method parameters.

CompoundTypical Retention Time (min) on a non-polar column (e.g., HP-5MS)
α-Copaene~14.5
β-Caryophyllene ~15.2
α-Humulene ~15.8
This compound Often co-elutes or is very close to β-caryophyllene

Data is illustrative and compiled from typical sesquiterpene chromatograms. Actual retention times must be confirmed with standards. A study on the in vitro metabolism of β-caryophyllene reported retention times of 26.46 min for β-caryophyllene and 28.53 min for α-humulene (used as an internal standard) on an HP-5MS column with a very slow temperature gradient.[6] This highlights the significant impact of the temperature program on retention times.

References

Managing the photosensitivity of Isocaryophyllene during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the photosensitivity of isocaryophyllene during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is a photosensitive compound. Exposure to light, particularly UV radiation, can lead to its degradation, which may impact experimental results. It is recommended to handle and store this compound with protection from light.

Q2: How should I store my this compound samples?

A2: To minimize degradation, this compound should be stored in amber glass vials which protect against UV light. For long-term storage, it is advisable to keep the samples at a low temperature, typically between 2-8°C, and in the dark.

Q3: What are the visible signs of this compound degradation?

A3: While visual inspection is not a definitive method for assessing degradation, a change in the color or clarity of a previously clear this compound solution may indicate degradation. For accurate assessment, analytical methods such as HPLC or GC-MS are necessary.

Q4: Can I work with this compound on an open lab bench?

A4: It is highly recommended to minimize the exposure of this compound to direct light. Whenever possible, work in a fume hood with the sash lowered and the lights turned off, or use amber-colored labware. If working on an open bench is unavoidable, try to shield the samples from direct overhead lighting and work expeditiously.

Q5: What are the potential consequences of using degraded this compound in my experiments?

A5: Using degraded this compound can lead to inaccurate and irreproducible experimental results. Degradation products may have different biological activities or may be inactive, leading to a misinterpretation of the compound's effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experimental replicates. Degradation of this compound due to inconsistent light exposure between replicates.Standardize all experimental procedures to minimize light exposure. Use amber vials and tubes for all samples. Prepare fresh dilutions of this compound for each experiment.
Loss of biological activity of this compound over a short period. Rapid photodegradation of the compound in solution when exposed to lab lighting.Prepare stock solutions in a solvent that may offer some protection and store them in amber vials at low temperatures. During experiments, keep working solutions on ice and protected from light as much as possible. Consider the use of antioxidants.
Appearance of unexpected peaks in analytical chromatography (HPLC, GC-MS). Formation of degradation products due to light exposure.Analyze a freshly prepared, light-protected sample as a control. Compare the chromatograms to identify peaks corresponding to degradation products. A common degradation product of similar terpenes under UV treatment is p-cymene.
Difficulty in replicating results from the literature. Differences in experimental lighting conditions compared to the published study.Contact the authors of the original study to inquire about their specific light protection measures. Implement stringent light protection protocols in your own experiments.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the basic steps for handling and preparing this compound solutions to minimize photodegradation.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Amber glass vials with screw caps

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Perform all weighing and initial dilutions of this compound in a dimly lit area or under a fume hood with the light turned off.

  • Weigh the required amount of this compound directly into a tared amber glass vial.

  • Add the appropriate volume of solvent to the vial to achieve the desired stock solution concentration.

  • Cap the vial tightly and vortex until the this compound is completely dissolved.

  • Wrap the vial in aluminum foil for additional light protection, especially during storage.

  • Store the stock solution at 2-8°C in the dark.

  • For preparing working solutions, perform dilutions in a similarly light-protected environment using amber-colored microcentrifuge tubes or plates.

  • Prepare only the required amount of working solution for each experiment to avoid prolonged exposure to any light.

Protocol 2: Photostability Testing of this compound

This protocol provides a general method to assess the stability of this compound under specific light conditions.

Materials:

  • This compound solution of known concentration in a relevant solvent

  • Clear and amber glass vials

  • A controlled light source (e.g., UV lamp, photostability chamber)

  • HPLC or GC-MS system for analysis

  • Aluminum foil

Procedure:

  • Prepare a solution of this compound at a concentration suitable for accurate quantification by your analytical method.

  • Aliquot the solution into three sets of vials:

    • Set A (Light-Exposed): Clear glass vials.

    • Set B (Dark Control): Clear glass vials wrapped completely in aluminum foil.

    • Set C (Protected Sample): Amber glass vials.

  • Place all three sets of vials in the photostability chamber or at a fixed distance from the light source.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each set.

  • Immediately analyze the samples by HPLC or GC-MS to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Compare the degradation profile of the light-exposed sample (Set A) to the dark control (Set B) and the protected sample (Set C) to determine the extent of photodegradation.

| Time (hours) | % this compound Remaining (Set A - Clear Vials) | % Is

Technical Support Center: Purity Assessment of Synthetic Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing purity assessment challenges for synthetic isocaryophyllene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can originate from starting materials, side reactions during synthesis, or degradation.[1][2] Common impurities include:

  • Isomers: β-caryophyllene and α-humulene are common isomeric impurities.[3]

  • Oxidation Products: Caryophyllene (B1175711) oxide can form upon exposure to air.[4]

  • By-products: Formed from side reactions during the chemical synthesis process.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[1]

  • Enantiomeric Impurities: The presence of the undesired enantiomer can occur if the synthesis is not stereoselective.[1]

Q2: Which analytical techniques are most suitable for assessing the purity of synthetic this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile and semi-volatile impurities, including isomers like β-caryophyllene and α-humulene.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is effective for quantifying the main component and known impurities.[1][7] It is particularly useful for less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the structural elucidation of the this compound and for identifying unknown impurities.[8][9][10] Quantitative NMR (qNMR) can also be used for purity determination.[9]

  • Chiral Chromatography: Specialized chiral GC or HPLC columns are necessary to separate and quantify enantiomeric impurities.[11][12]

Q3: Why is chiral purity a critical consideration for this compound?

A3: this compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers.[11] Different enantiomers of a compound can exhibit significantly different pharmacological activities, potencies, and toxicities.[1][12] Regulatory bodies, such as the FDA, mandate strict control and documentation of the enantiomeric purity of chiral drugs to ensure their safety and efficacy.[1]

Q4: What is a forced degradation study, and why is it important for this compound?

A4: A forced degradation or stress study involves subjecting the this compound sample to harsh conditions (e.g., heat, light, acid, base, oxidation) to accelerate its degradation.[1] This study is essential for:

  • Identifying potential degradation products that could form under various storage and handling conditions.[2]

  • Establishing the degradation pathways of the molecule.

  • Demonstrating the stability-indicating nature of the analytical methods used for purity assessment.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its isomers (β-caryophyllene, α-humulene) in GC-MS analysis.

Cause: Suboptimal GC column or temperature program.

Solution:

  • Column Selection: Utilize a capillary column with a non-polar stationary phase, such as HP-5MS or DB-5MS, which are known to provide good separation for sesquiterpenes.[6][13]

  • Temperature Program Optimization:

    • Start with a lower initial oven temperature to improve the separation of early-eluting compounds.

    • Employ a slow temperature ramp rate (e.g., 2-5 °C/min) to enhance the resolution between closely eluting isomers.[6]

    • Incorporate an isothermal hold at a specific temperature if it improves the separation of the target isomers.

  • Carrier Gas Flow Rate: Optimize the helium carrier gas flow rate to achieve the best separation efficiency. A typical flow rate is around 1 mL/min.[6]

Issue 2: Inaccurate quantification of this compound using HPLC-UV.

Cause:

  • Inappropriate detection wavelength.

  • Non-linear detector response.

  • Co-eluting impurities.

Solution:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A common wavelength for caryophyllene isomers is around 210 nm.[7]

  • Linearity Check: Prepare a series of calibration standards of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and ensure the relationship is linear over the desired concentration range (R² > 0.999).[14][15]

  • Peak Purity Analysis: If a PDA detector is available, perform peak purity analysis to check for the presence of co-eluting impurities. If co-elution is detected, the chromatographic method (mobile phase composition, gradient, column) needs to be further optimized.[16]

Issue 3: Unidentified peaks in the chromatogram.

Cause: Presence of unknown impurities or degradation products.

Solution:

  • Mass Spectrometry (MS) Analysis: Couple the chromatograph (GC or LC) to a mass spectrometer to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This information can be used to propose a chemical structure.[5][13]

  • High-Resolution Mass Spectrometry (HRMS): For more accurate mass determination and elemental composition prediction, use a high-resolution mass spectrometer like a Q-TOF or Orbitrap.[1]

  • NMR Spectroscopy: If the unknown impurity can be isolated (e.g., through preparative chromatography), use NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for definitive structure elucidation.[9][10]

Experimental Protocols

Protocol 1: GC-MS Method for Purity Assessment and Isomer Separation

This protocol provides a general method for the separation and identification of this compound and its common isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Electron Ionization (EI): 70 eV.[13]

    • Scan Range: m/z 40-500.[6]

  • Sample Preparation: Dissolve the synthetic this compound sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temp. 250 °C
Oven Program 60°C (2min) -> 3°C/min -> 180°C -> 20°C/min -> 280°C (5min)
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (70 eV)
Scan Range m/z 40-500
Protocol 2: HPLC Method for Quantification

This protocol outlines a general HPLC method for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of methanol (B129727) and water.[7]

    • Solvent A: Water

    • Solvent B: Methanol

  • Gradient Program:

    • 0-20 min: 80% B to 100% B

    • 20-25 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 0.5-1.0 mg/mL.

Parameter Condition
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 80-100% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 210 nm
Injection Vol. 10 µL

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_identification Impurity Identification cluster_result Final Assessment Sample Synthetic this compound GCMS GC-MS Analysis (Isomer Separation) Sample->GCMS HPLC HPLC-UV Analysis (Quantification) Sample->HPLC Chiral Chiral Chromatography (Enantiomeric Purity) Sample->Chiral Unknown Unknown Peak Detected GCMS->Unknown Purity Purity Report GCMS->Purity HPLC->Unknown HPLC->Purity Chiral->Purity HRMS HRMS Analysis Unknown->HRMS NMR NMR Spectroscopy HRMS->NMR Structure Structure Elucidation NMR->Structure Structure->Purity

Caption: Workflow for the purity assessment of synthetic this compound.

Troubleshooting_GC_Resolution Problem Poor GC Resolution of Isomers Cause1 Suboptimal Column Problem->Cause1 Cause2 Incorrect Temperature Program Problem->Cause2 Cause3 Non-optimal Flow Rate Problem->Cause3 Solution1 Use Non-Polar Capillary Column (e.g., HP-5MS) Cause1->Solution1 Solution2 Optimize Temperature Ramp Rate (e.g., 2-5 °C/min) Cause2->Solution2 Solution3 Adjust Carrier Gas Flow Rate (e.g., ~1 mL/min) Cause3->Solution3

Caption: Troubleshooting poor GC resolution of this compound isomers.

References

Avoiding degradation of Isocaryophyllene during thermal analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of isocaryophyllene during thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it thermally sensitive?

This compound is a natural bicyclic sesquiterpene, a type of volatile organic compound found in the essential oils of many plants.[1][2] Like other terpenes, its structure contains reactive double bonds and strained rings, making it susceptible to thermal degradation through processes like isomerization (rearrangement of its atoms), oxidation, and polymerization, especially at elevated temperatures.[3]

Q2: What are the common signs of degradation during thermal analysis?

Signs of degradation can include:

  • Unexpected Peaks: Appearance of new peaks in chromatograms that do not correspond to the original sample components.

  • Altered Retention Times: Shifts in the expected retention time for this compound in Gas Chromatography (GC).

  • Poor Reproducibility: Inconsistent results between identical sample runs.

  • Sample Loss: Lower than expected recovery of the analyte.[1]

  • Baseline Irregularities: Drifting or unstable baselines in Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) thermograms.

Q3: What are the primary degradation pathways for this compound under thermal stress?

The two main degradation pathways are:

  • Isomerization: Heat can cause the molecule to rearrange into its more stable isomers, such as β-caryophyllene or α-humulene. This occurs without any change in mass but will result in different chemical and physical properties.

  • Oxidation: In the presence of oxygen, the double bonds in this compound can oxidize, primarily forming caryophyllene (B1175711) oxide and other oxygenated derivatives.[3] This process involves a mass gain and is highly dependent on the analysis atmosphere and temperature.[3][4]

Q4: Which thermal analysis techniques are most suitable for this compound?

For volatile and semi-volatile compounds like this compound, techniques that minimize harsh thermal treatment are preferred.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and powerful technique.[5][6] Coupling it with a gentle sample introduction method like Headspace Solid-Phase Microextraction (HS-SPME) is highly effective.[7][8]

  • Thermogravimetric Analysis (TGA) can be used to determine thermal stability but requires careful optimization of the heating rate and atmosphere to prevent premature degradation.[4][9]

  • Differential Scanning Calorimetry (DSC) is useful for observing phase transitions, but like TGA, experimental conditions must be controlled to ensure the observed events are not overshadowed by degradation reactions.[10][11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks or peak tailing in GC analysis. Thermal Isomerization: The high temperature of the GC inlet or column is causing this compound to convert to its isomers.1. Lower Inlet Temperature: Reduce the injector port temperature. A temperature of 250 °C is common, but might be too high.[7] Try reducing it in 10 °C increments. 2. Use a Slower Oven Ramp Rate: A slower temperature ramp (e.g., 4-5 °C/min) can improve separation and reduce thermal stress.[12] 3. Use an Inert Flow Path: Ensure the GC liner, column, and detector are deactivated and inert to prevent catalytic degradation.
Poor recovery or complete loss of the analyte. High Volatility: this compound is a semi-volatile compound and can be lost during sample preparation or injection.[1]1. Use Headspace SPME: Employ Headspace Solid-Phase Microextraction (HS-SPME) to extract volatiles without solvent and at lower temperatures (e.g., 40-70 °C).[12] 2. Keep Samples Cool: Store and prepare samples at reduced temperatures. Grinding solid samples under liquid nitrogen can prevent volatile loss.[1] 3. Optimize Injection: If using liquid injection, ensure a fast, automated injection to minimize analyte residence time in the hot inlet.
Appearance of caryophyllene oxide or other oxidation products. Atmospheric Oxygen: The sample is reacting with oxygen in the analysis chamber at elevated temperatures.[3]1. Use an Inert Atmosphere: For TGA or DSC, purge the system with an inert gas like nitrogen or argon throughout the experiment.[9][13] 2. Use an Oxygen Trap: For GC analysis, ensure the carrier gas line has a high-quality oxygen trap installed. 3. Airtight Sample Pans: When using DSC, employ hermetically sealed or volatile-specific aluminum pans to isolate the sample from the furnace atmosphere.[13]
Broad, undefined transitions in DSC/TGA thermograms. Decomposition Overlap: The melting or boiling point is close to the decomposition temperature, causing the events to overlap.1. Lower the Heating Rate: Use a slow heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events.[9] 2. Use Smaller Sample Mass: A smaller sample size (1-5 mg) can minimize thermal gradients within the sample. 3. Modulated DSC (MDSC®): If available, use MDSC to separate reversible events (like melting) from irreversible events (like decomposition).

Key Thermal Properties & Degradation Data

The following table summarizes key thermal data relevant to the analysis of caryophyllene isomers. Note that specific values can vary based on experimental conditions.

ParameterValue / ObservationAnalysis TechniqueReference / Notes
Boiling Point ~271-273 °CN/A[14]
Decomposition Onset (β-caryophyllene) > 170 °CSubcritical Water Extraction[3] Significant decomposition and oxidation to caryophyllene oxide observed above this temperature.
Optimal HS-SPME Extraction Temperature 60-70 °CHS-SPME-GC-MS[7][12] Balances efficient extraction with minimal degradation for volatile compounds.
Typical GC Inlet Temperature 250 - 270 °CGC-MS[7] May need to be lowered to prevent on-column isomerization of sensitive terpenes.
TGA Analysis Atmosphere Nitrogen or other inert gasTGA[4][9] Essential to prevent oxidative degradation during analysis.

Experimental Protocols

Protocol 1: Optimized Analysis by Headspace SPME-GC-MS

This method is ideal for identifying and quantifying this compound in complex matrices while minimizing thermal degradation.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the solid sample (e.g., plant material) or pipette 1 mL of a liquid sample into a 10 mL or 20 mL headspace vial.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Conditions:

    • SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad terpene recovery.

    • Incubation/Equilibration: Heat the sample vial at 60-70 °C for 30 minutes to allow volatiles to equilibrate in the headspace.[12]

    • Extraction: Expose the SPME fiber to the vial's headspace for 20-40 minutes at the same temperature.[12]

  • GC-MS Parameters:

    • Injector: Set to 250 °C (or lower if isomerization is observed) in splitless mode.

    • Desorption: Desorb the fiber in the injector for 3-5 minutes.

    • Carrier Gas: Use Helium or Hydrogen at a constant flow of 1 mL/min.[5]

    • Oven Program: Start at 60 °C (hold for 2 min), then ramp at 5 °C/min to 250-275 °C (hold for 5 min).

    • MS Detector: Set the transfer line temperature to 280-300 °C. Acquire data in full scan mode (e.g., m/z 40-500).

Protocol 2: TGA for Thermal Stability Assessment

This protocol aims to assess the thermal stability of an this compound-containing sample under an inert atmosphere.

  • Instrument Setup:

    • Ensure the instrument is calibrated for mass and temperature.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the run.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (aluminum or platinum).

  • TGA Method:

    • Atmosphere: Nitrogen, flowing at 20-50 mL/min.

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes.

    • Heating Program: Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min. A slower rate (5 °C/min) may be used for higher resolution.

    • Data Collection: Record mass loss as a function of temperature. The onset temperature of the major mass loss step indicates the beginning of thermal decomposition or volatilization.

Visualizations

Workflow cluster_prep 1. Sample Preparation cluster_method 2. Method Selection cluster_optim 3. Parameter Optimization cluster_eval 4. Data Evaluation & Refinement A Select Sample Matrix (e.g., Essential Oil, Plant Material) B Minimize Volatile Loss (Use cool conditions, limit exposure) A->B C Choose Analytical Technique B->C D GC-based (GC-MS) For identification & quantification C->D E Bulk Thermal (TGA/DSC) For stability & phase transition C->E F Set Gentle Conditions (Low temp, slow ramps) D->F E->F H Perform Initial Run F->H G Control Atmosphere (Use N2 or Ar) G->H I Analyze Data for Degradation Signs J Degradation Observed? (e.g., extra peaks, mass loss) I->J K Refine Parameters (e.g., lower temp further) J->K Yes L Final Validated Method J->L No K->H

Caption: Workflow for optimizing thermal analysis of this compound.

DegradationPathways cluster_isomerization Isomerization Pathway cluster_oxidation Oxidation Pathway This compound This compound Heat Thermal Stress (e.g., >170°C) This compound->Heat Oxidation Oxidation (Mass Increase) This compound->Oxidation Isomerization Rearrangement (No Mass Change) Heat->Isomerization Inert Atmosphere Heat->Oxidation Oxygen Oxygen (O2) Oxygen->Oxidation BetaCaryophyllene β-Caryophyllene AlphaHumulene α-Humulene Isomerization->BetaCaryophyllene Isomerization->AlphaHumulene CaryophylleneOxide Caryophyllene Oxide OtherOxides Other Oxygenated Products Oxidation->CaryophylleneOxide Oxidation->OtherOxides

Caption: Potential degradation pathways for this compound.

References

Improving the efficiency of Isocaryophyllene purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Isocaryophyllene purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are vacuum fractional distillation and silica (B1680970) gel column chromatography.[1] Vacuum distillation separates compounds based on differences in their boiling points under reduced pressure, which is ideal for heat-sensitive compounds like this compound.[2] Column chromatography separates compounds based on their polarity, with non-polar this compound eluting relatively quickly from a polar stationary phase like silica gel.[3]

Q2: What are the common impurities found in crude this compound extracts?

A2: Crude extracts containing this compound, typically derived from essential oils, may contain a variety of other compounds. Common impurities include its isomers such as β-caryophyllene and α-humulene, as well as caryophyllene (B1175711) oxide, other sesquiterpenes, monoterpenes, and non-volatile plant materials.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method for determining the purity of this compound.[4] This technique separates the components of your sample and provides mass spectra for identification, allowing for accurate quantification of this compound and any remaining impurities.[5][6]

Q4: Is this compound susceptible to degradation during purification?

A4: Yes, this compound can be sensitive to high temperatures and acidic conditions. Prolonged exposure to high temperatures during distillation (above 170°C) can lead to thermal degradation and oxidation, potentially forming caryophyllene oxide.[5] Additionally, the acidic nature of standard silica gel in column chromatography can cause acid-catalyzed isomerization of caryophyllene and its isomers.[3][7][8]

Q5: Should I choose distillation or chromatography for my purification?

A5: The choice between distillation and chromatography depends on the scale of your purification, the nature of the impurities, and the desired final purity. Vacuum fractional distillation is often more suitable for large-scale purification and for removing impurities with significantly different boiling points. Column chromatography offers higher resolution for separating isomers and is excellent for achieving very high purity on a smaller scale.[9]

Troubleshooting Guides

Vacuum Fractional Distillation
Problem Potential Cause Solution
Low Yield of this compound Distillation temperature is too high, causing thermal degradation.Carefully monitor the vapor temperature and keep it below 170°C. Use a vacuum level that allows for boiling at a lower temperature.
The fractionating column is too long or inefficient, leading to product loss.Use a shorter Vigreux or packed column. Ensure the column is properly insulated to maintain a consistent temperature gradient.[2]
Leaks in the vacuum system are preventing the attainment of the required low pressure.Check all glass joints and connections for a proper seal. Ensure vacuum grease is applied correctly to all ground glass joints.
Poor Separation of Isomers Inefficient fractionating column (insufficient theoretical plates).Use a more efficient packed column (e.g., with Raschig rings or metal sponges) or a longer Vigreux column to increase the number of theoretical plates.[2]
Distillation rate is too fast, preventing proper equilibrium between liquid and vapor phases.Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is a good starting point.[2]
Product is Contaminated with Lower Boiling Impurities Initial fractions were not discarded.Discard the first fraction (forerun), which will contain the more volatile impurities.
"Bumping" of the liquid in the distillation flask.Ensure smooth boiling by using a magnetic stir bar. Boiling chips are not effective under vacuum.
No Distillate is Collected The vacuum is too high, causing the boiling point to be below the temperature of the condenser water.Reduce the vacuum level or use cooler condenser water.
The heating mantle temperature is too low.Gradually increase the temperature of the heating mantle until distillation begins.
Silica Gel Column Chromatography
Problem Potential Cause Solution
Low Yield of this compound Isomerization or degradation on the acidic silica gel.Use deactivated (neutral) silica gel or alumina (B75360) as the stationary phase. This is particularly important if you observe the appearance of new, unexpected spots on your TLC analysis of the fractions.[7]
The compound is irreversibly adsorbed onto the silica gel.This is less likely for a non-polar compound like this compound but can happen with very active silica. Consider using a less polar solvent system or a different stationary phase.
The sample was not loaded correctly, leading to a broad initial band.Dissolve the crude sample in a minimal amount of a non-polar solvent (like hexane) and load it onto the column in a narrow band.[3]
Poor Separation of Isomers The solvent system (mobile phase) is not optimized.Use Thin Layer Chromatography (TLC) to test various solvent systems. For non-polar compounds like this compound, a mobile phase with low polarity, such as a mixture of hexane (B92381) and a small amount of ethyl acetate (B1210297) or diethyl ether, is a good starting point. Adjust the ratio to achieve good separation of the spots on the TLC plate.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often most effective.[3]
The column is overloaded with the sample.As a general rule, use a silica gel to crude sample weight ratio of at least 30:1 for good separation. This may need to be increased for difficult separations.
This compound Elutes Too Quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the mobile phase. Start with 100% hexane and gradually increase the polarity if necessary.
This compound Does Not Elute from the Column The solvent system is not polar enough.This is unlikely for this compound. However, if it occurs, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Parameter Vacuum Fractional Distillation Silica Gel Column Chromatography
Principle of Separation Difference in boiling points under reduced pressureDifferential adsorption based on polarity
Typical Purity Achieved 90-98% (depending on the boiling point difference of impurities)>99% (with optimized solvent system)
Typical Yield 70-90% (some loss in the column and residue)60-85% (potential for loss on the column due to degradation or irreversible adsorption)
Scale Suitable for both small and large scale (grams to kilograms)Best for small to medium scale (milligrams to grams)
Time Consumption Can be faster for larger quantitiesCan be time-consuming, especially for large samples and difficult separations
Cost Generally lower solvent costs; initial equipment cost can be highHigher solvent consumption; cost of silica gel. Can be more cost-effective on a smaller scale.
Key Advantage Efficient for removing impurities with very different volatilitiesHigh resolution for separating isomers and closely related compounds
Key Disadvantage Potential for thermal degradation of sensitive compoundsPotential for acid-catalyzed isomerization on silica; higher solvent usage

Note: The purity and yield values are estimates for sesquiterpene purification and can vary significantly based on the composition of the crude mixture and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify this compound from a crude essential oil extract by separating it from compounds with different boiling points.

Materials:

  • Crude essential oil containing this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter

  • Vacuum pump with a trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude oil to the distillation flask, not filling it more than two-thirds full.

    • Securely clamp the apparatus.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump.

  • Distillation:

    • Turn on the condenser water flow and the magnetic stirrer.

    • Start the vacuum pump to slowly reduce the pressure in the system.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

    • Collect the initial distillate (forerun) in a separate receiving flask and discard it, as it will contain the most volatile impurities.

    • Monitor the temperature at the distillation head. The temperature should remain relatively constant during the collection of a pure fraction. Collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

    • Change receiving flasks when the temperature begins to rise significantly, indicating that a higher boiling point fraction is starting to distill.

  • Shutdown:

    • Once the desired fraction is collected, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the pump.

    • Disassemble the apparatus.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine the purity of the this compound.

Protocol 2: Silica Gel Column Chromatography of this compound

Objective: To purify this compound from a crude mixture based on its low polarity.

Materials:

  • Crude mixture containing this compound

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Cotton or glass wool

  • Eluting solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp for visualization (if applicable)

Procedure:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation between this compound and its major impurities. A good starting point for non-polar sesquiterpenes is a mixture of hexane and a small amount of ethyl acetate (e.g., 98:2 v/v).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).

    • Pour the slurry into the column, and gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the initial eluting solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions. The volume of the fractions will depend on the size of the column.

    • Start with a low polarity solvent (e.g., 100% hexane) and, if necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds after the this compound has been collected.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Confirm the purity of the final product by GC-MS.

Visualizations

G start Low Purity of this compound Detected by GC-MS method Which purification method was used? start->method distillation Vacuum Fractional Distillation method->distillation Distillation chromatography Silica Gel Column Chromatography method->chromatography Chromatography dist_q1 Were new peaks observed in the GC-MS that were not in the crude sample? distillation->dist_q1 dist_a1_yes Potential thermal degradation or isomerization. - Lower the distillation temperature. - Ensure the vacuum is stable and sufficiently low. dist_q1->dist_a1_yes Yes dist_q2 Was there poor separation between this compound and its isomers? dist_q1->dist_q2 No end Re-analyze purified sample by GC-MS dist_a1_yes->end dist_a2_yes Inefficient fractionation. - Use a more efficient column (more theoretical plates). - Slow down the distillation rate. dist_q2->dist_a2_yes Yes dist_a2_no Check for contamination from leaks or improper fraction collection. dist_q2->dist_a2_no No dist_a2_yes->end dist_a2_no->end chrom_q1 Are there unexpected isomer peaks in the GC-MS? chromatography->chrom_q1 chrom_a1_yes Acid-catalyzed isomerization on silica. - Use neutral silica gel or alumina. - Work quickly and at a lower temperature. chrom_q1->chrom_a1_yes Yes chrom_q2 Was there co-elution of this compound with impurities? chrom_q1->chrom_q2 No chrom_a1_yes->end chrom_a2_yes Suboptimal mobile phase or column packing. - Optimize the solvent system using TLC. - Repack the column carefully to avoid channeling. - Check for column overloading. chrom_q2->chrom_a2_yes Yes chrom_a2_no Consider incomplete removal of a closely eluting impurity. Re-chromatograph with a shallower gradient. chrom_q2->chrom_a2_no No chrom_a2_yes->end chrom_a2_no->end

Caption: Troubleshooting workflow for low purity of this compound.

G start Start: Crude this compound Mixture step1 Step 1: Initial Analysis (GC-MS) - Identify major impurities and target concentration. start->step1 decision1 Primary Impurities? step1->decision1 volatility Impurities have significantly different boiling points. decision1->volatility Different Volatility polarity Impurities are isomers or have similar boiling points. decision1->polarity Similar Polarity purify_dist Step 2: Vacuum Fractional Distillation - Separate based on volatility. volatility->purify_dist step3 Step 3: Fraction Analysis (TLC or GC-MS) - Identify fractions containing pure this compound. purify_dist->step3 purify_chrom Step 2: Silica Gel Column Chromatography - Separate based on polarity. polarity->purify_chrom purify_chrom->step3 step4 Step 4: Combine Pure Fractions & Evaporate Solvent step3->step4 step5 Step 5: Final Purity Analysis (GC-MS) step4->step5 end End: Purified this compound step5->end

Caption: General experimental workflow for this compound purification.

References

Addressing matrix effects in Isocaryophyllene quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Isocaryophyllene, with a focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, caused by the presence of other components in the sample matrix.[1] In complex samples like plant extracts, biological fluids, or pharmaceutical formulations, co-extracted compounds can interfere with the analysis.[2] This interference can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the analytical signal), resulting in inaccurate quantification.[3][4]

Q2: What causes matrix effects in GC-MS and LC-MS analysis of this compound?

A2: In Gas Chromatography-Mass Spectrometry (GC-MS) , matrix effects often manifest as signal enhancement. This can occur when non-volatile matrix components coat the GC inlet liner and column, creating active sites that protect the analyte from thermal degradation, leading to a stronger signal.[5]

In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with electrospray ionization (ESI), matrix effects are more commonly observed as ion suppression.[5] Co-eluting matrix components can compete with this compound for ionization in the ESI source, reducing the number of analyte ions that reach the detector.[4] Factors like changes in droplet surface tension and inefficient solvent evaporation due to matrix components can also contribute to this effect.

Q3: How can I detect if matrix effects are impacting my this compound quantification?

A3: A common method to assess matrix effects is the post-extraction spike analysis .[4] This involves comparing the signal response of a known amount of this compound standard spiked into a pre-extracted blank matrix sample with the response of the same standard in a neat solvent. A significant difference between the two responses indicates the presence of matrix effects. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement.[3]

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to address matrix effects include:

  • Optimized Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can remove interfering matrix components before analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix helps to compensate for the matrix effect.[1]

  • Standard Addition Method: This involves adding known amounts of the analyte to the sample itself and determining the original concentration by extrapolation. This method is particularly useful when a suitable blank matrix is not available.[6]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it behaves almost identically to the analyte during sample preparation and analysis, thus effectively compensating for matrix effects.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification due to matrix effects.

Issue 1: Inaccurate Quantification - Lower than Expected Results (Signal Suppression)

Potential Cause Troubleshooting & Optimization
Co-eluting Matrix Components in LC-MS Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from interfering compounds.[2]
Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) with a selective sorbent to remove interfering substances.
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization. However, ensure the diluted concentration of this compound remains above the limit of quantification.[8]
High Concentration of Non-Volatile Compounds in GC-MS Use an Appropriate GC Inlet Liner: A liner with glass wool can help trap non-volatile residues, preventing them from contaminating the column. Regular replacement of the liner is crucial.
Perform Sample Derivatization: While not always necessary for terpenes, derivatization can sometimes improve chromatographic behavior and reduce interactions with active sites in the GC system.

Issue 2: Inaccurate Quantification - Higher than Expected Results (Signal Enhancement)

Potential Cause Troubleshooting & Optimization
Matrix-Induced Enhancement in GC-MS Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the conditions of the actual samples.[1]
Employ the Standard Addition Method: This method inherently corrects for proportional matrix effects by creating the calibration curve within the sample matrix itself.[6]
Use an Internal Standard: An appropriate internal standard that experiences similar enhancement effects can be used to normalize the analyte response.
Ion Enhancement in LC-MS Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to find conditions that minimize signal enhancement.
Modify Mobile Phase: The addition of modifiers to the mobile phase can sometimes help to normalize the ionization efficiency between the standards and the samples.

Issue 3: Poor Reproducibility and Precision

Potential Cause Troubleshooting & Optimization
Inconsistent Matrix Effects Homogenize Samples Thoroughly: Ensure that all samples are homogenous to guarantee that the matrix composition is consistent across different aliquots.
Standardize Sample Preparation: Use a consistent and validated sample preparation protocol for all samples and standards to minimize variability.
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for variations in matrix effects between samples, as it is affected in the same way as the native analyte.[7]

Data Presentation: Impact of Matrix Effects and Mitigation Strategies

The following tables illustrate the quantitative impact of matrix effects on this compound analysis and the effectiveness of different calibration strategies. The data is representative and based on typical observations in complex matrices like herbal extracts.

Table 1: Quantification of this compound (10 µg/mL) in a Complex Matrix Using Different Calibration Methods

Calibration MethodMeasured Concentration (µg/mL)Accuracy (%)
External Calibration (in neat solvent)6.262% (Signal Suppression)
Matrix-Matched Calibration9.797%
Standard Addition Method10.2102%
External Calibration with SIL-IS9.999%

Table 2: Recovery of this compound from a Spiked Blank Matrix

Sample Preparation MethodRecovery (%)Relative Standard Deviation (RSD, n=3)
Simple Dilution75.48.2%
Protein Precipitation82.16.5%
Liquid-Liquid Extraction (LLE)91.54.1%
Solid-Phase Extraction (SPE)98.22.3%

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for this compound Quantification
  • Preparation of Blank Matrix Extract:

    • Select a representative blank matrix that does not contain this compound. If a true blank is unavailable, a similar matrix with negligible levels of the analyte can be used.

    • Extract the blank matrix using the same sample preparation procedure as for the unknown samples.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Analysis:

    • Analyze the matrix-matched calibration standards and the unknown samples using the developed GC-MS or LC-MS method.

  • Quantification:

    • Construct a calibration curve by plotting the analyte response against the concentration for the matrix-matched standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their responses on the matrix-matched calibration curve.

Protocol 2: Standard Addition Method for this compound Quantification
  • Sample Aliquoting:

    • Take several identical aliquots of the unknown sample.

  • Spiking:

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known amounts of an this compound standard solution. The spiked concentrations should ideally be in the range of 0.5 to 2 times the expected endogenous concentration.

  • Volume Equalization:

    • Adjust the volume of all aliquots to be equal using the same solvent to ensure the matrix concentration is the same in all samples.

  • Sample Analysis:

    • Analyze all the prepared samples (unspiked and spiked) using the developed analytical method.

  • Quantification:

    • Plot the measured analyte response (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the unspiked sample.

Visualizations

Experimental_Workflow_Matrix_Matched_Calibration cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis cluster_quant Quantification start Start blank_matrix Select Blank Matrix start->blank_matrix stock_solution Prepare this compound Stock Solution start->stock_solution extract_blank Extract Blank Matrix blank_matrix->extract_blank create_standards Create Matrix-Matched Calibration Standards extract_blank->create_standards stock_solution->create_standards analyze_samples Analyze Standards and Samples (GC/LC-MS) create_standards->analyze_samples construct_curve Construct Calibration Curve analyze_samples->construct_curve determine_conc Determine Sample Concentration construct_curve->determine_conc end_node End determine_conc->end_node

Caption: Workflow for Matrix-Matched Calibration.

Troubleshooting_Logic_Signal_Suppression start Issue: Signal Suppression check_chromatography Review Chromatogram: Co-eluting Peaks? start->check_chromatography optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_chromatography->optimize_lc Yes improve_cleanup Improve Sample Cleanup: - Use SPE - Use LLE check_chromatography->improve_cleanup No reanalyze Re-analyze Sample optimize_lc->reanalyze dilute_sample Dilute Sample improve_cleanup->dilute_sample dilute_sample->reanalyze

References

Technical Support Center: Optimizing Reaction Conditions for Isocaryophyllene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the derivatization of isocaryophyllene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low or No Product Yield

Q: My this compound derivatization reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low product yield is a common challenge in organic synthesis. A systematic approach to troubleshooting is essential. The primary areas to investigate are the quality of starting materials, reaction conditions, and work-up procedures.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Moisture Content) start->reagent_quality reagent_quality->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK reaction_monitoring Monitor Reaction Progress (TLC, GC-MS) reaction_conditions->reaction_monitoring reaction_monitoring->reaction_conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) reaction_monitoring->workup Reaction Complete side_reactions Investigate Side Reactions workup->side_reactions Product Loss During Purification success Improved Yield workup->success Minimal Product Loss product_decomposition Check for Product Decomposition side_reactions->product_decomposition side_reactions->success Side Reactions Minimized product_decomposition->reaction_conditions Decomposition Occurs (Modify Conditions) SignalingPathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IκBα IκBα IKK->IκBα inhibits degradation NFkB NF-κB IκBα->NFkB sequesters Inflammation Inflammation Gene Expression NFkB->Inflammation translocates to nucleus Isocaryophyllene_Derivative This compound Derivative Isocaryophyllene_Derivative->mTOR inhibition Isocaryophyllene_Derivative->IKK inhibition DerivatizationWorkflow start Start: this compound reaction_setup Reaction Setup: - Dissolve in anhydrous solvent - Inert atmosphere (if needed) - Cool to appropriate temperature start->reaction_setup reagent_addition Reagent Addition: - Add derivatizing agent(s) - Control rate of addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring: - TLC or GC-MS analysis reagent_addition->reaction_monitoring workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent - Wash with brine reaction_monitoring->workup Reaction Complete purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography or distillation workup->purification characterization Characterization: - NMR, MS, IR purification->characterization final_product Final Product characterization->final_product

Validation & Comparative

A Comparative Guide to Validating GC-FID Methods for Isocaryophyllene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of isocaryophyllene, a sesquiterpene of interest in various fields. The performance of GC-FID is compared with alternative methods, supported by experimental data, to aid in the selection of the most suitable analytical technique.

While this compound is the focus, the validation data presented is based on its closely related and more frequently studied isomer, β-caryophyllene, which serves as a reliable analytical surrogate. The principles and expected performance characteristics are directly applicable to this compound analysis.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of GC-FID with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterGC-FIDGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by UV absorbance.
Selectivity Good, but co-elution of isomers can be a challenge.Excellent, provides structural information for peak identification.Moderate, depends on the chromophore of the analyte.
Sensitivity (LOD/LOQ) LOD: ~1.28 µg/mL, LOQ: ~3.89 µg/mL[1][2].Generally higher sensitivity than GC-FID. LOD: ~3 ng/mL, LOQ: ~10 ng/mL for β-caryophyllene with HS-SPME[3].Lower sensitivity compared to GC methods.
Linearity (R²) Excellent (≥0.999)[1][2].Excellent (≥0.99)[3].Good (typically >0.99).
Accuracy (% Recovery) High (e.g., 101.6% - 102.2%)[1][2].High, comparable to GC-FID.Generally good, but can be affected by matrix interferences.
Precision (%RSD) High (e.g., 1.34% - 2.69%)[1][2].High, with RSD values typically below 10%[3].Good, with RSD values typically within acceptable limits.
Advantages Robust, reliable for quantification, less expensive than GC-MS.[4]High confidence in peak identity, suitable for complex matrices.[5]Suitable for non-volatile or thermally labile compounds.
Disadvantages Does not provide structural information for definitive peak identification.More expensive instrumentation and maintenance. Isomers can have similar fragmentation patterns[6].This compound lacks a strong chromophore, limiting sensitivity.

Experimental Protocols

A detailed experimental protocol for the validation of a GC-FID method for this compound quantification is provided below. This protocol is based on established guidelines from the International Council for Harmonisation (ICH).[1]

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent GC 7890 series or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5/DB-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Inlet Temperature: 270 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 320 °C at a rate of 35 °C/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Split.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For essential oils, a simple dilution in a suitable solvent may be sufficient. For more complex matrices, extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.

Method Validation Parameters

The following parameters should be evaluated according to ICH guidelines:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., oven temperature, flow rate, etc.).

Logical Workflow for GC-FID Method Validation

The following diagram illustrates the logical workflow for validating a GC-FID method for this compound quantification.

GC-FID Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria robustness->data_analysis system_suitability->specificity report Generate Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

References

Isocaryophyllene vs. β-Caryophyllene: A Researcher's Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two isomeric sesquiterpenes, isocaryophyllene and β-caryophyllene, reveals distinct biological activities and therapeutic potentials despite their structural similarities. This guide offers a comprehensive comparison of their physicochemical properties, biological effects, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound and β-caryophyllene, both naturally occurring bicyclic sesquiterpenes, are isomers that differ only in the geometry of the double bond within their cyclobutane (B1203170) ring. While β-caryophyllene has been extensively studied for its diverse pharmacological effects, this compound is emerging as a compound of significant interest. This comparative review consolidates available quantitative data to highlight their similarities and differences in anti-inflammatory, analgesic, and anticancer activities, as well as their interaction with the cannabinoid type 2 (CB2) receptor.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for interpreting their biological activities and for their potential development as therapeutic agents.

PropertyThis compoundβ-Caryophyllene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.36 g/mol 204.36 g/mol
Boiling Point 266-268 °C262-264 °C
Density ~0.90 g/cm³~0.90 g/cm³
Structure Contains a cis-double bond in the cyclobutane ringContains a trans-double bond in the cyclobutane ring

Comparative Biological Activities

Anti-inflammatory Activity

β-Caryophyllene is well-documented for its potent anti-inflammatory properties, primarily mediated through its selective agonism of the CB2 receptor.[1][2] Experimental data demonstrates its ability to reduce paw edema in animal models and inhibit the production of pro-inflammatory mediators. For instance, in a carrageenan-induced paw edema model in rats, β-caryophyllene exhibited a median effective dose (ED50) of 0.0745 ml/kg.[3]

Quantitative data on the anti-inflammatory activity of this compound is less abundant in the current literature, hindering a direct quantitative comparison. However, its known interaction with the CB2 receptor suggests potential anti-inflammatory effects that warrant further investigation.

Analgesic Activity

The analgesic properties of β-caryophyllene have been demonstrated in various preclinical models of pain.[4] Studies have shown its effectiveness in reducing inflammatory and neuropathic pain, with its mechanism of action linked to its CB2 receptor agonism.[5] However, some studies have reported a lack of analgesic effect in certain models, such as the tail-flick test.[3]

Similar to its anti-inflammatory profile, there is a scarcity of published quantitative data on the analgesic activity of this compound. Future research is needed to elucidate its potential in pain management and to compare its efficacy with that of β-caryophyllene.

Anticancer Activity

Both this compound and β-caryophyllene have demonstrated cytotoxic effects against various cancer cell lines.[6][7] Notably, studies have shown that β-caryophyllene can potentiate the anticancer activity of other compounds, including this compound.[8][9]

Cell LineThis compound (IC₅₀)β-Caryophyllene (IC₅₀)
L-929 (Murine Fibroblast) 100 µM (resulting in ~54% inhibition)[10]> 40 µg/mL[8]
MCF-7 (Human Breast Adenocarcinoma) 32 µg/mL (~69% inhibition)[8]> 40 µg/mL[8]
DLD-1 (Human Colorectal Adenocarcinoma) Not available> 40 µg/mL[8]

Note: The data for this compound on L-929 cells indicates the concentration at which a specific percentage of inhibition was observed, not a direct IC₅₀ value. The anticancer activity of β-caryophyllene alone was found to be low in the cited study, but it significantly enhanced the activity of this compound and paclitaxel (B517696).

Interaction with the CB2 Receptor

A key differentiator in the pharmacological profiles of this compound and β-caryophyllene is their interaction with the CB2 receptor, a non-psychoactive component of the endocannabinoid system.

CompoundCB2 Receptor Binding Affinity (Kᵢ)
This compound ((Z)-BCP) 485 nM[10]
β-Caryophyllene ((E)-BCP) 155 nM[10]

β-Caryophyllene exhibits a higher binding affinity for the CB2 receptor compared to this compound, as indicated by its lower Kᵢ value.[10] This stronger interaction likely contributes to its more pronounced anti-inflammatory and analgesic effects reported in the literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

G cluster_0 β-Caryophyllene Anti-inflammatory Pathway BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Binds to AC Adenylate Cyclase CB2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NFkB ↓ NF-κB Activation PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines

β-Caryophyllene's primary anti-inflammatory signaling pathway.

G cluster_1 In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization treatment Administer this compound, β-Caryophyllene, or Vehicle start->treatment induction Induce Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measure Paw Edema (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end Results analysis->end

Generalized workflow for an in vivo anti-inflammatory experiment.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial.

Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory potential of compounds.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Groups: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound or β-caryophyllene).

  • Administration: Test compounds and the standard drug are administered, usually intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Hot Plate Test (Analgesic Assay)

This method is used to evaluate the central analgesic activity of a compound.

  • Apparatus: A hot plate apparatus with a controlled temperature (typically 55 ± 0.5°C) is used.

  • Animals: Mice or rats are used and screened for their baseline reaction time to the heat.

  • Procedure: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Treatment: Animals are treated with the test compound (this compound or β-caryophyllene), a standard analgesic (e.g., morphine), or a vehicle.

  • Measurement: The reaction time is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test (Analgesic Assay)

This is a common model for screening peripheral analgesic activity.

  • Animals: Mice are typically used for this assay.

  • Procedure: Animals are pre-treated with the test compound, a standard drug (e.g., aspirin), or a vehicle. After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

MTT Assay (Anticancer Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compounds (this compound and β-caryophyllene) and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

This comparative review highlights that while this compound and β-caryophyllene share a common molecular formula and some biological activities, they exhibit important differences, particularly in their affinity for the CB2 receptor. β-Caryophyllene has been more extensively researched, with substantial evidence supporting its anti-inflammatory and analgesic effects, largely attributed to its potent CB2 receptor agonism. This compound also demonstrates anticancer properties and interacts with the CB2 receptor, albeit with lower affinity. The lack of extensive quantitative data for this compound's anti-inflammatory and analgesic activities underscores the need for further research to fully elucidate its therapeutic potential and to enable a more comprehensive comparison with its well-studied isomer. The provided experimental protocols serve as a foundation for future investigations in this promising area of natural product research.

References

A Comparative Guide to the Cytotoxicity of Caryophyllane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caryophyllane sesquiterpenes, a class of naturally occurring compounds found in the essential oils of numerous plants, have garnered significant attention for their potential therapeutic properties, including their cytotoxic effects on cancer cells. This guide provides a comparative overview of the cytotoxic activities of prominent caryophyllane sesquiterpenes, focusing on β-caryophyllene and caryophyllene (B1175711) oxide, with available data on related compounds. The information is intended to assist researchers and professionals in drug development in understanding the potential of these compounds as anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic efficacy of caryophyllane sesquiterpenes varies depending on the specific compound, the cancer cell line tested, and the experimental conditions. The following table summarizes the available quantitative data (IC50 values) for β-caryophyllene and caryophyllene oxide across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation
β-Caryophyllene T24Bladder Cancer40~195.7[1]
5637Bladder Cancer40~195.7[1]
MDA-MB-468Triple-Negative Breast Cancer~25~122.3[2]
Caco-2Colorectal Adenocarcinoma>50>244.6[2]
H358Bronchioloalveolar Carcinoma>50>244.6[2]
Caryophyllene Oxide A549Lung Cancer124.1~563.2[3][4]
U-937Histiocytic Lymphoma24.25~110.0[5]
PC-3Prostate CancerNot specifiedNot specified[6]
MDA-MB-468Triple-Negative Breast Cancer~50~226.9[2]
Caco-2Colorectal Adenocarcinoma~50~226.9[2]
H358Bronchioloalveolar Carcinoma>100>453.8[2]
α-Copaene Human LymphocytesNormal Cells>100>489.4[7]
N2a NeuroblastomaNeuroblastoma>100>489.4[3]

Note: IC50 values were converted from µg/mL to µM where necessary for comparison, using a molecular weight of 204.36 g/mol for β-caryophyllene and 220.35 g/mol for caryophyllene oxide, and 204.36 g/mol for α-copaene. The citation refers to the source of the experimental data.

Limited quantitative cytotoxic data is available for other caryophyllane sesquiterpenes like (-)-α-copaene-11-ol in the reviewed literature. Studies on α-copaene suggest it has low cytotoxicity against normal human lymphocytes and N2a neuroblastoma cells at concentrations up to 100 mg/L[3][7].

Experimental Protocols

The evaluation of the cytotoxic activity of caryophyllane sesquiterpenes typically involves a series of standardized in vitro assays. The methodologies outlined below are based on protocols described in the cited literature.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Cell Viability Assays

The most common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the caryophyllane sesquiterpenes. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Another method used is the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity[7].

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells)[5].

  • Caspase Activity Assays: The activation of caspases, a family of proteases crucial for the execution of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Caspase-3, -7, and -9 are commonly assayed[3][4].

  • Western Blot Analysis: This technique is used to measure the protein expression levels of key apoptotic regulators, such as the pro-apoptotic proteins Bax and Bak and the anti-apoptotic proteins Bcl-2 and Bcl-xL[6][8].

Visualizing the Mechanisms

To better understand the processes involved in the cytotoxic action of caryophyllane sesquiterpenes, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture (Cancer Cell Lines) B Seeding in 96-well plates A->B C Treatment with Caryophyllane Sesquiterpenes B->C D Incubation (e.g., 24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Data Analysis (IC50 Determination) E->F G Apoptosis Assays (Annexin V, Caspase Activity) E->G H Mechanism of Action Studies (Western Blot, etc.) G->H

Caption: General experimental workflow for assessing the cytotoxicity of compounds.

G cluster_pathway Pro-Apoptotic Signaling Pathway CS Caryophyllane Sesquiterpenes ROS ↑ Reactive Oxygen Species (ROS) CS->ROS Bax ↑ Bax CS->Bax Bcl2 ↓ Bcl-2 CS->Bcl2 PI3K ↓ PI3K/AKT/mTOR Pathway CS->PI3K Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PI3K->Apoptosis

Caption: Key signaling events in caryophyllane-induced apoptosis.

Mechanisms of Cytotoxicity

The cytotoxic effects of β-caryophyllene and caryophyllene oxide are often mediated through the induction of apoptosis. Several studies have elucidated the underlying molecular mechanisms.

β-Caryophyllene has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and downregulating the expression of anti-apoptotic Bcl-2 family proteins, while upregulating pro-apoptotic proteins like Bax[9][10]. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases[8]. Furthermore, β-caryophyllene can inhibit proliferative and inflammatory signaling pathways such as STAT-3/mTOR/AKT and NF-κB, which are often dysregulated in cancer[1][10]. Some studies also suggest that its interaction with cannabinoid receptor 2 (CB2) may play a role in its anticancer effects[7].

Caryophyllene oxide also induces apoptosis through multiple pathways. It has been shown to suppress the PI3K/AKT/mTOR/S6K1 signaling cascade, a critical pathway for cell survival and proliferation[11]. Additionally, it can trigger ROS-mediated activation of MAPK pathways (ERK, JNK, and p38)[11]. Like β-caryophyllene, caryophyllene oxide can modulate the expression of Bcl-2 family proteins and caspases to promote apoptotic cell death[3][4][6]. In some cancer cells, caryophyllene oxide's ability to bind to DNA may also contribute to its cytotoxic activity[12].

Conclusion

Both β-caryophyllene and caryophyllene oxide demonstrate significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis via multiple signaling pathways. β-caryophyllene appears to be more potent against certain cell lines, such as triple-negative breast cancer, compared to caryophyllene oxide[2]. However, the efficacy is highly dependent on the specific cancer type. The available data on other caryophyllane sesquiterpenes, such as α-copaene, is still limited, highlighting an area for future research. The demonstrated ability of these natural compounds to kill cancer cells, often with selectivity over normal cells, underscores their potential as leads for the development of novel anticancer therapies. Further in-vivo studies and exploration of structure-activity relationships are warranted to fully elucidate their therapeutic utility.

References

Unveiling the Anti-Inflammatory Potential of Caryophyllene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory activity of caryophyllene (B1175711) isomers. While direct in vivo studies on isocaryophyllene are not available in the current body of scientific literature, extensive research on its isomer, β-caryophyllene, offers valuable insights into the potential therapeutic effects of this class of compounds. This document summarizes the key findings on β-caryophyllene, presenting experimental data, detailed protocols, and mechanistic pathways to serve as a benchmark for future research and development.

Executive Summary

β-caryophyllene, a natural bicyclic sesquiterpene, has demonstrated significant anti-inflammatory properties in various in vivo models. Its primary mechanism of action involves the selective activation of the cannabinoid receptor 2 (CB2), a non-psychoactive target. This interaction triggers a cascade of downstream signaling events that ultimately suppress the production of pro-inflammatory mediators. In preclinical studies, β-caryophyllene has shown efficacy comparable to or, in some instances, surpassing that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac. The data presented herein is derived from studies on β-caryophyllene and serves as a reference for the potential, yet unconfirmed, activity of this compound.

Performance Comparison: β-Caryophyllene vs. Standard Anti-Inflammatory Agents

The anti-inflammatory effects of β-caryophyllene have been most extensively studied in the carrageenan-induced paw edema model, a classic assay for acute inflammation. The data consistently demonstrates a dose-dependent reduction in paw swelling.

CompoundAnimal ModelDosageRoute of AdministrationMaximum Inhibition of Edema (%)Time Point of Maximum InhibitionReference Comparator
β-Caryophyllene Rat5 and 10 mg/kgOralSignificant reduction (p<0.01)Not specifiedNegative Control
β-Caryophyllene Rat0.1 ml/kgNot specifiedStatistically significantNot specifiedEtodolac
Indomethacin Rat20 mg/kgNot specifiedStatistically significantNot specifiedβ-Caryophyllene
Diclofenac Sodium Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Quantitative comparison across different studies is challenging due to variations in experimental conditions. The table illustrates the general efficacy of β-caryophyllene in comparison to standard drugs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, this section details the methodology for a widely used in vivo anti-inflammatory assay.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to several groups:

    • Vehicle Control (e.g., saline or a suitable solvent)

    • Positive Control (e.g., Indomethacin, 10-20 mg/kg)

    • β-Caryophyllene treatment groups (various doses)

  • Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mechanistic Insights: Signaling Pathways

β-Caryophyllene exerts its anti-inflammatory effects by modulating key signaling pathways. The primary mechanism involves the activation of the CB2 receptor, which in turn inhibits the pro-inflammatory NF-κB pathway.

G BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates AC Adenylyl Cyclase CB2->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates IKK IκB Kinase (IKK) PKA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Genes activates transcription of Cytokines Pro-inflammatory Cytokines Genes->Cytokines leads to production of

Caption: β-Caryophyllene's Anti-Inflammatory Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo evaluation of the anti-inflammatory activity of a test compound.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Grouping Random Animal Grouping Acclimatization->Grouping Admin Compound Administration (Vehicle, Positive Control, β-Caryophyllene) Grouping->Admin Induction Induction of Inflammation (e.g., Carrageenan Injection) Admin->Induction Measurement Paw Volume Measurement (Multiple Time Points) Induction->Measurement Analysis Data Analysis (% Inhibition Calculation) Measurement->Analysis Report Results Reporting Analysis->Report

Caption: In Vivo Anti-Inflammatory Assay Workflow.

Conclusion and Future Directions

The available evidence strongly supports the in vivo anti-inflammatory activity of β-caryophyllene, positioning it as a promising therapeutic candidate.[1][2] Its mechanism of action, primarily through the CB2 receptor, offers a targeted approach to modulating inflammation, potentially with a favorable safety profile compared to traditional NSAIDs.[3]

While these findings for β-caryophyllene are encouraging, dedicated in vivo studies are imperative to confirm and characterize the anti-inflammatory activity of this compound. Future research should focus on head-to-head comparative studies of the two isomers to elucidate any differences in their potency, efficacy, and pharmacological profiles. Such studies will be crucial for determining the unique therapeutic potential of this compound in the management of inflammatory diseases.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isocaryophyllene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isocaryophyllene, a sesquiterpene of interest in various fields, is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques that can be employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data for the closely related structural isomer, β-caryophyllene, to inform methodological selection and cross-validation. While direct comparative studies on this compound are limited, the data presented for its isomer offers a robust framework for analysis.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds like this compound.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; headspace or direct injection.
Typical Detector UV-Vis/DAD, MSFlame Ionization Detector (FID), Mass Spectrometry (MS)
Advantages Versatility for analyzing a wide range of compounds.High resolution and sensitivity for volatile compounds.[1]
Limitations Potential for lower resolution for volatile isomers compared to GC.Not suitable for non-volatile or thermally labile compounds.[1]

Quantitative Performance Comparison

The following table summarizes the validation parameters for HPLC and GC methods for the analysis of β-caryophyllene, a structural isomer of this compound. These values provide a strong indication of the expected performance for this compound analysis.

Validation ParameterHPLC Method for β-caryophylleneGC Method for β-caryophyllene
Linearity (R²) > 0.999[2]> 0.999[3][4]
Linear Range 25 - 75 µg/mL[2]5.08 - 201.6 µg/mL[3][4]
Limit of Detection (LOD) 1.976 µg/mL[2]1.28 µg/mL[3][4]
Limit of Quantitation (LOQ) 5.989 µg/mL[2]3.89 µg/mL[3][4]
Accuracy (% Recovery) 98 - 101%[2]101.6 - 102.2%[3][4]
Precision (% RSD) < 2%[2]1.34 - 2.69%[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of caryophyllene (B1175711) isomers.

HPLC Method Protocol

This protocol is based on a validated method for β-caryophyllene and is adaptable for this compound.[2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mobile phase consisting of methanol, water, and orthophosphoric acid in a ratio of 98:2:0.1 (v/v/v).[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV detection at 210 nm.[2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

GC Method Protocol

This protocol is based on a validated method for β-caryophyllene and is suitable for the analysis of this compound.[3][4]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 5 °C/min.

    • Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Detector Temperature: 280 °C (FID).

  • Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent such as hexane (B92381) or ethanol (B145695) to a known concentration.

Method Cross-Validation Workflow

Cross-validation is essential when comparing two different analytical methods to ensure that they provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_analysis Data Analysis & Comparison Sample Homogenized Sample Prep Prepare Stock Solution (in a common solvent) Sample->Prep HPLCSample Dilute for HPLC (in mobile phase) Prep->HPLCSample GCSample Dilute for GC (in volatile solvent) Prep->GCSample HPLC HPLC-UV/DAD Analysis HPLCSample->HPLC HPLCData HPLC Data Acquisition HPLC->HPLCData Quant Quantification using Calibrated Standards HPLCData->Quant GC GC-FID/MS Analysis GCSample->GC GCData GC Data Acquisition GC->GCData GCData->Quant Stats Statistical Comparison (e.g., t-test, Bland-Altman) Quant->Stats Report Validation Report Stats->Report

Workflow for cross-validating HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation. GC is generally preferred for its high resolution of volatile compounds like sesquiterpenes.[1] However, HPLC offers versatility, especially when analyzing samples that may contain both volatile and non-volatile components.

A thorough cross-validation, as outlined in the workflow, is critical when transitioning between methods or comparing data from different analytical platforms. This ensures the consistency and reliability of the analytical results, which is paramount in research and drug development.

References

The Neuroprotective Potential of Isocaryophyllene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Isocaryophyllene's Efficacy in Preclinical Models of Neurodegeneration

For researchers, scientists, and drug development professionals navigating the landscape of neuroprotective agents, this compound (also known as β-caryophyllene) has emerged as a promising natural compound. This guide provides a comprehensive comparison of this compound's neuroprotective effects with other well-studied natural compounds, supported by experimental data from preclinical models. We delve into the underlying mechanisms, present quantitative data in structured tables for easy comparison, and provide detailed experimental protocols for key assays.

This compound: A Multi-Target Neuroprotective Agent

This compound, a bicyclic sesquiterpene found in the essential oils of various plants, has demonstrated significant neuroprotective properties in a range of in vitro and in vivo models of neurological disorders. Its therapeutic potential stems from its ability to modulate multiple key pathways involved in neuroinflammation and neuronal death.

One of the primary mechanisms of this compound is its action as a selective agonist of the cannabinoid type 2 (CB2) receptor. Activation of CB2 receptors, which are primarily expressed on immune cells, including microglia in the central nervous system, leads to a reduction in neuroinflammatory responses. Furthermore, this compound has been shown to exert its effects through the p38 MAPK/NLRP3 signaling pathway, inhibiting the formation of the NLRP3 inflammasome, a key driver of inflammation in neurodegenerative diseases. The compound also activates the Nrf2/HO-1 pathway, a critical regulator of antioxidant defense.

Comparative Efficacy in Preclinical Models

To provide a clear perspective on this compound's neuroprotective potential, this section compares its effects with two other widely researched natural compounds, Curcumin and Resveratrol, in two key preclinical models: cerebral ischemia-reperfusion injury and toxin-induced Parkinson's disease.

Cerebral Ischemia-Reperfusion Injury

Cerebral ischemia-reperfusion (I/R) injury, a common cause of brain damage in stroke, is a key model for evaluating neuroprotective agents.

Table 1: Comparison of Neuroprotective Effects in Rat Models of Cerebral Ischemia-Reperfusion Injury

CompoundModelDosageKey FindingsReference
This compound MCAO10 mg/kg, i.p.Significantly reduced cortical infarct volume by 67%.
MCAO8, 24, 72 mg/kg, i.p.Reduced infarct volumes and neuronal necrosis at 24 and 72 mg/kg.
Curcumin MCAO1 and 2 mg/kg, i.v.Significantly diminished infarct volume and improved neurological deficit in a dose-dependent manner.
MCAO200 mg/kg, i.p.Significantly improved brain damage and neurological function.
MCAO100 and 300 mg/kgImproved nerve damage symptoms and reduced infarct volume.
Resveratrol MCAO30 mg/kg, i.p.Significantly reduced ischemic infarcts and improved neurological functions.
MCAONot specifiedSignificantly reduced infarct volumes and enhanced neurological scores.

MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous

Toxin-Induced Parkinson's Disease Models

Animal models using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) are standard for studying Parkinson's disease. These toxins selectively destroy dopaminergic neurons, mimicking the pathology of the disease.

Table 2: Comparison of Neuroprotective Effects in Mouse Models of Parkinson's Disease

CompoundModelDosageKey FindingsReference
This compound MPTPNot specifiedAmeliorated motor dysfunction and protected against dopaminergic neuronal loss.
6-OHDANot specifiedImproved motor dysfunction and exhibited a neuroprotective effect on dopaminergic neurons.
Curcumin MPTP1 and 2 mg/kgRestored striatal dopamine (B1211576) levels to 87.3% and 84.8% of control, respectively. Restored striatal tyrosine hydroxylase (TH) to 60.9% and 75.1%.
Resveratrol MPTPNot specifiedLimited the decline of tyrosine hydroxylase-immunoreactivity in the striatum and substantia nigra pars compacta (SNpc).
MPTPNot specifiedAttenuated the neurotoxicity of MPTP and protected dopaminergic neurons.

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 6-OHDA: 6-hydroxydopamine

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and molecular mechanisms discussed, the following diagrams illustrate key signaling pathways and a typical experimental workflow for evaluating neuroprotective agents.

Isocaryophyllene_Signaling_Pathway This compound This compound CB2R CB2 Receptor This compound->CB2R p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates Neuroinflammation Neuroinflammation (↓ IL-1β, TNF-α) CB2R->Neuroinflammation Reduces NLRP3_Inflammasome NLRP3 Inflammasome Activation p38_MAPK->NLRP3_Inflammasome NLRP3_Inflammasome->Neuroinflammation HO1 HO-1 Nrf2->HO1 Oxidative_Stress Oxidative Stress (↓ ROS) HO1->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

Caption: Signaling pathways of this compound's neuroprotective effects.

Experimental_Workflow Animal_Model Induction of Neurodegeneration Model (e.g., MPTP, MCAO) Treatment Treatment Groups: - Vehicle Control - this compound - Comparator (e.g., Curcumin) Animal_Model->Treatment Behavioral Behavioral Assessment (e.g., Pole Test, Neurological Score) Treatment->Behavioral Tissue_Collection Brain Tissue Collection Behavioral->Tissue_Collection Histology Immunohistochemistry (e.g., TH Staining) Tissue_Collection->Histology Biochemistry Biochemical Assays (e.g., ELISA for Cytokines, Western Blot for NLRP3) Tissue_Collection->Biochemistry Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: General experimental workflow for evaluating neuroprotective agents.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the key in vivo models and subsequent analyses are provided below.

MPTP-Induced Parkinson's Disease Mouse Model

This protocol outlines the procedure for inducing a Parkinson's disease-like pathology in mice using MPTP.

  • Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline to a final concentration of 2 mg/mL. Prepare fresh on the day of injection.

  • MPTP Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. The vehicle control group receives saline injections following the same schedule.

  • Post-Injection Monitoring: Monitor the animals for any adverse reactions. The full extent of dopaminergic neurodegeneration typically develops within 7 to 21 days.

  • Treatment Administration: Administer this compound or comparator compounds (e.g., via oral gavage or i.p. injection) at the desired doses and schedule (e.g., pre-treatment, co-treatment, or post-treatment).

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia-reperfusion injury in rats.

  • Animal Preparation: Use male Sprague-Dawley rats weighing 250-300g. Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

    • After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Sham Operation: Perform the same surgical procedure on the sham control group, but do not advance the suture to occlude the MCA.

  • Post-Surgical Care: Monitor the animal's recovery from anesthesia and provide

A Head-to-Head Comparison of Isocaryophyllene Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Isocaryophyllene, a sesquiterpene of significant interest in pharmaceutical and nutraceutical research, presents a considerable challenge in its efficient extraction from various plant matrices. The selection of an appropriate extraction technique is paramount to maximize yield and purity while preserving the compound's chemical integrity. This guide provides an objective comparison of prevalent and advanced extraction methodologies, supported by available experimental data, to assist researchers in making informed decisions. The techniques evaluated include traditional methods like solvent extraction and steam distillation, as well as modern approaches such as supercritical fluid, microwave-assisted, and ultrasound-assisted extraction.

Quantitative Comparison of Extraction Methods

The efficiency of an extraction method is primarily assessed by the yield and purity of the target compound. The following table summarizes quantitative data from various studies, primarily focusing on β-caryophyllene, a closely related and often co-extracted isomer of this compound. Direct comparisons should be approached with caution, as yields can vary significantly based on the plant material, experimental conditions, and analytical methods used in different studies.[1]

Extraction MethodPlant MaterialTotal Yield (%)β-Caryophyllene in Extract (%)Key Findings & Considerations
Hydrodistillation (HD) Syzygium aromaticum (Clove)15%11.80%A conventional method, but high temperatures may lead to the degradation of thermolabile compounds.[1]
Soxhlet Extraction (SE) Piper nigrum (Black Pepper)18.77 g/100 g-Achieved the highest total extractive matter yield compared to maceration, reflux, and ultrasonic extraction in one study.[1] Requires significant solvent volume and time.[2]
Supercritical Fluid Extraction (SFE) Syzygium aromaticum (Clove)~12.3%-Provides a 30-40% higher yield than steam distillation, with better preservation of aroma and bioactive compounds, and no solvent residue.[1]
Microwave-Assisted Extraction (MAE) Syzygium aromaticum (Clove)2.5 wt. %-Significantly higher yield compared to steam distillation (0.82 wt. %).[1] Offers reduced extraction time and solvent consumption.[3][4]
Ultrasound-Assisted Extraction (UAE) Phyllanthus emblica56.82% (crude extract)-Yield of phenolic compounds was significantly higher than conventional solvent extraction (16.78%).[5] Enhances extraction by breaking cell walls through cavitation.[6]

Experimental Workflow and Method Selection

The selection of an optimal extraction technique involves a series of logical steps, from initial sample characterization to final analysis and method validation. The following diagram illustrates a general workflow for this process.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Extraction & Analysis cluster_3 Phase 4: Validation A Plant Material Selection & Preparation (Drying, Grinding) B Characterization of Target Compound (this compound Properties) A->B C Initial Method Screening (e.g., Solvent, HD, SFE, MAE, UAE) B->C D Optimization of Key Parameters (Temp, Pressure, Time, Solvent Ratio) C->D E Perform Extraction using Optimized Protocol D->E F Extract Purification (e.g., Column Chromatography) E->F G Quantification & Identification (GC-MS, HPLC) F->G H Compare Yield, Purity, and Efficiency G->H I Select Optimal Technique H->I

Caption: General workflow for extraction and analysis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques cited. These protocols serve as a baseline and may require optimization based on the specific plant matrix and research objectives.

Conventional Solvent Extraction (Soxhlet)

This method utilizes a continuous solvent cycling process for exhaustive extraction.[1]

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) thimble.

  • Procedure:

    • Place the dried and powdered plant material into the cellulose thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.[7]

    • Fill the round-bottom flask with a suitable organic solvent (e.g., n-hexane, ethanol).[1]

    • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips onto the sample in the thimble.[7]

    • When the liquid level in the thimble reaches the top of the siphon arm, the extract is siphoned back into the distillation flask.[7]

    • This cycle is repeated for several hours to ensure exhaustive extraction.[7]

    • After extraction, the solvent is removed using a rotary evaporator to obtain the crude extract.[7]

Steam Distillation

This technique is suitable for volatile compounds like this compound. It involves passing steam through the plant material to vaporize the volatile oils.[8][9]

  • Apparatus: Steam generator, distillation flask containing plant material, condenser, and a receiving vessel (e.g., separatory funnel).[10]

  • Procedure:

    • Place the coarsely ground plant material into the distillation flask and add water to just cover the material.[10]

    • Heat the flask to generate steam directly, or introduce steam from an external source.[10]

    • The steam passes through the plant material, causing the essential oil-containing glands to rupture and release volatile compounds.[7][9]

    • The mixture of steam and essential oil vapor travels to the condenser.

    • The condensate (a mixture of water and essential oil) is collected in the receiving vessel.[10]

    • Due to their immiscibility, the essential oil can be separated from the aqueous layer.[9]

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent.[11][12] This method is advantageous for its selectivity and for producing solvent-free extracts.[1][13]

  • Apparatus: A high-pressure pump for CO₂, an extraction vessel, a pressure control system, and a collection vessel.[12]

  • Procedure:

    • Liquid CO₂ is pumped to a heating zone where it is heated to supercritical conditions (above 31°C and 74 bar).[12][14]

    • The supercritical CO₂ then enters the extraction vessel containing the ground plant material.[12]

    • It rapidly diffuses into the solid matrix and dissolves the this compound.[12]

    • The dissolved material is swept from the extraction cell into a separator at a lower pressure.[12]

    • The pressure drop reduces the solvating power of the CO₂, causing the extract to precipitate and be collected.[12]

    • The CO₂ can be re-compressed and recycled.[12] The selectivity can be tuned by altering the temperature and pressure.[12][15]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to the rupture of plant cells and the release of target compounds.[16] This method significantly reduces extraction time and solvent usage.[3][4]

  • Apparatus: A microwave oven specifically designed for extraction, with a Clevenger-type apparatus if performing microwave-assisted hydrodistillation.[7]

  • Procedure:

    • Place the plant material in a suitable vessel with a selected solvent. The choice of solvent is critical as it must be able to absorb microwave energy.[16]

    • Set the microwave power (e.g., 500-800 W) and extraction time (often just a few minutes).[4][7]

    • Microwave energy heats the intracellular water, generating pressure that ruptures the cell walls, releasing the phytochemicals into the solvent.[16]

    • After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.[16]

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting cell walls and enhancing mass transfer.[1][6]

  • Apparatus: An ultrasonic bath or probe system.

  • Procedure:

    • Submerge the extraction vessel containing the plant material and solvent in an ultrasonic bath or place an ultrasonic probe directly into the mixture.[1]

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 15-30 minutes).[1][5]

    • The acoustic cavitation facilitates the penetration of the solvent into the plant matrix and accelerates the release of this compound.[6]

    • Following sonication, the mixture is filtered, and the solvent is evaporated to obtain the crude extract.[1]

Conclusion

The choice of extraction technique for this compound is a critical decision that impacts the yield, purity, and overall efficiency of the process.

  • Conventional methods like Soxhlet extraction and steam distillation are well-established but often involve long extraction times, high solvent consumption, and potential thermal degradation of the target compound.[1][2]

  • Modern techniques offer significant advantages. Supercritical Fluid Extraction (SFE) stands out for its ability to produce high-purity, solvent-free extracts with tunable selectivity, making it ideal for pharmaceutical applications.[1][12] Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are considered green techniques that dramatically reduce extraction time and solvent usage while often improving yields.[3][4][13]

For researchers and drug development professionals, the optimal choice will depend on a balance of factors including the scale of extraction, desired purity of the final product, available equipment, and environmental considerations. Modern methods like SFE, MAE, and UAE represent the forefront of efficient and sustainable natural product extraction.

References

Unveiling the Affinity: A Comparative Analysis of Isocaryophyllene's Binding to the CB2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding characteristics of Isocaryophyllene at the Cannabinoid Receptor 2 (CB2), this guide offers a comparative analysis with other known ligands. Supported by experimental data and detailed protocols, this resource is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of CB2 receptor interactions.

This compound, a natural bicyclic sesquiterpene, has garnered interest for its selective agonist activity at the cannabinoid receptor type 2 (CB2).[1] The CB2 receptor, predominantly expressed in immune cells, is a key therapeutic target for inflammatory and neurodegenerative conditions, making the characterization of its ligands a critical area of research.[2] This guide provides a comprehensive comparison of the binding affinity of this compound to the CB2 receptor against its more prevalent isomer, β-caryophyllene, and other well-established synthetic and endogenous cannabinoids.

Comparative Binding Affinities at the Human CB2 Receptor

The binding affinity of a ligand to its receptor is a crucial parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below summarizes the binding affinities of this compound and other relevant compounds for the human CB2 receptor, as determined by competitive radioligand binding assays.

CompoundReceptorKᵢ (nM)Ligand Type
This compound ((Z)-β-caryophyllene) hCB2485 ± 36Natural Agonist[3][4]
β-caryophyllene ((E)-β-caryophyllene)hCB2155 ± 4Natural Agonist[3][5]
CP-55,940hCB20.69 - 2.8Synthetic Agonist[6]
WIN 55,212-2hCB23.7Synthetic Agonist[7]
JWH-133hCB23.4Synthetic Agonist
TetrahydromagnololhCB2420Natural Agonist[8]
α-HumulenehCB219,600Natural Ligand[9]

Table 1: A summary of the binding affinities (Ki) of this compound and other selected ligands for the human CB2 receptor. Data is compiled from various experimental studies.

Experimental Determination of Binding Affinity

The binding affinities presented are typically determined using a competitive radioligand binding assay. This robust and sensitive method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with a known high affinity for the receptor from the receptor's binding site.[2][7]

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps involved in determining the binding affinity of a test compound for the CB2 receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human CB2 receptor.[2][8]

  • Radioligand: A high-affinity cannabinoid receptor agonist labeled with a radioactive isotope, such as [³H]CP-55,940.[2][3]

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[2][8]

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[2][8]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[2][8]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[10]

  • Scintillation Counter: For measuring radioactivity.[2]

2. Procedure:

  • Preparation: Thaw receptor membrane preparations on ice and dilute them in the assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Contains receptor membranes and the radioligand.

    • Non-specific Binding: Contains receptor membranes, the radioligand, and a high concentration of the non-radiolabeled competitor.

    • Competition Binding: Contains receptor membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[2]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

  • Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC₅₀: The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

  • Calculate Kᵢ: The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_incubation_filtration Incubation & Filtration cluster_detection_analysis Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) serial_dilute Serial Dilution of Test Compound prep_reagents->serial_dilute total_binding Total Binding prep_reagents->total_binding nonspecific_binding Non-specific Binding prep_reagents->nonspecific_binding competition_binding Competition Binding serial_dilute->competition_binding incubation Incubate (30°C, 60-90 min) total_binding->incubation nonspecific_binding->incubation competition_binding->incubation filtration Rapid Filtration (Separates Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis

Experimental workflow for a competitive radioligand binding assay.

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR).[2] Upon activation by an agonist, such as this compound, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, CB2 receptor activation can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).[7]

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2R CB2 Receptor Gi_o Gi/o Protein CB2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway Gi_o->MAPK Activates cAMP cAMP AC->cAMP Decreases production of response Cellular Response (e.g., Anti-inflammatory Effects) cAMP->response MAPK->response Ligand This compound (Agonist) Ligand->CB2R Binds

Simplified signaling pathway of the CB2 receptor upon agonist binding.

References

A Comparative Guide to Isocaryophyllene Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic protocol is paramount. This guide provides an objective comparison of common methods for synthesizing isocaryophyllene, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

This compound, a natural bicyclic sesquiterpene and an isomer of β-caryophyllene, has garnered interest for its potential biological activities. The ability to reliably synthesize this compound is crucial for further investigation. This guide compares two primary approaches to this compound synthesis: the isomerization of caryophyllene (B1175711) and the total synthesis from simpler starting materials.

Comparison of Synthesis Protocols

The choice of a synthetic route to this compound depends on factors such as the desired scale, purity requirements, and available starting materials. The isomerization of readily available caryophyllene is a direct and efficient method, while total synthesis offers a more complex but versatile approach for creating structural analogs.

ParameterIsomerization of Caryophyllene (Selenium Catalyst)[1]Isomerization of Caryophyllene (Sulfur Catalyst)[1]Total Synthesis (Corey et al.)[2][3]
Starting Material Clove oil terpenes (containing caryophyllene)Caustic treated clove terpene (caryophyllene)2-Cyclohexenone and isobutylene
Reaction Time Approximately 3.5 hours8 hoursMulti-step, significantly longer
Reaction Temperature ~175 °C225 °CVaried across multiple steps
Catalyst/Reagents Selenium shotSulfurMultiple reagents across various steps
Reported Yield High (e.g., 1,485 g from 1,500 g of clove oil terpenes)71.5% (after purification)Not explicitly reported for this compound in the abstract
Purity Not explicitly stated, requires purificationRequires purificationRequires extensive purification
Scalability Demonstrated at a larger scale (2-liter reactor)Demonstrated at a smaller scale (250 ml flask)Likely more challenging to scale up
Complexity Low (one-step reaction)Low (one-step reaction)High (multi-step synthesis)

Experimental Protocols

Isomerization of Caryophyllene

These protocols are based on the process described in US Patent 3,621,070.[1]

Protocol 1: Selenium-Catalyzed Isomerization [1]

  • Apparatus: A two-liter reaction flask equipped with a stirrer, reflux condenser, and thermometer.

  • Reactants:

    • 1,500 g of clove oil terpenes

    • 15 g of selenium shot

  • Procedure:

    • Charge the reactor with the selenium shot and clove oil terpenes.

    • Maintain an inert atmosphere using a nitrogen blanket.

    • Heat the mixture to 172 °C and maintain at approximately 175 °C for about 3.5 hours.

    • After cooling, carefully siphon off the this compound reaction product, leaving the selenium catalyst in the reactor.

  • Purification: The product can be purified by distillation.

Protocol 2: Sulfur-Catalyzed Isomerization [1]

  • Apparatus: A 250 ml reaction flask equipped with a stirrer, reflux condenser, and thermometer.

  • Reactants:

    • 100 g of caryophyllene (from caustic treated clove terpene)

    • 4 g of sulfur

  • Procedure:

    • Place the caryophyllene and sulfur into the reaction flask.

    • Maintain an inert atmosphere of nitrogen.

    • Heat the mixture for 8 hours at 225 °C.

  • Purification:

    • Distill the product at 3 mm Hg.

    • Further purification of the collected fractions is required to obtain pure this compound.

Total Synthesis of d,l-Isocaryophyllene (Corey et al.)

The total synthesis of d,l-isocaryophyllene reported by E. J. Corey and colleagues is a multi-step process starting from the photochemical addition of 2-cyclohexenone to isobutylene.[2][3] While a detailed, step-by-step protocol with yields for each intermediate leading specifically to this compound is not fully detailed in the initial communication, the overall strategy involves the construction of the bicyclo[7.2.0]undecane skeleton through a series of ring-forming and functional group manipulation reactions. This method is significantly more complex and less direct than the isomerization of caryophyllene.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis protocols.

Isomerization_Workflow cluster_selenium Selenium-Catalyzed Isomerization cluster_sulfur Sulfur-Catalyzed Isomerization Start_Se Start: Caryophyllene + Selenium Heat_Se Heat to 175°C for 3.5 hours Start_Se->Heat_Se Cool_Se Cool Reaction Mixture Heat_Se->Cool_Se Separate_Se Separate Product from Catalyst Cool_Se->Separate_Se Purify_Se Purification (Distillation) Separate_Se->Purify_Se End_Se This compound Purify_Se->End_Se Start_S Start: Caryophyllene + Sulfur Heat_S Heat to 225°C for 8 hours Start_S->Heat_S Cool_S Cool Reaction Mixture Heat_S->Cool_S Distill_S Distillation Cool_S->Distill_S Purify_S Further Purification Distill_S->Purify_S End_S This compound Purify_S->End_S Total_Synthesis_Workflow Start 2-Cyclohexenone + Isobutylene Photocycloaddition Photochemical Addition Start->Photocycloaddition Intermediates Multiple Synthetic Steps (Ring Formation & Functional Group Manipulation) Photocycloaddition->Intermediates Separation Isomer Separation and Purification Intermediates->Separation End d,l-Isocaryophyllene Separation->End

References

Isocaryophyllene: A Statistical Deep Dive into its Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the bioactive properties of isocaryophyllene. Drawing from experimental data, we delve into its anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

This compound, a sesquiterpene isomer of caryophyllene, has garnered interest for its potential therapeutic applications. While often studied in conjunction with its more prevalent counterpart, β-caryophyllene, this compound itself exhibits distinct biological activities. This guide aims to statistically validate and compare these activities to provide a clear reference for future research and development.

Comparative Analysis of Bioactivities

To facilitate a clear comparison, the following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound and its related compounds.

Table 1: Anticancer Activity of this compound
CompoundCell LineConcentration% Cell Growth InhibitionReference
This compoundMCF-7 (Breast Cancer)32 µg/mL~69%
This compound + 10 µg/mL β-caryophylleneMCF-7 (Breast Cancer)32 µg/mL~90%
α-HumuleneMCF-7 (Breast Cancer)32 µg/mL~50%
α-Humulene + 10 µg/mL β-caryophylleneMCF-7 (Breast Cancer)32 µg/mL~75%

Note: Data for DLD-1 (Colon Cancer) and L-929 (Fibrosarcoma) cell lines were mentioned in the study but specific quantitative data for this compound was not provided.

Table 2: Anti-inflammatory Activity (Data primarily available for β-caryophyllene)
CompoundAssayModelConcentrationEffectReference
β-caryophylleneCarrageenan-induced paw edemaRat0.1 mL/kgStrongest anti-inflammatory activity among tested doses[1]
β-caryophylleneLPS-stimulated macrophagesIn vitro1-10 µMInhibition of NO, PGE2, IL-1β, IL-6, and TNF-α production[2]
Table 3: Antimicrobial Activity (Data primarily available for β-caryophyllene)
CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
β-caryophylleneStaphylococcus aureus128 µg/mL[2]
β-caryophylleneEscherichia coli>512 µg/mL[2]
β-caryophylleneCandida albicans256 µg/mL[2]

Note: Specific MIC values for this compound against a range of bacteria and fungi are not well-documented in the current literature. The data for β-caryophyllene provides a reference point for the potential antimicrobial spectrum of related sesquiterpenes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[3]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, DLD-1, L-929) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and/or other test compounds) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Anti-inflammatory Activity: In Vivo Carrageenan-Induced Paw Edema

This is a classic model to evaluate the acute anti-inflammatory activity of a compound.[1]

  • Animal Model: Male Wistar rats are used for the experiment.

  • Compound Administration: this compound (or a reference drug) is administered orally or intraperitoneally at different doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing with the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.[4][5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathway Modulation

The biological activities of caryophyllane sesquiterpenes are often attributed to their ability to modulate key cellular signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of the closely related β-caryophyllene and its oxide provide valuable insights.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[6] β-caryophyllene oxide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is hypothesized that this compound may share a similar mechanism of action.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound (Hypothesized) IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->Pro_inflammatory_Genes Activates

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and apoptosis.[7][8] β-caryophyllene oxide has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway This compound This compound (Hypothesized) PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[9] Studies on β-caryophyllene have shown its ability to suppress the MAPK signaling pathway in inflammatory conditions.

MAPK_Pathway This compound This compound (Hypothesized) MAPKKK MAPKKK This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Inflammation_Proliferation Inflammation & Proliferation Transcription_Factors->Inflammation_Proliferation Promotes

References

Safety Operating Guide

Proper Disposal of Isocaryophyllene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of isocaryophyllene is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound waste, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat or protective suit.[1][2] Work in a well-ventilated area to avoid inhalation of any potential dust or aerosols.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads), and solutions containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containment:

    • Place all this compound waste into a suitable, clearly labeled, and closed container.[1] The container should be compatible with the chemical and properly sealed to prevent leaks or spills.

    • For liquid waste, use a designated, leak-proof hazardous waste container.

    • For solid waste, such as contaminated gloves and wipes, double-bag the materials in chemically resistant bags before placing them in the designated solid waste container.

  • Spill Management:

    • In the event of a spill, do not allow the product to enter drains, surface water, or groundwater.[1][3][4]

    • For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

    • Carefully sweep or shovel the absorbed material and place it into a suitable, closed container for disposal.[1] Avoid actions that could generate dust.[1][2]

  • Final Disposal:

    • This compound waste should be treated as hazardous or special waste.[3]

    • The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[1] This ensures that the waste is handled and disposed of in accordance with all applicable federal, state, and local regulations.

    • Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory trash.

Quantitative Data Summary

PropertyValueSource
CAS Number118-65-0[1][5]
Molecular FormulaC15H24[5][6]
Molecular Weight204.35 g/mol [5]
AppearancePale yellow clear liquid to solid (est)[7]
Boiling Point266.00 to 268.00 °C @ 760.00 mm Hg[7]
Flash Point220.00 °F (104.44 °C) TCC[7]
Water Solubility0.05011 mg/L @ 25 °C (est)[7]

This compound Disposal Workflow

cluster_start Start: this compound Waste Generated cluster_ppe Step 1: Safety First cluster_containment Step 2: Containment & Segregation cluster_spill Step 3: Spill Management (If Applicable) cluster_disposal Step 4: Final Disposal start This compound Waste (Pure, Contaminated Materials, Solutions) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event liquid_waste Liquid Waste: Place in sealed, labeled hazardous waste container. ppe->liquid_waste solid_waste Solid Waste: Double-bag and place in designated solid waste container. ppe->solid_waste disposal_co Contact Licensed Waste Disposal Company. liquid_waste->disposal_co solid_waste->disposal_co absorb Contain with inert absorbent material. spill->absorb collect Sweep/shovel into a closed container for disposal. absorb->collect collect->disposal_co end Compliant Disposal disposal_co->end

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling Isocaryophyllene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Isocaryophyllene. Adherence to these procedures is critical to ensure personal safety and proper disposal.

This compound, also known as β-Caryophyllene, is a natural bicyclic sesquiterpene with various applications in research and development. While it is a valuable compound, it presents certain hazards that necessitate careful handling. According to safety data sheets, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some classifications also indicate it may lead to an allergic skin reaction and could be fatal if it enters the airways upon being swallowed.[2] Therefore, implementing stringent safety measures is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPPE RecommendationStandard/Specification
Eyes/Face Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Chemical-resistant gloves (inspect before use). A complete protective suit is recommended to prevent skin contact.Follow good laboratory practices for glove removal and disposal.[1]
Respiratory For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or where dust/aerosols are generated, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with appropriate cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling 1_Ventilation Ensure adequate ventilation (e.g., fume hood). 2_PPE Don appropriate PPE (gloves, goggles, lab coat). 1_Ventilation->2_PPE 3_Emergency_Prep Locate and verify functionality of emergency eyewash and shower stations. 2_PPE->3_Emergency_Prep 4_Handling Handle this compound carefully, avoiding dust and aerosol formation. 3_Emergency_Prep->4_Handling 5_Contact_Avoidance Avoid contact with skin, eyes, and clothing. 4_Handling->5_Contact_Avoidance 6_Hand_Washing Wash hands thoroughly after handling. 5_Contact_Avoidance->6_Hand_Washing 7_Decontamination Decontaminate work surfaces. 6_Hand_Washing->7_Decontamination

Caption: Workflow for the safe handling of this compound.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]

  • Don PPE : Before handling, put on all required personal protective equipment as detailed in the table above.

  • Emergency Preparedness : Ensure that safety showers and eyewash stations are readily accessible and in good working order.

  • Handling : When working with the substance, avoid practices that could generate dust or aerosols.[1][3]

  • Avoid Contact : Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[1][3]

  • Post-Handling Hygiene : After handling, wash your hands thoroughly with soap and water.[1][3]

  • Decontamination : Clean and decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

This compound Disposal Plan cluster_waste_collection Waste Collection cluster_disposal_procedure Disposal 1_Segregation Segregate this compound waste from other laboratory waste. 2_Containerization Place in a suitable, closed, and labeled container. 1_Segregation->2_Containerization 3_Professional_Disposal Arrange for disposal by a licensed professional waste disposal service. 2_Containerization->3_Professional_Disposal 4_No_Drains Do not allow the product to enter drains. 3_Professional_Disposal->4_No_Drains

Caption: Logical steps for the proper disposal of this compound.

  • Waste Segregation : Do not mix this compound waste with other waste streams.

  • Containerization : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and appropriate container.[1][3] Handle uncleaned containers with the same precautions as the product itself.[2]

  • Professional Disposal : All waste must be disposed of by a licensed and qualified hazardous waste disposal company.[1][3]

  • Environmental Protection : Under no circumstances should this compound or its containers be disposed of in drains or regular trash.[1][3]

By strictly following these guidelines, researchers, scientists, and drug development professionals can safely handle this compound while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.